molecular formula C23H17N3O2 B1450741 Bronze Red CAS No. 3789-75-1

Bronze Red

Número de catálogo: B1450741
Número CAS: 3789-75-1
Peso molecular: 367.4 g/mol
Clave InChI: WYUHTVDGHDRPDW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Bronze Red, identified by CAS Number 3789-75-1, is an organic monoazo pigment with the chemical name 2-Naphthalenecarboxamide,3-hydroxy-N-phenyl-4-(2-phenyldiazenyl)- . This compound is a yellowish red powder characterized by its high color strength and strong hiding power . In industrial research and development, it is noted for its applications in various material coatings, particularly in the formulation of offset and water-based printing inks, where it exhibits good light-, acid-, alkali-, and water fastness . It is also investigated for use in industrial paints and decorative water-based coatings . The product is provided For Research Use Only (RUO). RUO products are intended solely for utilization in research procedures within laboratory settings, such as fundamental scientific investigation and pharmaceutical research . They are not intended for diagnostic, therapeutic, or any other clinical uses, and are not classified or regulated as in vitro diagnostic medical devices (IVDs) .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-hydroxy-N-phenyl-4-phenyldiazenylnaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O2/c27-22-20(23(28)24-17-10-3-1-4-11-17)15-16-9-7-8-14-19(16)21(22)26-25-18-12-5-2-6-13-18/h1-15,27H,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUHTVDGHDRPDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652379
Record name 3-Oxo-N-phenyl-4-(2-phenylhydrazinylidene)-3,4-dihydronaphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3789-75-1
Record name 3-Oxo-N-phenyl-4-(2-phenylhydrazinylidene)-3,4-dihydronaphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Novel "Bronze Red" Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis and characterization of novel analogues of "Bronze Red," a class of synthetic organic monoazo pigments. This document offers detailed experimental protocols, comprehensive data summaries, and visualizations of key chemical processes and biological pathways to support research and development in pigment chemistry, materials science, and drug development.

Introduction to "this compound" Pigments

"this compound" is a designation for a group of monoazo pigments known for their reddish-bronze hues. These pigments are primarily utilized in printing inks, paints, coatings, and plastics due to their strong coloring power and good fastness properties. Chemically, they are characterized by the presence of a single azo group (-N=N-) connecting two aromatic moieties. Key examples of pigments referred to as "this compound" include:

  • 2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-4-(2-phenyldiazenyl)- (CAS No. 3789-75-1)

  • Pigment Red 21 (PR21) , also known as this compound 2R (CAS No. 6410-26-0)[1][2][3][4][5]

  • Pigment Red 53:1 (PR53:1) , also known as Red Lake C (CAS No. 5160-02-1)[6][7]

The synthesis of novel analogues of these pigments is a promising area of research for developing new colorants with enhanced properties such as improved lightfastness, thermal stability, and specific solubility characteristics, as well as for exploring their potential in biological applications.

Synthesis of Novel "this compound" Analogues

The synthesis of "this compound" analogues follows the fundamental principles of azo dye chemistry, primarily involving a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component.[8][9] By systematically varying the substituents on both the diazo and coupling components, a wide array of novel analogues can be generated.

General Synthesis Workflow

The overall process for synthesizing and characterizing novel "this compound" analogues is depicted in the following workflow diagram.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis start Select Starting Materials (Substituted Anilines and Coupling Components) diazotization Diazotization of Aromatic Amine start->diazotization coupling Azo Coupling Reaction diazotization->coupling isolation Isolation and Purification of Analogue coupling->isolation spectroscopic Spectroscopic Analysis (FTIR, NMR, UV-Vis, Mass Spec) isolation->spectroscopic physical Physical Property Testing (Melting Point, Solubility) spectroscopic->physical performance Performance Evaluation (Color Strength, Fastness) physical->performance analysis Structure-Property Relationship Analysis performance->analysis

Synthesis and Characterization Workflow
Detailed Experimental Protocols

The following protocols provide a template for the synthesis of novel "this compound" analogues. Researchers should adapt these procedures based on the specific reactivity and solubility of the chosen starting materials.

Protocol 1: Synthesis of a Novel Analogue of 2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-4-(2-phenyldiazenyl)-

This protocol describes the synthesis of a novel analogue by substituting the phenyl group on the diazo component.

  • Diazotization:

    • In a 100 mL beaker, dissolve 0.01 mol of a substituted aniline (B41778) (e.g., 4-nitroaniline) in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of distilled water.

    • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

    • In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite (B80452) in 10 mL of cold distilled water.

    • Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution, maintaining the temperature between 0 and 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Azo Coupling:

    • In a 250 mL beaker, dissolve 2.63 g (0.01 mol) of 3-hydroxy-N-phenyl-2-naphthamide in 50 mL of a 10% aqueous sodium hydroxide (B78521) solution.

    • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

    • Slowly add the cold diazonium salt solution to the alkaline solution of the coupling component. A brightly colored precipitate will form immediately.

    • Continue stirring the reaction mixture for 1-2 hours, allowing the temperature to slowly rise to room temperature.

  • Isolation and Purification:

    • Collect the precipitated pigment by vacuum filtration using a Büchner funnel.

    • Wash the solid product with copious amounts of cold distilled water until the filtrate is neutral.

    • Dry the pigment in an oven at 60-80 °C to a constant weight.

    • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, dimethylformamide).

Characterization of Novel "this compound" Analogues

Thorough characterization is essential to confirm the chemical structure and evaluate the properties of the newly synthesized analogues.

Spectroscopic Analysis
TechniquePurposeExpected Observations
FTIR Spectroscopy To identify functional groups.Presence of N=N stretching (azo group), O-H stretching (hydroxyl group), N-H stretching (amide group), and C=O stretching (amide carbonyl).[10][11]
¹H and ¹³C NMR Spectroscopy To elucidate the detailed chemical structure.Signals corresponding to the aromatic protons and carbons of the substituted aniline and naphthalenecarboxamide moieties.
UV-Visible Spectroscopy To determine the maximum absorption wavelength (λmax) and molar absorptivity.The λmax will indicate the color of the pigment in solution, with shifts observed based on the electronic nature of the substituents.[12]
Mass Spectrometry To confirm the molecular weight of the synthesized analogue.The molecular ion peak corresponding to the calculated molecular weight of the target compound.[10]
Physical and Performance Properties

Quantitative data on the physical and performance properties of the synthesized analogues should be systematically collected and tabulated for comparison.

PropertyMethodDescription
Melting Point Capillary melting point apparatusA sharp melting point range indicates the purity of the compound.
Solubility Visual assessment in various solventsDetermines the suitability of the pigment for different applications (e.g., solvent-based vs. water-based inks).
Color Strength Spectrophotometric comparison with a standardMeasures the ability of the pigment to impart color to a medium.
Lightfastness Exposure to a standardized light source (e.g., Xenon arc lamp) followed by colorimetric measurementEvaluates the resistance of the pigment to fading upon exposure to light. This is a critical parameter for applications such as outdoor coatings and automotive paints.[13][14]
Chemical Resistance Exposure to acidic and alkaline solutions followed by visual and colorimetric assessmentDetermines the stability of the pigment in different chemical environments.

Table 1: Hypothetical Characterization Data for Novel "this compound" Analogues

Analogue IDSubstituent on Diazo ComponentYield (%)Melting Point (°C)λmax (nm) in EtOHLightfastness (Blue Wool Scale)
BR-H (Parent)-H85240-2424855
BR-NO24-NO₂92265-2675107
BR-Cl4-Cl88248-2504906
BR-OCH34-OCH₃83235-2374754

Biological Considerations and Signaling Pathways

For drug development professionals, understanding the potential biological activity and toxicity of novel azo compounds is crucial. Azo dyes can be metabolized by azoreductases, enzymes present in intestinal microbiota and the liver, leading to the cleavage of the azo bond and the formation of aromatic amines. Some of these aromatic amines are known to be carcinogenic.

Metabolic Activation and Toxicity Pathway

The following diagram illustrates a generalized pathway for the metabolic activation of azo dyes and the potential for subsequent toxicity.

G AzoDye Azo Dye Analogue Azoreductase Azoreductase (Intestinal Microbiota / Liver) AzoDye->Azoreductase AromaticAmines Aromatic Amines Azoreductase->AromaticAmines OxidativeMetabolism Oxidative Metabolism (e.g., Cytochrome P450) AromaticAmines->OxidativeMetabolism ReactiveMetabolites Reactive Metabolites (e.g., N-hydroxyarylamines) OxidativeMetabolism->ReactiveMetabolites DNADamage DNA Adducts and Damage ReactiveMetabolites->DNADamage Detoxification Detoxification and Excretion ReactiveMetabolites->Detoxification Toxicity Potential Carcinogenicity and other Toxic Effects DNADamage->Toxicity

Metabolic Pathway of Azo Dyes

The design of novel "this compound" analogues for biological applications should consider structural modifications that minimize the formation of toxic metabolites or enhance detoxification pathways.

Conclusion

The synthesis of novel "this compound" analogues presents a fertile ground for the development of new materials with tailored properties. By systematically applying the principles of azo chemistry and employing rigorous characterization techniques, researchers can create a diverse library of new pigments. For those in drug development, a thorough understanding of the metabolic fate and potential toxicity of these compounds is paramount. This guide provides a foundational framework to support these research endeavors.

References

The Physicochemical Profile of Bronze Red (CAS 3789-75-1): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bronze Red, also known by synonyms such as Scarlet 808 and Shanghai this compound, is a monoazo pigment with the chemical identifier CAS 3789-75-1.[1][2] Its chemical name is 3-Hydroxy-N-phenyl-4-(2-phenyldiazenyl)-2-naphthalenecarboxamide.[1] This document provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for their determination, and an exploration of potential biological interactions relevant to its class of compounds.

Core Physicochemical Properties

This compound is a yellowish-red to pink-red solid powder.[2][3][4] It is characterized by high color strength and hiding power, making it suitable for applications in coatings, leather, and latex paints.[2][3][4] The compound is noted for its good light, acid, and alkali fastness.[2][3][4]

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound. It is important to note the variability in reported melting points across different sources, which may be attributable to differences in sample purity or experimental conditions.

PropertyValueSource(s)
Molecular Formula C₂₃H₁₇N₃O₂[1]
Molecular Weight 367.40 g/mol [1]
Melting Point 241 °C[3]
240-241 °C[1]
204-205 °C[2][5]
Boiling Point 535.2 ± 45.0 °C (Predicted)[2][5]
Density 1.23 ± 0.1 g/cm³ (Predicted)[1][2]
Water Solubility Insoluble[2][6]
DMSO Solubility Insoluble[2][6]
4-Methylpyridine Solubility 10 mg/mL (with 50°C water bath)[6]
pKa 10.63 ± 0.50 (Predicted)[2]

Experimental Protocols

Detailed methodologies for the determination of the key physicochemical properties of this compound are outlined below. These protocols are adapted from standard procedures for organic pigments and compounds.

Determination of Melting Point

The melting point can be determined using a capillary melting point apparatus.

Procedure:

  • A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a medium rate to approximately 15-20°C below the expected melting point.

  • The heating rate is then reduced to 1-2°C per minute.

  • The temperature at which the first droplet of liquid appears is recorded as the onset of melting.

  • The temperature at which the last solid particle melts is recorded as the completion of melting. The melting point is reported as a range.

Determination of Boiling Point (Thiele Tube Method)

For high-boiling-point solids like this compound, the boiling point is typically predicted rather than experimentally determined due to thermal decomposition. However, a theoretical experimental protocol is provided.

Procedure:

  • A small amount of the sample is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube with the sample.

  • The test tube is attached to a thermometer and immersed in a high-temperature heating bath (e.g., silicone oil) within a Thiele tube.

  • The apparatus is heated, and the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.

  • The heat is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Solubility Determination

A qualitative assessment of solubility in various solvents is performed.

Procedure:

  • Approximately 25 mg of this compound is placed in a test tube.

  • 0.75 mL of the solvent (e.g., water, DMSO, 4-methylpyridine) is added in small portions.

  • The test tube is vigorously shaken after each addition.

  • The solubility is observed and categorized as soluble, partially soluble, or insoluble. For specific solvents like 4-methylpyridine, gentle heating may be applied to assess temperature-dependent solubility.

Spectroscopic Analysis

a. UV-Visible (UV-Vis) Spectroscopy: This technique is used to determine the absorption characteristics of the compound.

Procedure:

  • A dilute solution of this compound is prepared in a suitable solvent in which it has some solubility (e.g., warmed 4-methylpyridine).

  • A solvent blank is used to calibrate the spectrophotometer.

  • The UV-Vis spectrum of the sample solution is recorded over a relevant wavelength range (e.g., 200-800 nm).

  • The wavelength of maximum absorbance (λmax) is identified.

b. Fourier-Transform Infrared (FTIR) Spectroscopy: This method identifies the functional groups present in the molecule.

Procedure:

  • A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • A background spectrum of the empty sample holder or ATR crystal is recorded.

  • The infrared spectrum of the sample is recorded.

  • The characteristic absorption bands corresponding to functional groups (e.g., N-H, C=O, N=N, aromatic C-H) are identified.

c. Raman Spectroscopy: This technique provides complementary vibrational information to FTIR.

Procedure:

  • The solid sample is placed on a microscope slide.

  • A laser of a specific wavelength (e.g., 785 nm) is focused on the sample.

  • The scattered Raman signal is collected and analyzed by the spectrometer.

  • The resulting spectrum reveals characteristic vibrational modes of the molecule.

Potential Biological Signaling Interactions

While there is no direct evidence of "this compound" being investigated for drug development or having specific interactions with biological signaling pathways, as a member of the azo dye class, it is relevant to consider the known biological activities of structurally similar compounds. Azo dyes have been reported to induce oxidative stress, which can impact cellular signaling. One of the key pathways involved in the cellular response to oxidative stress is the Keap1-Nrf2-ARE pathway.

Keap1_Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AzoDye Azo Dye (e.g., this compound) ROS Reactive Oxygen Species (ROS) AzoDye->ROS induces Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 oxidizes Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Ub Ubiquitin Keap1_Nrf2->Ub ubiquitinates Nrf2 (basal state) Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to Proteasome Proteasome Degradation Ub->Proteasome ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Maf Maf Maf->ARE binds to AntioxidantGenes Antioxidant Genes (e.g., HO-1, NQO1) ARE->AntioxidantGenes activates transcription

Caption: Oxidative stress response pathway potentially induced by azo dyes.

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of "this compound".

Physicochemical_Workflow cluster_synthesis Sample Preparation cluster_characterization Physicochemical Characterization Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Purity_Analysis Purity Analysis (e.g., HPLC, TLC) Purification->Purity_Analysis Physical_Properties Physical Properties Purity_Analysis->Physical_Properties Thermal_Analysis Thermal Analysis Purity_Analysis->Thermal_Analysis Spectroscopic_Analysis Spectroscopic Analysis Purity_Analysis->Spectroscopic_Analysis Solubility_Testing Solubility Testing Purity_Analysis->Solubility_Testing Density Density Measurement Color Colorimetric Analysis MP Melting Point Determination BP Boiling Point (Predicted/Determined) UVVis UV-Vis Spectroscopy FTIR FTIR Spectroscopy Raman Raman Spectroscopy Solvents Solubility in various solvents

Caption: Workflow for the synthesis and characterization of this compound.

References

Spectroscopic Analysis of "Bronze Red" Pigment Red 21: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth overview of the spectroscopic analysis of C.I. Pigment Red 21 (PR21), commonly known as Bronze Red. This monoazo pigment is a significant colorant used in various industrial applications, including paints, coatings, and printing inks.[1][2] A thorough understanding of its spectroscopic characteristics is crucial for quality control, material identification, and research and development. This document details the application of key analytical techniques—Fourier-Transform Infrared (FT-IR) Spectroscopy, Raman Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS)—for the characterization of Pigment Red 21. It includes detailed experimental protocols, tabulated quantitative data, and workflow visualizations to support researchers, scientists, and professionals in the field.

Introduction to Pigment Red 21 (this compound)

Pigment Red 21 is a synthetic organic pigment belonging to the monoazo class of colorants.[3] These pigments are characterized by the presence of one azo group (-N=N-) which acts as the primary chromophore. The specific chemical identity of Pigment Red 21 is 4-[(2-Chlorophenyl)azo]-3-hydroxy-N-phenyl-2-naphthalenecarboxamide.[4] Its brilliant yellowish-red hue, coupled with good fastness properties, makes it a versatile pigment for various applications.[1][2] Spectroscopic analysis is essential for confirming its molecular structure, identifying it in complex matrices, and assessing its purity and stability.

Chemical and Physical Properties

A summary of the key identification and physical properties of Pigment Red 21 is presented in Table 1.

PropertyValueReference(s)
Common Name This compound, Fast Red 2R, Permanent Red FR[2]
C.I. Name Pigment Red 21[5]
C.I. Number 12300[5]
CAS Number 6410-26-0[2][4]
Molecular Formula C₂₃H₁₆ClN₃O₂[2][4]
Molecular Weight 401.85 g/mol [4]
Chemical Structure 4-[(2-Chlorophenyl)azo]-3-hydroxy-N-phenyl-2-naphthalenecarboxamide[4]
Appearance Yellowish-red powder[1]
Heat Stability ~150 °C[2]

Spectroscopic Analysis Techniques

This section details the primary spectroscopic methods for the characterization of Pigment Red 21. For each technique, a general experimental protocol is provided, followed by the characteristic spectral data.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum of Pigment Red 21 reveals characteristic absorption bands corresponding to its amide, hydroxyl, azo, and aromatic structures.

The potassium bromide (KBr) pellet method is a common technique for analyzing solid samples via transmission FT-IR.[6]

  • Sample Preparation: Weigh approximately 1-2 mg of the Pigment Red 21 sample and 100-200 mg of spectroscopic grade KBr powder.[6] Grind the pigment to a fine powder in an agate mortar to reduce particle size and prevent scattering effects (Christiansen scattering).[7]

  • Mixing: Add the KBr powder to the mortar and mix thoroughly with the sample until a homogeneous mixture is obtained.[6] Work quickly to minimize moisture absorption by the hygroscopic KBr.[6][8]

  • Pellet Formation: Transfer the mixture into a pellet-forming die. Place the die into a hydraulic press.

  • Pressing: Connect the die to a vacuum pump to remove entrapped air. Increase the pressure to approximately 8-10 tons and hold for several minutes.[9][10]

  • Analysis: Carefully remove the resulting transparent or translucent pellet from the die and place it in the spectrometer's sample holder.

  • Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.[11]

The FT-IR spectrum of Pigment Red 21 is characterized by several key absorption bands. While a specific peak list for PR21 is not available in the provided search results, the expected vibrational modes for its functional groups are listed in Table 2 based on general knowledge of organic molecule spectroscopy.

Wavenumber (cm⁻¹) (Approximate)Vibrational ModeFunctional Group
3400 - 3200N-H stretchingAmide
~3100O-H stretchingHydroxyl (intramolecular H-bonding)
3100 - 3000C-H stretchingAromatic rings
1680 - 1640C=O stretching (Amide I)Amide
1600 - 1450C=C stretchingAromatic rings
1570 - 1520N-H bending (Amide II)Amide
1450 - 1400N=N stretchingAzo group
~1250C-N stretchingAmide
800 - 700C-H out-of-plane bendingSubstituted aromatic rings
~750C-Cl stretchingChlorophenyl group

Note: These are expected ranges. Actual peak positions can vary based on the sample's physical state and intermolecular interactions.

Raman Spectroscopy

Raman spectroscopy is complementary to FT-IR, providing information on molecular vibrations based on changes in polarizability.[12][13] It is particularly sensitive to non-polar bonds and symmetric vibrations, making it excellent for identifying the azo linkage and the carbon skeleton of organic pigments.[14][15]

  • Sample Preparation: Place a small amount of the pigment powder directly onto a microscope slide or into a suitable sample holder. For in-situ analysis of paints, the measurement can often be performed directly on the surface.[16]

  • Instrumentation: Use a Raman microscope equipped with a laser excitation source. Common lasers for pigment analysis are 532 nm, 633 nm, or 785 nm.[17] A 785 nm laser is often chosen to minimize fluorescence, which can be an issue with highly colored organic compounds.[17][18]

  • Data Acquisition:

    • Focus the laser onto the sample using an objective lens (e.g., 10x, 20x, or 50x).[19]

    • Set the laser power to a low level (e.g., 1-5 mW) to avoid thermal degradation of the pigment.[19]

    • Acquire the spectrum over a typical range of 200-2000 cm⁻¹.

    • Set the acquisition time and number of accumulations to achieve an adequate signal-to-noise ratio (e.g., 10-second acquisition, 10 accumulations).[18]

  • Data Processing: Perform a baseline correction on the raw spectrum to remove any fluorescence background.[18]

Specific Raman spectral data for Pigment Red 21 is not detailed in the search results. However, Table 3 outlines the expected characteristic peaks for a monoazo naphthol pigment of this type, based on established spectra-structure correlations.[3]

Raman Shift (cm⁻¹) (Approximate)Vibrational ModeFunctional Group / Moiety
1620 - 1580C=C stretchingAromatic and Naphthalene rings
1500 - 1450C=C stretchingAromatic and Naphthalene rings
1450 - 1380N=N stretchingAzo group
1380 - 1320C-N stretchingAryl-N bond
1280 - 1220C-O-H in-plane bendingHydroxyl group
~1000Ring breathing modePhenyl / Chlorophenyl rings
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. For pigments like PR21, the spectrum is dominated by the extended π-conjugated system involving the azo group and aromatic rings, which is responsible for its color.[20]

  • Solvent Selection: Choose a spectral grade solvent in which the pigment is soluble. Common solvents for azo dyes include ethanol, methanol, or dimethylformamide (DMF).[21]

  • Sample Preparation: Prepare a dilute stock solution of the pigment of a known concentration (e.g., 5 x 10⁻⁵ M).[21] Ensure the pigment is fully dissolved.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to serve as a blank and record a baseline.

    • Fill a matched cuvette with the pigment solution.

    • Scan the absorbance of the sample over a wavelength range of approximately 250-700 nm.[21]

  • Analysis: Identify the wavelength(s) of maximum absorbance (λmax). The absorbance value at λmax can be used for quantitative analysis via the Beer-Lambert Law.

The UV-Vis spectrum of an azo dye typically shows strong absorption bands corresponding to π→π* and n→π* electronic transitions. While specific λmax values for PR21 are not available, Table 4 provides the expected absorption regions.

Wavelength (nm) (Approximate)Electronic TransitionChromophore
450 - 520π→πExtended conjugated system (Azo + aromatic rings)
320 - 360π→πAromatic and Naphthalene rings
> 400 (weak)n→π*Azo group (-N=N-)

Note: The exact λmax is highly dependent on the solvent used due to solvatochromic effects.[21]

Mass Spectrometry (MS)

Mass spectrometry is a destructive but highly sensitive and specific technique used to determine the molecular weight and elemental composition of a compound.[22] When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC-MS), it becomes a powerful tool for identifying pigments in mixtures and analyzing their fragmentation patterns for structural confirmation.[23][24]

  • Sample Preparation: Dissolve the pigment in a suitable solvent compatible with the HPLC mobile phase (e.g., methanol, acetonitrile).[25] The insolubility of many organic pigments can be a challenge.[22] Filter the solution through a 0.22 µm filter before injection.[25]

  • Chromatographic Separation (HPLC):

    • Use a suitable column, such as a C18 or C30 reversed-phase column, for separation.[25]

    • Employ a mobile phase gradient, often consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), sometimes with additives like formic acid to promote ionization.[26]

  • Ionization (Mass Spectrometry):

    • The eluent from the HPLC is directed to an Electrospray Ionization (ESI) source. ESI is a soft ionization technique suitable for analyzing organic molecules.

    • Operate the ESI source in positive ion mode to generate protonated molecules [M+H]⁺.[25]

  • Mass Analysis:

    • Acquire a full scan mass spectrum to identify the molecular ion.

    • Perform tandem MS (MS/MS) on the molecular ion peak to induce fragmentation and obtain structural information.[23]

Based on the molecular formula of Pigment Red 21 (C₂₃H₁₆ClN₃O₂), the expected mass spectral data is summarized in Table 5.

m/z (mass-to-charge ratio)IonDescription
402.10[M+H]⁺Protonated molecular ion (for ³⁵Cl isotope)
404.10[M+H]⁺Protonated molecular ion (for ³⁷Cl isotope)
424.08[M+Na]⁺Sodium adduct (for ³⁵Cl isotope)

Note: The presence of chlorine results in a characteristic isotopic pattern with a peak at [M+2] that is approximately one-third the intensity of the M peak, confirming the presence of one chlorine atom.

Visualization of Workflows and Structures

Diagrams created using Graphviz provide clear visual representations of experimental and logical flows.

General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive analysis of an unknown pigment sample.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation Sample Pigment Sample (e.g., PR21) Prep Grinding / Dissolving Sample->Prep FTIR FT-IR Spectroscopy (Functional Groups) Prep->FTIR Raman Raman Spectroscopy (Molecular Fingerprint) Prep->Raman UVVis UV-Vis Spectroscopy (Color & Conjugation) Prep->UVVis MS Mass Spectrometry (Molecular Weight & Formula) Prep->MS Data Acquire Spectra FTIR->Data Raman->Data UVVis->Data MS->Data Compare Compare with Reference Databases & Literature Data->Compare Identify Structural Elucidation & Final Identification Compare->Identify Report Report Identify->Report

Caption: General workflow for spectroscopic pigment identification.

Key Molecular Moieties for Spectroscopic Analysis

This diagram highlights the principal functional groups within the Pigment Red 21 molecule that are targeted by different spectroscopic techniques.

G cluster_FTIR FT-IR Active Groups cluster_Raman Raman Active Groups cluster_UVVis UV-Vis Chromophore PR21 Pigment Red 21 (C₂₃H₁₆ClN₃O₂) Amide Amide Group (C=O, N-H) PR21->Amide Hydroxyl Hydroxyl Group (-OH) PR21->Hydroxyl CCl C-Cl Bond PR21->CCl Azo Azo Group (-N=N-) PR21->Azo Aromatic Aromatic Rings (C=C Skeleton) PR21->Aromatic PiSystem Extended π-Conjugated System (Azo + Rings) PR21->PiSystem

References

Unveiling the Crystal Architecture of "Bronze Red" Monoazo Pigments: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the crystallographic features of "Bronze Red" monoazo pigments, with a primary focus on the industrially significant C.I. Pigment Red 57:1. This pigment, a calcium salt of 4-((4-methyl-2-sulfonatophenyl)azo)-3-hydroxy-2-naphthalenecarboxylate, is a cornerstone in various applications, and understanding its solid-state structure is paramount for optimizing its performance characteristics. This guide summarizes the known crystallographic data, details the experimental protocols for its structural determination, and visualizes the key relationships in its crystal packing.

Crystallographic Data Summary

C.I. Pigment Red 57:1 is known to exist in at least three different hydration states: anhydrous, monohydrate, and trihydrate. While specific unit cell parameters are not publicly available in the surveyed literature, crucial crystallographic information has been established through X-ray powder diffraction studies. All three phases have been determined to crystallize in the monoclinic crystal system, belonging to the space group P21/c, with four molecules (Z = 4) per unit cell.[1][2] This consistent crystallographic framework across different hydration levels points to a robust underlying molecular packing arrangement.

PropertyAnhydrousMonohydrateTrihydrate
Chemical Formula C₁₈H₁₂CaN₂O₆SC₁₈H₁₂CaN₂O₆S · H₂OC₁₈H₁₂CaN₂O₆S · 3H₂O
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P21/cP21/cP21/c
Molecules per Unit Cell (Z) 444
Unit Cell Parameters Data not availableData not availableData not available

Molecular Structure and Tautomerism

A critical aspect of the solid-state structure of C.I. Pigment Red 57:1 and related β-naphthol monoazo pigments is the existence of tautomerism. While often depicted in the azo form, solid-state Nuclear Magnetic Resonance (NMR) studies have provided strong evidence that these pigments predominantly exist in the hydrazone tautomeric form in the solid state. This is a key factor influencing the pigment's color and stability.

Azo-Hydrazone Tautomerism in β-Naphthol Monoazo Pigments.

Crystal Packing and Layered Structure

The crystal structure of C.I. Pigment Red 57:1 is characterized by a distinct double-layer arrangement.[2] This layered architecture is a consequence of the amphiphilic nature of the pigment molecule, which contains both polar and nonpolar moieties.

  • Polar Layer: This layer is comprised of the calcium ions, the sulfonate and carboxylate groups of the pigment molecule, and the water molecules of hydration. The components of this layer are held together by strong electrostatic interactions and hydrogen bonds.[2]

  • Nonpolar Layer: This layer consists of the aromatic naphthalene (B1677914) and toluene (B28343) parts of the pigment molecules.[2]

This segregation into polar and nonpolar layers is a defining feature of the pigment's crystal packing and significantly influences its physical and chemical properties, such as its insolubility and stability.

crystal_packing cluster_unit_cell Crystal Structure node_polar Polar Layer (Ca²⁺, SO₃⁻, COO⁻, H₂O) node_nonpolar Nonpolar Layer (Naphthalene, Toluene Moieties) node_interactions Intermolecular Interactions (Electrostatic, H-bonds, van der Waals) node_polar->node_interactions node_nonpolar->node_interactions

Schematic of the Layered Crystal Packing in C.I. Pigment Red 57:1.

Experimental Protocols for Crystal Structure Determination

Due to the low solubility of organic pigments, growing single crystals suitable for single-crystal X-ray diffraction is often challenging. Therefore, the crystal structure of C.I. Pigment Red 57:1 was determined from high-resolution X-ray powder diffraction (XRPD) data, followed by Rietveld refinement.

X-ray Powder Diffraction (XRPD) Data Collection

A generalized protocol for collecting high-quality XRPD data for pigment analysis is as follows:

  • Sample Preparation: The pigment powder is gently packed into a sample holder to ensure a flat, smooth surface and random orientation of the crystallites.

  • Instrument Setup: A high-resolution powder diffractometer equipped with a monochromatic X-ray source (typically Cu Kα radiation) is used.

  • Data Collection: The diffraction pattern is recorded over a wide 2θ range (e.g., 5° to 80°) with a small step size and sufficient counting time per step to obtain good statistics.

Rietveld Refinement

The Rietveld method is a powerful technique for refining crystal structures from powder diffraction data. It involves a least-squares fitting of a calculated diffraction pattern to the experimental data.

rietveld_workflow cluster_workflow Rietveld Refinement Workflow node_data Experimental XRPD Data node_refine Least-Squares Refinement node_data->node_refine node_model Initial Structural Model (Space Group, Atomic Positions) node_model->node_refine node_params Refined Parameters (Lattice, Atomic, Profile) node_refine->node_params node_validate Validation (R-factors, Goodness-of-fit) node_params->node_validate node_validate->node_refine Iterate node_final Final Crystal Structure node_validate->node_final Converged

Generalized Workflow for Rietveld Refinement of Pigment Crystal Structures.

A step-by-step protocol for the Rietveld refinement of C.I. Pigment Red 57:1 would typically involve:

  • Initial Model: An initial structural model is generated based on the known chemical composition, the determined space group (P21/c), and estimated atomic positions.

  • Background Subtraction: The background contribution to the diffraction pattern is modeled and subtracted.

  • Profile Fitting: The peak profiles are modeled using appropriate functions (e.g., pseudo-Voigt or Pearson VII) to account for instrumental and sample-related broadening.

  • Refinement of Parameters: A sequential refinement of various parameters is performed. This typically starts with the scale factor and background parameters, followed by the unit cell parameters, and then the atomic coordinates and isotropic displacement parameters.

  • Convergence: The refinement is iterated until the calculated pattern shows a good fit to the experimental data, as indicated by low R-factors (e.g., Rwp, Rp) and a goodness-of-fit (χ²) value close to 1.

Conclusion

The crystal structure of "this compound" monoazo pigments, exemplified by C.I. Pigment Red 57:1, is a testament to the intricate interplay of molecular structure, intermolecular forces, and hydration state. The consistent monoclinic P21/c crystal system across its anhydrous, monohydrate, and trihydrate forms, coupled with a distinct layered packing arrangement, provides a solid foundation for understanding its performance characteristics. The predominance of the hydrazone tautomer in the solid state is a crucial chemical detail. While precise unit cell dimensions remain to be fully elucidated in publicly accessible literature, the application of advanced techniques like X-ray powder diffraction with Rietveld refinement has provided invaluable insights into the solid-state architecture of this important class of pigments. This technical guide provides a comprehensive overview of the current understanding and the methodologies employed in the structural characterization of these materials, offering a valuable resource for researchers in the field.

References

Environmental Impact of "Bronze Red" Pigment Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the environmental footprint associated with the manufacturing of "Bronze Red" pigments, focusing on Pigment Red 53:1. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the production process, its environmental implications, quantitative data on waste streams, and detailed experimental protocols for impact assessment.

The vibrant hue of "this compound" pigments, predominantly identified as C.I. Pigment Red 53:1, comes at an environmental cost. The manufacturing process, rooted in azo dye chemistry, involves a series of chemical reactions and physical processes that consume significant resources and generate various waste streams. This technical guide delves into the core of "this compound" pigment production to elucidate its environmental impact, offering a data-driven perspective for professionals in research and development.

The Chemistry and Production of "this compound" (Pigment Red 53:1)

"this compound," or Pigment Red 53:1, is a monoazo pigment. Its synthesis is a multi-step process that begins with the diazotization of 2-amino-5-chloro-4-methylbenzenesulfonic acid (CLT acid). This intermediate is then coupled with 2-naphthol. The resulting water-soluble dye is subsequently precipitated as an insoluble pigment through a process called "laking," which involves the use of a barium salt, typically barium chloride.[1] This final step is crucial for the pigment's stability and color properties but also introduces environmental concerns related to barium.

The overall production workflow can be visualized as follows:

Figure 1: Production workflow for "this compound" (Pigment Red 53:1).

Environmental Hotspots in the Production Lifecycle

The production of "this compound" pigment presents several environmental challenges throughout its lifecycle. A life cycle assessment (LCA) approach helps to identify the key stages with the most significant environmental burden.

Raw Material Acquisition and Synthesis

The synthesis of the organic intermediates, CLT acid and 2-naphthol, and the inorganic reactants like barium chloride, are energy-intensive processes that rely on petrochemical feedstocks.[2] The environmental impact of this stage is associated with the carbon footprint of the chemical industry.

Manufacturing Process

The core manufacturing process is a major contributor to the overall environmental impact, primarily through:

  • Energy Consumption: The diazotization, coupling, and laking reactions, as well as the subsequent drying of the pigment, require significant energy inputs in the form of electricity and heat.[3]

  • Water Usage: Large volumes of water are used as a solvent in the reaction and for washing the pigment.

  • Wastewater Generation: The process generates a considerable amount of wastewater containing unreacted raw materials, byproducts, the dissolved azo dye intermediate, and a significant concentration of inorganic salts, including barium.[4]

  • Solid Waste: The treatment of wastewater results in the generation of sludge, which is contaminated with organic compounds and barium. This solid waste typically requires disposal in landfills.[5]

  • Air Emissions: Volatile organic compounds (VOCs) and other air pollutants may be released during the synthesis and drying stages.

End-of-Life

Due to its very low water solubility, Pigment Red 53:1 is expected to partition to sludge in wastewater treatment plants.[6] The ultimate fate of the pigment is often landfilling. While the pigment itself is relatively stable, the long-term environmental impact of its presence in landfills, particularly the potential for leaching of barium, is a concern.

Quantitative Environmental Data

While specific, publicly available life cycle inventory data for the production of "this compound" (Pigment Red 53:1) is scarce, the following tables provide an overview of key environmental parameters based on available information and data from similar azo pigment production processes.

Table 1: Estimated Inputs for the Production of 1 Tonne of "this compound" Pigment

InputEstimated QuantitySource/Notes
Raw Materials
2-Amino-5-chloro-4-methylbenzenesulfonic acid (CLT Acid)~ 550 - 600 kgStoichiometric calculation
2-Naphthol~ 350 - 400 kgStoichiometric calculation
Barium Chloride~ 400 - 450 kgStoichiometric calculation for laking
Hydrochloric AcidVariableUsed in diazotization
Sodium NitriteVariableUsed in diazotization
Energy
Electricity500 - 1500 kWhEstimate for organic pigment production
Thermal Energy (Steam)5 - 15 GJEstimate for heating and drying
Water
Process Water50 - 150 m³Estimate for azo dye synthesis and washing

Table 2: Estimated Outputs and Emissions per Tonne of "this compound" Pigment

Output/EmissionEstimated QuantityCharacteristics and Environmental Impact
Wastewater 45 - 140 m³High COD, BOD, and TDS. Contains organic intermediates, byproducts, and barium salts. Toxic to aquatic life.
Solid Waste (Sludge) 1 - 5 Tonnes (wet)Contains organic pigment residues and precipitated barium salts. Typically landfilled.
Air Emissions (VOCs) 5 - 20 kgReleased from solvent use and drying processes. Contributes to air pollution.
Product 1 Tonne"this compound" (Pigment Red 53:1)

Experimental Protocols for Environmental Impact Assessment

To accurately assess the environmental impact of "this compound" pigment production, a series of standardized experimental protocols should be employed.

Wastewater Characterization and Toxicity Testing

A comprehensive analysis of the wastewater generated is crucial. This involves both chemical and toxicological assessments.

Experimental Workflow for Wastewater Assessment:

G Start Wastewater Sample Collection PhysicoChem Physico-Chemical Analysis (pH, COD, BOD, TDS, TSS) Start->PhysicoChem BariumAnalysis Barium Concentration Analysis (US EPA Method 200.7) Start->BariumAnalysis IntermediatesAnalysis Analysis of Organic Intermediates (HPLC, GC-MS) Start->IntermediatesAnalysis WET_Testing Whole Effluent Toxicity (WET) Testing (US EPA Methods) Start->WET_Testing DataAnalysis Data Analysis & Impact Assessment PhysicoChem->DataAnalysis BariumAnalysis->DataAnalysis IntermediatesAnalysis->DataAnalysis DaphniaTest Daphnia sp. Acute Immobilisation Test (OECD Guideline 202) WET_Testing->DaphniaTest DaphniaTest->DataAnalysis

Figure 2: Experimental workflow for wastewater assessment.

Detailed Methodologies:

  • Physico-Chemical Analysis: Standard methods for the examination of water and wastewater should be used to determine parameters such as pH, Chemical Oxygen Demand (COD), Biochemical Oxygen Demand (BOD), Total Dissolved Solids (TDS), and Total Suspended Solids (TSS).

  • Determination of Barium:

    • Method: US EPA Method 200.7, "Determination of Metals and Trace Elements in Water and Wastes by Inductively Coupled Plasma-Atomic Emission Spectrometry."[7][8][9][10]

    • Principle: The aqueous sample is acidified and nebulized into a radio-frequency plasma. The atoms are excited and emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of the element.

    • Sample Preparation: Acid digestion of the wastewater sample is typically required to ensure all barium is in a soluble form for analysis.

  • Analysis of Organic Intermediates and Byproducts:

    • Method: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques for identifying and quantifying residual reactants (CLT acid, 2-naphthol) and organic byproducts in the wastewater.[11][12]

    • Procedure: This involves sample extraction, separation on a chromatographic column, and detection and identification using a suitable detector (e.g., UV-Vis for HPLC, mass spectrometer for GC-MS).

  • Aquatic Toxicity Assessment:

    • Method: OECD Test Guideline 202, "Daphnia sp., Acute Immobilisation Test."[13][14][15][16][17]

    • Principle: This test evaluates the acute toxicity of the wastewater to the freshwater invertebrate Daphnia magna. Young daphnids are exposed to various concentrations of the wastewater for 48 hours, and the concentration that causes immobilization in 50% of the test organisms (EC50) is determined.

    • Procedure:

      • Prepare a series of dilutions of the wastewater sample.

      • Introduce a known number of young Daphnia magna (less than 24 hours old) into each dilution and a control.

      • Incubate for 48 hours under controlled conditions (temperature, light).

      • Observe and record the number of immobilized daphnids at 24 and 48 hours.

      • Calculate the 48-hour EC50 value using appropriate statistical methods.

    • Whole Effluent Toxicity (WET) Testing: The US EPA also provides comprehensive manuals for conducting WET tests, which can assess both acute and chronic toxicity to a variety of aquatic organisms.[18][19][20]

Solid Waste Analysis

The solid waste (sludge) generated from wastewater treatment should be analyzed for its composition and potential for leaching of hazardous substances.

Logical Relationship for Solid Waste Assessment:

G SludgeSample Solid Waste (Sludge) Sample Collection CompositionAnalysis Compositional Analysis (Organic content, Barium concentration) SludgeSample->CompositionAnalysis LeachingTest Toxicity Characteristic Leaching Procedure (TCLP) SludgeSample->LeachingTest DisposalAssessment Assessment for Landfill Disposal CompositionAnalysis->DisposalAssessment LeachateAnalysis Analysis of Leachate (Barium, Organic compounds) LeachingTest->LeachateAnalysis LeachateAnalysis->DisposalAssessment

Figure 3: Logical relationship for solid waste assessment.

Detailed Methodologies:

  • Compositional Analysis: The sludge should be analyzed for its total organic content and the concentration of barium. The analysis for barium can be performed using US EPA Method 200.7 after appropriate acid digestion of the solid sample.

  • Toxicity Characteristic Leaching Procedure (TCLP): This is a standard US EPA method (Method 1311) used to determine if a solid waste is hazardous. It simulates the leaching that a waste will undergo if disposed of in a landfill. The resulting leachate is then analyzed for specific contaminants, in this case, primarily barium.

Conclusion and Future Perspectives

The production of "this compound" pigment (Pigment Red 53:1) has a discernible environmental impact, primarily related to the generation of wastewater with high organic and inorganic loads, significant energy consumption, and the production of solid waste. The presence of barium in the waste streams is a key concern due to its toxicity to aquatic organisms.

Future research and development in this area should focus on several key aspects to mitigate the environmental footprint of "this compound" and similar azo pigments:

  • Green Chemistry Approaches: Investigating alternative, less hazardous raw materials and developing more efficient catalytic processes to reduce waste generation.

  • Barium-Free Alternatives: Researching and developing alternative laking agents or even entirely new red pigments that do not rely on heavy metals.

  • Advanced Wastewater Treatment: Implementing more effective and sustainable wastewater treatment technologies to remove organic pollutants and recover or safely precipitate barium.

  • Life Cycle Assessment: Conducting comprehensive LCAs for specific "this compound" production facilities to identify and quantify environmental hotspots more accurately and guide process optimization.

  • Waste Valorization: Exploring possibilities for the reuse or recycling of the solid waste generated, moving towards a more circular economy model for pigment production.

By adopting a more sustainable and data-driven approach, the pigment industry can continue to provide vibrant colors while minimizing its impact on the environment.

References

An In-depth Technical Guide to Aza-BODIPY Dyes: A Representative Class of "Bronze Red" Compounds

Author: BenchChem Technical Support Team. Date: December 2025

The term "Bronze Red" does not refer to a specific chemical compound but is often used to describe the hue of certain pigments and dyes. In the context of research and drug development, this guide focuses on a class of synthetic compounds that exhibit reddish-bronze characteristics and hold significant promise in biomedical applications: the aza-boron-dipyrromethene (aza-BODIPY) dyes . These compounds are of great interest due to their intense absorption and emission in the red to near-infrared (NIR) region, high fluorescence quantum yields, and excellent chemical and photostability.[1][2][3]

Natural Sources

Aza-BODIPY dyes are synthetic fluorophores and are not known to occur naturally. The core structure is a result of chemical synthesis. While many natural red and yellow pigments exist, such as carotenoids, anthocyanins, and curcuminoids from plants, they are structurally distinct from the synthetic aza-BODIPY core.[4][5][6][7] The focus of this guide is therefore on the synthetic routes to obtain these valuable compounds.

Synthesis of Aza-BODIPY Dyes

The synthesis of aza-BODIPY dyes typically involves a multi-step process. A common and versatile strategy begins with the synthesis of α,β-unsaturated ketones (chalcones), followed by the formation of an azadipyrromethene intermediate, and finally, complexation with boron trifluoride.[1][8]

A widely used synthetic approach involves the following key steps:

Modifications to the peripheral substituents on the aryl rings can be made to tune the photophysical properties of the resulting dyes, shifting their absorption and emission spectra.[10][11]

Data Presentation: Photophysical Properties

The photophysical properties of aza-BODIPY dyes are highly tunable by altering their chemical structure. The following tables summarize key quantitative data for representative aza-BODIPY derivatives.

Table 1: Spectroscopic Data of Selected Aza-BODIPY Derivatives

CompoundSolventAbsorption Max (λ_abs, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Emission Max (λ_em, nm)Fluorescence Quantum Yield (Φ_f)Reference
Tetraphenyl aza-BODIPYToluene678105,0007000.35[1]
Aza-BODIPY 7aAcetonitrile68489,1257090.23[8]
Aza-BODIPY 7bAcetonitrile686109,6427120.18[8]
Aza-BODIPY 7cAcetonitrile688114,8157150.15[8]
Aza-BODIPY 7dAcetonitrile696123,0267210.12[8]
PPAB DerivativeDichloromethane~650Not ReportedNot Reported0.81-0.87

Experimental Protocols

Provided below are detailed methodologies for key experiments in the synthesis of aza-BODIPY dyes, adapted from published literature.

General Synthesis of a Tetraphenyl aza-BODIPY

This protocol is a generalized representation of a common synthetic route.[1]

Step 1: Synthesis of 1,3-diphenylprop-2-en-1-one (Chalcone)

  • To a solution of benzaldehyde (B42025) (1 equivalent) and acetophenone (B1666503) (1 equivalent) in ethanol (B145695), an aqueous solution of sodium hydroxide (B78521) is added dropwise at room temperature.

  • The reaction mixture is stirred for several hours until a precipitate forms.

  • The solid is collected by filtration, washed with water and cold ethanol, and then dried to yield the chalcone.

Step 2: Synthesis of 4-nitro-1,3-diphenylbutan-1-one

  • The chalcone (1 equivalent) is dissolved in a suitable solvent like methanol.

  • Nitromethane (excess) and a base such as sodium methoxide (B1231860) are added.

  • The mixture is stirred at room temperature overnight.

  • The reaction is then acidified, and the product is extracted with an organic solvent. The solvent is evaporated to yield the γ-nitro ketone.

Step 3: Synthesis of the Azadipyrromethene Ligand

  • The γ-nitro ketone (1 equivalent) is dissolved in a high-boiling point solvent like ethanol or butanol.

  • Ammonium acetate (a large excess) is added, and the mixture is refluxed for several hours.

  • After cooling, the product often precipitates and can be collected by filtration. The crude product is purified by column chromatography.

Step 4: Synthesis of the Tetraphenyl aza-BODIPY

  • The azadipyrromethene ligand (1 equivalent) is dissolved in a dry, non-polar solvent such as toluene.

  • Triethylamine (TEA, ~10 equivalents) is added, and the solution is stirred for 15 minutes at room temperature.[1]

  • Boron trifluoride etherate (BF₃·OEt₂, ~15 equivalents) is then added dropwise, and the reaction is stirred for several hours at room temperature.[1]

  • The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is washed with water, and the organic layer is dried and concentrated.

  • The final aza-BODIPY product is purified by flash column chromatography.

Visualizations

The following diagrams illustrate the synthetic workflow and a key application of aza-BODIPY dyes.

G General Synthetic Workflow for Aza-BODIPY Dyes cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Benzaldehyde Substituted Benzaldehyde Chalcone Chalcone Formation (Aldol Condensation) Benzaldehyde->Chalcone Acetophenone Substituted Acetophenone Acetophenone->Chalcone Nitro_Ketone γ-Nitro Ketone (Michael Addition) Chalcone->Nitro_Ketone Nitromethane Azadipyrromethene Azadipyrromethene (Cyclization) Nitro_Ketone->Azadipyrromethene NH4OAc Aza_BODIPY Aza-BODIPY Dye (Boron Complexation) Azadipyrromethene->Aza_BODIPY BF3·OEt2, TEA

Caption: A flowchart illustrating the key stages in the synthesis of aza-BODIPY dyes.

G Application in Photodynamic Therapy (PDT) Aza_BODIPY Aza-BODIPY (Photosensitizer) Excited_Aza_BODIPY Excited State Aza-BODIPY* Aza_BODIPY->Excited_Aza_BODIPY Absorption Light Light Excitation (NIR) Light->Excited_Aza_BODIPY Excited_Aza_BODIPY->Aza_BODIPY Fluorescence Singlet_O2 Singlet Oxygen (¹O₂) Excited_Aza_BODIPY->Singlet_O2 Energy Transfer Ground_O2 Ground State Oxygen (³O₂) Ground_O2->Singlet_O2 Cell_Death Tumor Cell Apoptosis/Necrosis Singlet_O2->Cell_Death Oxidative Stress

References

Navigating the Solubility of "Bronze Red" Pigments in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of "Bronze Red" pigments, specifically focusing on C.I. Pigment Red 53:1 and C.I. Pigment Red 21, in various organic solvents. Due to the general insolubility of organic pigments, quantitative solubility data is scarce in publicly available literature. Therefore, this guide synthesizes available qualitative resistance data and presents a detailed experimental protocol for determining solubility, offering a robust framework for practical application in research and development.

Introduction to "this compound" Pigments

"this compound" is a commercial term that can refer to several distinct chemical entities. The most common are C.I. Pigment Red 53:1 and C.I. Pigment Red 21, both of which are monoazo pigments.

  • C.I. Pigment Red 53:1 is a barium salt lake of a monoazo dye.[1] It is known for its brilliant, yellowish-red hue.[1]

  • C.I. Pigment Red 21 is also a monoazo pigment, offering a yellowish-red color.[2][3]

The solubility of these pigments in organic solvents is a critical parameter influencing their performance in various applications, including inks, coatings, and plastics.[4][5] Generally, organic pigments are formulated to be insoluble in most media to prevent issues like bleeding and migration.[4][6]

Quantitative Solubility Data

A thorough review of available literature reveals a significant lack of specific quantitative solubility data (e.g., in g/L or mg/mL) for C.I. Pigment Red 53:1 and C.I. Pigment Red 21 in a wide range of organic solvents. However, one study on the precipitation of a "this compound" pigment with the molecular formula C23H17O2N3 provided the following data at 25°C:

PigmentSolventSolubility (mg/mL)
This compoundAcetone2
This compoundEthanol1

Source: Industrial & Engineering Chemistry Research

It is important to note that the specific C.I. number for this "this compound" was not provided, so this data should be considered indicative rather than absolute for all pigments termed "this compound".

Qualitative Solvent Resistance

Technical data sheets for C.I. Pigment Red 53:1 and C.I. Pigment Red 21 typically report solvent resistance on a scale of 1 to 5, where 5 indicates excellent resistance (very low solubility) and 1 indicates poor resistance (higher solubility). The following tables summarize this qualitative data.

Table 1: Solvent Resistance of C.I. Pigment Red 53:1

SolventResistance (Scale 1-5)
Water3-4
Butyl Acetate3-4
Benzene3-4
Ketone3-4
Ethyl Alcohol4
Oil3-4

Data compiled from various technical data sheets.[7]

Table 2: Solvent Resistance of C.I. Pigment Red 21

SolventResistance (Scale 1-5)
Water4
Butyl Acetate3
Benzene3
Ketone3
Ethyl Alcohol4
Oil3-4

Data compiled from various technical data sheets.[2]

Experimental Protocol for Determining Quantitative Solubility

For applications requiring precise solubility data, the following experimental protocol can be employed. This method is adapted from general laboratory practices for pigment analysis and can be quantified using gravimetric or spectrophotometric techniques.

Objective: To determine the solubility of a "this compound" pigment in a specific organic solvent at a controlled temperature.

Materials:

  • "this compound" pigment (C.I. Pigment Red 53:1 or 21)

  • Selected organic solvent (e.g., Toluene, Xylene, MEK, Ethyl Acetate)

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Temperature-controlled water bath or incubator

  • Centrifuge and centrifuge tubes

  • Syringe filters (0.2 µm)

  • Glass vials

  • Oven

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of the "this compound" pigment to a known volume of the organic solvent in a sealed container.

    • Place the container in a temperature-controlled environment (e.g., 25°C).

    • Stir the mixture vigorously using a magnetic stirrer for 24 hours to ensure equilibrium is reached and the solution is saturated.

  • Separation of Undissolved Pigment:

    • Transfer the suspension to a centrifuge tube and centrifuge at high speed (e.g., 10,000 rpm) for 30 minutes to pellet the undissolved pigment.

    • Carefully collect the supernatant using a pipette, ensuring no solid particles are disturbed.

    • For complete removal of any remaining suspended particles, filter the supernatant through a 0.2 µm syringe filter into a clean, pre-weighed glass vial.

  • Quantification (Gravimetric Method):

    • Record the exact volume of the filtered saturated solution.

    • Place the vial in a fume hood and allow the solvent to evaporate completely. Gentle heating in an oven at a temperature below the pigment's decomposition point can accelerate this process.

    • Once the solvent has fully evaporated, weigh the vial containing the dried pigment residue.

    • Calculate the solubility using the following formula: Solubility (g/L) = (Mass of vial with residue - Mass of empty vial) / Volume of filtered solution (L)

  • Quantification (Spectrophotometric Method - requires a pre-established calibration curve):

    • If the pigment has a known extinction coefficient in the chosen solvent, the concentration of the filtered saturated solution can be determined using a UV-Vis spectrophotometer according to the Beer-Lambert law.

Experimental Workflow Diagram:

experimental_workflow cluster_prep Preparation cluster_sep Separation cluster_quant Quantification prep1 Add excess pigment to solvent prep2 Stir for 24h at constant temperature prep1->prep2 sep1 Centrifuge suspension prep2->sep1 sep2 Collect supernatant sep1->sep2 sep3 Filter supernatant (0.2 µm filter) sep2->sep3 quant1 Evaporate solvent from a known volume sep3->quant1 quant2 Weigh dried pigment residue quant1->quant2 quant3 Calculate solubility (g/L) quant2->quant3

Fig. 1: Workflow for determining pigment solubility.

Logical Relationships in Solubility Testing

The process of evaluating pigment solubility follows a clear logical progression. The initial step is to attempt to create a saturated solution, which then requires the separation of the dissolved and undissolved fractions. The final step is the quantification of the dissolved portion. This relationship can be visualized as a decision-making process.

logical_relationship start Start: Pigment + Solvent equilibrium Achieve Saturation Equilibrium start->equilibrium separation Separate Solid and Liquid Phases equilibrium->separation quantification Quantify Dissolved Pigment separation->quantification end End: Solubility Data quantification->end

Fig. 2: Logical flow of solubility determination.

Note on Signaling Pathways

The user request included a requirement for diagrams of signaling pathways. In the context of the solubility of "this compound" pigments in organic solvents for applications in materials science (inks, coatings, plastics), signaling pathways are not a relevant concept. Signaling pathways are biological processes that describe how cells communicate and respond to their environment. This topic is central to drug development and molecular biology but is outside the scope of the chemical and physical properties of pigments in non-biological systems.

Conclusion

References

An In-depth Technical Guide on the Thermal Stability of "Bronze Red" Pigment Red 53:1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of Pigment Red 53:1, a monoazo barium lake pigment commonly known as "Bronze Red" or Red Lake C. The information presented herein is curated for a technical audience to support research, development, and quality control applications.

Introduction to Pigment Red 53:1

Pigment Red 53:1 (C.I. 15585:1; CAS No. 5160-02-1) is a widely utilized pigment prized for its vibrant yellowish-red shade and cost-effectiveness.[1] Its chemical structure, a barium salt of a sulfonated azo dye, imparts good color strength but also defines its performance limitations, including its thermal stability.[1] Understanding the thermal behavior of this pigment is critical for its application in materials processed at elevated temperatures, such as plastics, coatings, and certain printing inks.[2] Degradation at high temperatures can lead to undesirable color shifts, loss of tinctorial strength, and compromised integrity of the final product.

Thermal Stability Data

The thermal stability of Pigment Red 53:1 can vary depending on the specific grade, manufacturing process, and the medium in which it is dispersed. The following table summarizes the quantitative data on its heat resistance as reported by various manufacturers and suppliers.

Heat Stability (°C)Exposure TimeApplication/MediumSource(s)
130Not SpecifiedSolvent-based ink, water-based ink, offset ink[3]
160Not SpecifiedGeneral (Coatings & Inks)[4][5]
18020 minutesGeneral[6]
180Not SpecifiedWater-based ink, general[7][8]
20010 minutesPrinting ink[9]
200-220Not SpecifiedWater-based printing ink[10]
2605 minutesHDPE (High-Density Polyethylene)[9]
260Not SpecifiedPolyolefins[11]

Note: The data presented are for guidance only and should be confirmed by testing in the specific application system.

Experimental Protocols for Thermal Stability Assessment

Detailed experimental protocols for determining the thermal stability of pigments are crucial for reproducible and comparable results. The following are methodologies based on industry standards and common practices.

3.1 Isothermal Heat Stability Test (Oven Test)

This method is a common approach to evaluate the heat resistance of a pigment in a specific medium, such as a polymer or a binder system.[12]

Objective: To determine the temperature at which the pigment shows a significant color change after being held at that temperature for a specified duration.

Apparatus:

  • Laboratory two-roll mill or extruder for dispersion

  • Hydraulic press with heating and cooling capabilities

  • Constant temperature oven or hot air circulation drying oven[12]

  • Colorimeter or spectrophotometer for color measurement

  • Test panels (e.g., aluminum)

  • Film applicator

Procedure:

  • Dispersion Preparation: A dispersion of Pigment Red 53:1 is prepared in the desired medium (e.g., PVC, LDPE, or a stoving binder) at a specified concentration.[11][13] This is typically done using a two-roll mill or a similar laboratory-scale dispersion equipment to ensure homogeneity.

  • Sample Preparation (for Plastics):

    • The pigmented polymer compound is pressed into plaques of a defined thickness using a hydraulic press at a temperature below the expected degradation point.

    • Multiple identical plaques are prepared.

  • Sample Preparation (for Coatings):

    • The pigmented binder system is applied as a uniform film onto test panels using a film applicator.[13]

    • Multiple identical panels are prepared.

  • Exposure:

    • One sample (plaque or panel) is kept as the unheated standard.

    • The remaining samples are placed in a pre-heated oven at various temperatures (e.g., in 10°C or 20°C increments, such as 160°C, 180°C, 200°C, etc.) for a fixed duration (e.g., 5, 10, or 30 minutes).[6][9][11][12]

  • Evaluation:

    • After the specified time, the samples are removed from the oven and allowed to cool to room temperature.

    • The color of the heated samples is compared to the unheated standard, both visually and instrumentally using a colorimeter.

    • The color difference (ΔE) is calculated. The heat stability is often defined as the highest temperature at which the color change remains within an acceptable tolerance (e.g., ΔE ≤ 3).

3.2 Thermogravimetric Analysis (TGA)

TGA is an analytical technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere.[2][12] It provides information about the decomposition temperature of the pigment.

Objective: To determine the temperature at which the pigment begins to decompose, indicated by a loss of mass.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Sample Preparation: A small, accurately weighed sample of the dry Pigment Red 53:1 powder is placed in the TGA sample pan.

  • Analysis:

    • The sample is heated at a constant rate (e.g., 10°C/min or 20°C/min) over a specified temperature range (e.g., from room temperature to 600°C or higher).[12]

    • The analysis is typically run under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

  • Data Interpretation:

    • A thermogram is generated, plotting the percentage of weight loss versus temperature.

    • The onset temperature of decomposition is identified as the point where significant weight loss begins.

Visualization of Experimental Workflow and Degradation Pathway

4.1 Experimental Workflow for Isothermal Heat Stability Testing

The following diagram illustrates the general workflow for assessing the thermal stability of Pigment Red 53:1 using an isothermal oven test.

G cluster_prep Sample Preparation cluster_exposure Thermal Exposure cluster_eval Evaluation cluster_result Result start Start: Define Test Parameters (Pigment, Medium, Temp, Time) dispersion Prepare Pigment Dispersion start->dispersion sample_prep Create Test Samples (Plaques or Panels) dispersion->sample_prep oven Heat Samples in Oven at Set Temperatures sample_prep->oven control Maintain Unheated Control Sample cool Cool Samples to Room Temperature oven->cool compare Visual & Instrumental Color Comparison control->compare cool->compare delta_e Calculate Color Difference (ΔE*) compare->delta_e end_node Determine Max Temperature with Acceptable ΔE* delta_e->end_node

Caption: Workflow for Isothermal Heat Stability Assessment.

4.2 Conceptual Degradation Pathway

Upon exposure to excessive heat, the azo linkage (-N=N-) in Pigment Red 53:1 is susceptible to cleavage, which is a primary cause of color loss. The sulfonic acid groups and the overall molecular structure can also degrade, leading to the formation of smaller, often colorless, decomposition products.

G PR531 Pigment Red 53:1 (Intact Structure) Heat Heat > Stability Limit PR531->Heat Degradation Degradation Products (e.g., Aromatic Amines, Sulfonates) Heat->Degradation ColorLoss Color Loss / Change Degradation->ColorLoss

Caption: Conceptual Thermal Degradation of Pigment Red 53:1.

Factors Influencing Thermal Stability

Several factors can influence the observed thermal stability of Pigment Red 53:1:

  • Polymer/Binder Matrix: The type of polymer or resin used can affect the pigment's stability. Some polymers may offer a protective effect, while others may promote degradation.

  • Presence of Other Additives: Stabilizers, antioxidants, or other additives in a formulation can enhance the thermal stability of the pigment. Conversely, certain components may have a detrimental effect.

  • Exposure Time: As indicated in the data table, the duration of heat exposure is as critical as the temperature itself. Longer exposure times will result in degradation at lower temperatures.

  • Oxygen Availability: The presence of oxygen can lead to oxidative degradation, which may occur at lower temperatures than thermal decomposition in an inert atmosphere.

Conclusion

The thermal stability of "this compound" Pigment Red 53:1 is a critical parameter that dictates its suitability for various applications. While technical data sheets provide a valuable starting point, with heat resistance values typically ranging from 160°C to 260°C, empirical testing within the specific formulation and processing conditions is imperative. The use of standardized testing protocols, such as isothermal oven testing and thermogravimetric analysis, allows for a comprehensive evaluation of the pigment's performance at elevated temperatures, ensuring the final product's coloristic integrity and quality.

References

Methodological & Application

Application Notes and Protocols: "Bronze Red" as a Colorant in Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of "Bronze Red" pigments as colorants in various polymer matrices. This document outlines the key properties of common "this compound" variants, detailed protocols for their incorporation into polymers, and standardized methods for performance evaluation.

Introduction to "this compound" Pigments

"this compound" is a designation for a range of organic pigments, primarily belonging to the monoazo class. These pigments are valued for their vibrant yellowish-red to red hues and are utilized in a variety of applications, including plastics, inks, and coatings. For the purpose of these notes, we will focus on two of the most common pigments identified as "this compound": Pigment Red 21 (PR21) and Pigment Red 53:1 (PR53:1) .

These pigments are supplied as powders and require proper dispersion within a polymer matrix to achieve the desired color strength and uniformity. Their performance is influenced by the choice of polymer, processing conditions, and the presence of other additives.

Quantitative Data Summary

The following tables summarize the key physical and fastness properties of Pigment Red 21 and Pigment Red 53:1, compiled from various technical datasheets. These values should be considered as typical and may vary between different suppliers.

Table 1: General and Physical Properties of "this compound" Pigments

PropertyPigment Red 21Pigment Red 53:1Test Method/Reference
C.I. Name Pigment Red 21Pigment Red 53:1-
C.I. Number 1230015585:1-
CAS Number 6410-26-0[1][2]5160-02-1[3]-
Chemical Class Monoazo[2]Monoazo Lake (Barium Salt)[3]-
Molecular Formula C23H16ClN3O2[1][2]C17H13ClN2O4S·Ba[3]-
Appearance Yellowish Red Powder[4][5]Yellowish Red Powder[3]Visual
Density (g/cm³) ~1.32 - 1.50[2][5]~1.6Manufacturer TDS
Oil Absorption ( g/100g ) ~35 - 50[1][2][5]~47 - 57[6]ASTM D281
pH Value 6.0 - 8.0[1][5]7.0 - 8.0[6]ISO 787-9

Table 2: Fastness and Resistance Properties of "this compound" Pigments (1-5 or 1-8 Scale, Higher is Better)

PropertyPigment Red 21Pigment Red 53:1Test Method/Reference
Heat Resistance (°C) ~140 - 160[2][5]Degrades > 200[7]Internal Testing
Light Fastness (1-8) 5[1][5]6[8]ISO 4892-2[9][10]
Weather Fastness (1-5) 4-5[2]-ISO 4892-3[11]
Water Resistance (1-5) 3[2]Excellent[12]Internal Testing
Oil Resistance (1-5) 3[2]High[12]Internal Testing
Acid Resistance (1-5) 4 - 5[2][5]High[12]Internal Testing
Alkali Resistance (1-5) 4 - 5[2][5]High[12]Internal Testing
Migration Resistance -GoodInternal Testing

Experimental Protocols

The successful incorporation of "this compound" pigments into polymer matrices hinges on achieving a uniform dispersion of the pigment particles. This can be accomplished through direct compounding or via the preparation of a masterbatch.

Masterbatch Preparation via Twin-Screw Extrusion

The masterbatch approach involves creating a concentrated blend of the pigment in a carrier resin, which is then let down into the bulk polymer during final processing. This method generally yields better dispersion and color consistency.

Workflow for Masterbatch Preparation

Masterbatch_Workflow cluster_prep 1. Material Preparation cluster_mixing 2. Pre-Mixing cluster_extrusion 3. Compounding cluster_post 4. Post-Processing P1 Weigh Polymer Carrier (e.g., LLDPE, PP) M1 High-Speed Mixer P1->M1 P2 Weigh 'this compound' Pigment (e.g., 20-40% loading) P2->M1 P3 Weigh Dispersing Agent (e.g., PE wax) P3->M1 E1 Twin-Screw Extruder M1->E1 Homogeneous Dry Blend PP1 Water Bath Cooling E1->PP1 Molten Strand PP2 Pelletization PP1->PP2 PP3 Drying PP2->PP3 Final Final PP3->Final Final Masterbatch Pellets

Caption: Workflow for "this compound" masterbatch production.

Protocol:

  • Material Preparation:

    • Accurately weigh the carrier polymer (e.g., LLDPE, PP), "this compound" pigment (e.g., 20-40% by weight), and a dispersing agent (e.g., polyethylene (B3416737) wax, typically 1-2% of the total batch weight).

    • The carrier resin should be compatible with the final polymer matrix.

  • Pre-Mixing:

    • Combine the weighed components in a high-speed mixer.

    • Mix for 5-10 minutes to ensure a homogenous dry blend. This step helps to break down initial pigment agglomerates and coat the polymer granules with the pigment.

  • Twin-Screw Extrusion:

    • Set the temperature profile of the twin-screw extruder. A typical profile for a polyethylene-based masterbatch is:

      • Zone 1 (Feed): 130-150°C

      • Zones 2-5 (Melting & Mixing): 150-180°C

      • Die: 185°C

    • Feed the dry blend into the extruder at a controlled rate.

    • The screw speed should be adjusted (e.g., 200-400 rpm) to ensure adequate mixing and dispersion without excessive shear that could degrade the polymer or pigment.

  • Cooling and Pelletizing:

    • The extruded molten strand is passed through a water bath for cooling.

    • A pelletizer then cuts the cooled strand into uniform masterbatch pellets.

  • Drying:

    • The pellets are dried in an oven (e.g., at 80°C for 2-4 hours) to remove surface moisture.

Direct Compounding and Specimen Preparation via Injection Molding

This protocol describes the "let-down" of the masterbatch into the final polymer and the creation of test specimens.

Workflow for Specimen Preparation

Specimen_Prep_Workflow cluster_blending 1. Blending cluster_molding 2. Injection Molding cluster_specimen 3. Output B1 Weigh Base Polymer (e.g., PP, HDPE) B3 Tumble Mix B1->B3 B2 Weigh 'this compound' Masterbatch (e.g., 1-4% let-down) B2->B3 IM1 Injection Molding Machine B3->IM1 Salt-and-Pepper Blend S1 Colored Polymer Test Plaques IM1->S1

Caption: Workflow for creating colored test specimens.

Protocol:

  • Blending:

    • Weigh the base polymer resin (e.g., polypropylene, polyethylene) and the "this compound" masterbatch. A typical let-down ratio is 1-4% masterbatch to 96-99% base resin.

    • Tumble mix the components for 10-15 minutes to achieve a uniform "salt-and-pepper" blend.

  • Injection Molding:

    • Set the parameters of the injection molding machine. For polypropylene, typical parameters are:

      • Temperature Profile: Rear 180–200°C, Middle 200–230°C, Front 220–250°C, Nozzle 230–280°C.[1]

      • Mold Temperature: 40–80°C.[1] Higher temperatures can improve gloss.

      • Injection Pressure: 70–90 MPa.[1]

      • Holding Pressure: 50–70% of injection pressure.[1]

    • Feed the blend into the injection molder to produce test plaques of a specified thickness (e.g., 2-3 mm).

Performance Evaluation Protocols

Colorimetric Analysis

Objective: To quantitatively measure the color of the produced specimens.

Protocol:

  • Instrumentation: Use a spectrophotometer or a tristimulus colorimeter.

  • Standard: Follow the procedures outlined in ASTM D2244 or ASTM E1347.[13]

  • Measurement:

    • Calibrate the instrument using standard white and black tiles.

    • Measure the CIELAB color coordinates (L, a, b*) of the test plaques at multiple locations on the surface.

    • L* represents lightness (0=black, 100=white), a* represents the red/green axis (+a* is red), and b* represents the yellow/blue axis (+b* is yellow).

  • Analysis: Compare the color coordinates of different batches or against a standard to determine color consistency.

Light Fastness Testing

Objective: To evaluate the resistance of the colored polymer to fading upon exposure to light.

Protocol:

  • Instrumentation: Use a xenon-arc weatherometer.

  • Standard: Conduct the test according to ISO 4892-2.[9][10]

  • Procedure:

    • Mount the test plaques in the weatherometer.

    • Expose the samples to a controlled cycle of light, temperature, and humidity that simulates indoor or outdoor conditions.

    • Periodically remove the samples and measure their color coordinates as described in section 4.1.

  • Analysis:

    • Calculate the color change (ΔE*) over time.

    • The light fastness is typically rated on a scale of 1 to 8 (blue wool scale), where 8 indicates the highest fastness.

Logical Relationships

The quality of the final colored polymer is dependent on a series of interconnected factors, from material selection to processing and evaluation.

Logical Relationship Diagram

Logical_Relationships cluster_inputs Input Factors cluster_process Processing cluster_outputs Output Properties P Pigment Properties (Type, Size, Loading) Disp Dispersion Quality (Mixing, Shear) P->Disp Fast Fastness Properties (Light, Heat) P->Fast Poly Polymer Matrix (Type, MFI) Poly->Disp Poly->Fast Add Additives (Dispersants, Stabilizers) Add->Disp Add->Fast Color Color Strength & Uniformity Disp->Color Mech Mechanical Properties Disp->Mech ProcCond Processing Conditions (Temp, Speed, Pressure) ProcCond->Color ProcCond->Mech

Caption: Key factors influencing the final properties of colored polymers.

Conclusion

The "this compound" pigments, particularly Pigment Red 21 and Pigment Red 53:1, are effective colorants for a range of polymer matrices. Achieving optimal performance requires careful consideration of the pigment properties, appropriate selection of carrier resins and dispersing agents, and precise control over compounding and molding parameters. The protocols provided in these application notes offer a robust framework for the successful application of "this compound" pigments and the evaluation of the resulting colored polymers. Researchers are encouraged to use these protocols as a starting point and optimize the parameters for their specific polymer systems and equipment.

References

Application Notes and Protocols: Formulation of Lightfast "Bronze Red" Inks for Offset Printing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation and evaluation of lightfast "Bronze Red" inks for offset printing. The information is intended to assist researchers and professionals in developing high-performance printing inks with excellent color stability and rheological properties suitable for applications requiring long-term durability and aesthetic appeal.

Introduction to Lightfast "this compound" Offset Inks

Lightfastness, the ability of an ink to resist fading upon exposure to light, is a critical property for printed materials intended for long-term use or display.[1][2][3] The term "this compound" in the context of offset printing can refer to a specific reddish-brown hue with a metallic sheen, often achieved through the use of metallic pigments or special effect pigments that create a "bronzing" optical effect.[4][5] This document outlines the selection of appropriate pigments, binders, and additives to formulate a stable and lightfast "this compound" ink and provides detailed protocols for its evaluation.

High-performance pigments such as quinacridones and diketopyrrolopyrroles (DPP) are excellent candidates for achieving high lightfastness in red inks.[6][7][8][9][10][11] For a metallic "this compound," the formulation will incorporate metallic bronze powders.[4][5][12][13][14] The vehicle system, comprising binders and solvents, and the inclusion of specific additives are crucial for the overall performance, including adhesion, drying, and rheological properties of the ink.[12][14][15]

Ink Formulation

The formulation of a lightfast "this compound" offset ink involves a careful balance of several key components. Below are two representative formulations: one based on a high-performance organic pigment for a deep red with a potential bronzing sheen, and another incorporating metallic bronze powder for a distinct metallic finish.

Table 1: Representative Formulations for Lightfast "this compound" Offset Ink

ComponentFormulation A: High-Performance Organic Red (%)Formulation B: Metallic this compound (%)Function
Pigment Color and Lightfastness
Diketopyrrolopyrrole (DPP) Red (e.g., PR 254)18 - 25-High-performance organic pigment with excellent lightfastness.[6][7]
Bronze Powder (leafing or non-leafing)-15 - 25Provides metallic bronze appearance.[4][13]
Vehicle Binds pigment and provides flow.
Linseed oil-based alkyd resin40 - 5040 - 50Primary binder, provides good pigment wetting and drying properties.[12]
Hydrocarbon resin (C9)10 - 1510 - 15Modifies viscosity, gloss, and setting speed.
High-boiling point ink oil (e.g., 260-290°C)10 - 1510 - 15Solvent, controls viscosity and drying time.[15]
Additives Enhance specific properties.
Polyethylene (PE) wax2 - 42 - 4Improves rub resistance and reduces misting.
PTFE wax0.5 - 10.5 - 1Enhances slip and mar resistance.
Driers (e.g., cobalt and manganese octoates)1 - 21 - 2Catalyze oxidative drying.
UV Absorber (e.g., benzotriazole (B28993) type)0.5 - 1.50.5 - 1.5Improves lightfastness by absorbing UV radiation.
Rheology Modifier (e.g., organoclay)1 - 31 - 3Controls viscosity and prevents pigment settling.

Experimental Protocols

Ink Preparation

Objective: To disperse the pigment and other solid components uniformly within the vehicle to produce a stable ink.

Materials and Equipment:

  • High-speed disperser (dissolver)

  • Three-roll mill

  • Beakers, spatulas, and weighing balance

  • Ink components as per the formulation table.

Protocol:

  • In a suitable beaker, weigh and combine the binder resins and ink oil.

  • While mixing at low speed with the high-speed disperser, gradually add the pigment (Formulation A) or bronze powder (Formulation B).

  • Slowly add the waxes, UV absorber, and rheology modifier to the mixture.

  • Increase the disperser speed to 2000-3000 rpm and mix for 30-60 minutes, or until a homogenous pre-dispersion is achieved.

  • Transfer the pre-dispersed ink to a three-roll mill.

  • Pass the ink through the mill multiple times, gradually increasing the pressure, until the desired fineness of grind is achieved (typically < 5 µm for organic pigments).

  • Add the driers to the milled ink and mix thoroughly at low speed.

  • Store the final ink in an airtight container.

Lightfastness Testing

Objective: To determine the resistance of the printed ink to fading upon exposure to a controlled light source, according to ISO 2835.[16]

Materials and Equipment:

  • Xenon arc weather-ometer

  • Blue Wool Scale (BWS) standards (ISO 105-B02)

  • Spectrophotometer or colorimeter

  • Printability tester (e.g., IGT-type)

  • Standard offset printing substrate (e.g., coated paper)

Protocol:

  • Sample Preparation:

    • Using the printability tester, prepare standardized prints of the "this compound" ink on the chosen substrate.[1] The ink film thickness should be controlled (e.g., 1.5 g/m²).[1]

    • Prepare identical prints of the Blue Wool Scale standards.

  • Exposure:

    • Mount the printed ink samples and the Blue Wool Scale standards on a sample holder.

    • Cover a portion of each sample and standard to serve as an unexposed reference.

    • Place the sample holder in the Xenon arc weather-ometer.

    • Expose the samples to the Xenon arc lamp under controlled conditions of irradiance, temperature, and humidity as specified in ISO 105-B02.

  • Evaluation:

    • Periodically inspect the samples and the Blue Wool Scale standards for color change.

    • The lightfastness rating is determined by identifying which Blue Wool standard shows a similar degree of fading as the ink sample.[1]

    • For a more quantitative assessment, use a spectrophotometer to measure the color difference (ΔE*ab) between the exposed and unexposed areas of the ink sample.

    • The lightfastness is rated on a scale of 1 (very poor) to 8 (excellent).[1][2]

Table 2: Blue Wool Scale Lightfastness Ratings

BWS RatingDegree of Lightfastness
1Very Poor
2Poor
3Moderate
4Fairly Good
5Good
6Very Good
7Excellent
8Maximum
Rheological Property Measurement

Objective: To characterize the flow behavior of the ink, specifically its viscosity and tack, which are critical for its performance on an offset printing press.[15][17]

3.3.1 Viscosity Measurement

Materials and Equipment:

  • Rotational viscometer or rheometer (e.g., cone and plate or parallel plate geometry)

  • Thermostatic bath to control temperature.

Protocol:

  • Set the temperature of the viscometer to the desired testing temperature (e.g., 25°C).

  • Place a sufficient amount of the ink sample onto the lower plate of the viscometer.

  • Bring the upper cone or plate to the correct measurement gap.

  • Allow the sample to equilibrate to the set temperature.

  • Measure the viscosity over a range of shear rates (e.g., 1 to 100 s⁻¹) to determine the shear-thinning behavior of the ink.

  • Record the viscosity at a specific shear rate for comparison between different ink formulations.

3.3.2 Tack Measurement

Materials and Equipment:

  • Inkometer or Tack-o-scope.

  • Constant temperature water circulator.

Protocol:

  • Set the temperature of the Inkometer rollers (e.g., 32°C).

  • Apply a specified volume of ink to the distribution rollers of the Inkometer.

  • Allow the ink to distribute evenly on the rollers by running the instrument at a set speed for a defined period.

  • Measure the tack of the ink. The tack is a measure of the force required to split the ink film between the rollers and is given in instrument-specific units.

  • Record the tack value after a specific time (e.g., 1 minute) for comparative analysis.

Table 3: Target Properties for a Lightfast "this compound" Offset Ink

PropertyTarget ValueTest Method
Lightfastness (BWS)6 - 8ISO 2835 / ISO 105-B02
Viscosity (at 25°C, 10 s⁻¹)40 - 80 Pa·sRotational Viscometer
Tack (at 1 min)10 - 15 unitsInkometer
Fineness of Grind< 5 µmGrindometer
Color Difference (ΔE*ab) after exposure< 3Spectrophotometer

Visualizations

Experimental Workflow

experimental_workflow cluster_formulation Ink Formulation cluster_testing Ink Testing and Evaluation F1 Component Selection (Pigment, Binder, Additives) F2 Weighing and Pre-mixing F1->F2 F3 High-Speed Dispersion F2->F3 F4 Three-Roll Milling F3->F4 F5 Final Ink Product F4->F5 T1 Print Sample Preparation (ISO 2834) F5->T1 Ink Sample T2 Lightfastness Testing (ISO 2835) T1->T2 T3 Rheology Measurement (Viscosity & Tack) T1->T3 T4 Colorimetric Analysis T2->T4 T5 Data Analysis & Comparison T3->T5 T4->T5

Caption: Experimental workflow for the formulation and testing of offset inks.

Simplified Photodegradation Pathway of Naphthol AS Pigments

Naphthol AS pigments, a class of azo pigments, can undergo photodegradation through a complex series of reactions. A simplified pathway involves the excitation of the pigment molecule by UV light, leading to the formation of reactive species that can cleave the azo bond, resulting in the fading of the color.

photodegradation_pathway P Naphthol AS Pigment (Ground State) P_excited Excited Pigment* P->P_excited UV Light (hν) ROS Reactive Oxygen Species (e.g., •OH, O₂⁻) P_excited->ROS Energy Transfer to O₂ Degradation Azo Bond Cleavage P_excited->Degradation Direct Photolysis ROS->Degradation Products Colorless Degradation Products Degradation->Products

Caption: Simplified photodegradation pathway of Naphthol AS pigments.

Conclusion

The formulation of lightfast "this compound" offset inks requires a systematic approach to the selection of pigments, binders, and additives. High-performance pigments like DPP reds or metallic bronze powders are essential for achieving the desired color and durability. The provided protocols for ink preparation and testing allow for the comprehensive evaluation of ink properties, ensuring the development of a high-quality product suitable for demanding applications. The experimental workflow and photodegradation pathway diagrams offer a visual representation of the key processes involved in the creation and stability of these specialized inks.

References

Application Notes and Protocols for "Bronze Red" Pigment Dispersion in Paints

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed techniques and protocols for the effective dispersion of "Bronze Red" pigments, specifically Pigment Red 21 (PR21) and Pigment Red 53:1 (PR53:1), in paint formulations. Achieving a stable and uniform dispersion is critical for unlocking the full coloristic potential and ensuring the final performance of the coating.

Pigment Characterization: "this compound"

"this compound" in the context of paints typically refers to specific organic pigments, most commonly C.I. Pigment Red 21 and C.I. Pigment Red 53:1. These are monoazo pigments known for their bright, yellowish to bluish-red shades and strong hiding power.[1] Understanding their fundamental properties is the first step in developing an effective dispersion strategy.

Table 1: Key Properties of "this compound" Pigments

PropertyPigment Red 21 (PR21)Pigment Red 53:1 (PR53:1)Source(s)
C.I. Name Pigment Red 21Pigment Red 53:1[2][3]
C.I. Number 1230015585:1[2][4]
CAS Number 6410-26-05160-02-1[2][3]
Chemical Class MonoazoMonoazo Lake (Barium or Calcium Salt)[2][3]
Shade Yellowish RedYellowish to Bluish Red[2][3]
Oil Absorption ( g/100g ) 35-55~45[2][5][6]
Heat Resistance (°C) 160-200180-200[2][3][5]
Light Fastness (1-8 Scale) 5-63-4[2][3][6]
Density (g/cm³) ~1.32 - 1.60~1.5 - 1.7[2][3]
Specific Surface Area (m²/g) ~28-44Not Specified[2]

Dispersion Techniques and Protocols

The primary goal of dispersion is to break down pigment agglomerates and aggregates into finer, primary particles and to stabilize them within the paint vehicle. The two most common mechanical dispersion methods in the paint industry are high-speed dispersion and bead milling.

High-Speed Dispersion (HSD)

High-speed dispersion is typically used for pigments that are relatively easy to disperse and for the pre-dispersion stage before bead milling. The process relies on the high shear forces generated by a rotating blade to separate pigment particles.

Experimental Protocol: High-Speed Dispersion of "this compound" Pigment

  • Preparation of the Mill Base:

    • In a suitable vessel, combine the liquid components of the paint formulation (e.g., resin, solvent, and additives).

    • Begin agitation at a low speed.

    • Gradually add the "this compound" pigment powder to the liquid. A typical starting formulation for a pigment concentrate could be:

      • "this compound" Pigment: 20-40%

      • Dispersing Agent: 1-5% (on pigment weight)

      • Resin/Vehicle: 50-75%

      • Solvent (if applicable): 5-15%

  • Dispersion Process:

    • Increase the speed of the high-speed disperser to create a vortex (a "doughnut" effect). The blade tip speed should be in the range of 18-25 m/s.

    • Continue dispersing for 20-30 minutes. Monitor the temperature of the mill base to avoid overheating, which can affect the resin and additives.

    • Periodically take samples to check the fineness of grind using a Hegman gauge.

  • Let-Down:

    • Once the desired fineness of grind is achieved, reduce the agitator speed and add the remaining components of the paint formulation (the "let-down" phase), including the rest of the resin, solvents, and any other additives.

    • Mix at a lower speed until the batch is uniform.

Table 2: Example Parameters for High-Speed Dispersion of a Red Organic Pigment

ParameterValue
Pigment Concentration 30%
Dispersant Level (on pigment) 2.5%
Blade Tip Speed 20 m/s
Dispersion Time 25 min
Target Hegman Value 6.5-7.0

Note: This table provides a representative example. Optimal parameters will vary depending on the specific formulation and equipment.

Bead Milling

Bead milling is a more intensive dispersion method used for pigments that are difficult to disperse, such as many organic pigments, or when a very fine particle size is required. The dispersion is achieved through the impact and shear forces generated by the collision of small grinding media (beads).

Experimental Protocol: Bead Milling of "this compound" Pigment Dispersion

  • Pre-dispersion:

    • Prepare a pre-mix using a high-speed disperser as described in the HSD protocol to wet the pigment and break down large agglomerates.

  • Milling:

    • Charge the bead mill with the appropriate grinding media (e.g., zirconium oxide or glass beads). The bead size typically ranges from 0.8 to 1.5 mm in diameter.

    • The mill should be loaded with beads to approximately 70-80% of its volume.

    • Pump the pre-dispersed mill base through the bead mill. The flow rate and rotor speed will determine the residence time and the amount of energy input.

    • Monitor the temperature of the mill base and use cooling jackets as necessary.

    • Collect samples at different time intervals or after a set number of passes and evaluate the dispersion quality.

  • Let-Down:

    • Once the desired particle size and color strength are achieved, proceed with the let-down phase as described in the HSD protocol.

Table 3: Example Parameters for Bead Milling of a Red Organic Pigment

ParameterValue
Grinding Media Zirconium Oxide Beads
Bead Size 1.0 - 1.2 mm
Bead Loading 75% of mill volume
Rotor Tip Speed 10 - 15 m/s
Number of Passes 2-4
Target Particle Size (d50) < 1 µm

Note: This table provides a representative example. Optimal parameters will vary depending on the specific formulation and equipment.

Evaluation of Dispersion Quality

Quantitative assessment of dispersion quality is crucial for process optimization and quality control.

Table 4: Methods for Evaluating Pigment Dispersion Quality

Evaluation MethodPrincipleTypical Metrics
Fineness of Grind (Hegman Gauge) A calibrated scraper is used to draw down the paint over a channel of increasing depth. The point at which a significant number of scratches or specks appear indicates the size of the largest particles.Hegman scale (0-8) or micron scale.
Gloss Measurement A glossmeter measures the specular reflection of light from the surface of a dried paint film. A finer dispersion results in a smoother surface and higher gloss.Gloss Units (GU) at specified angles (e.g., 20°, 60°, 85°).
Color Strength (Tint Strength) The dispersed pigment is mixed with a standard white paint at a specific ratio. The color of the resulting tint is compared to a standard dispersion using a spectrophotometer.% Color strength relative to a standard.
Particle Size Analysis Laser diffraction or dynamic light scattering techniques are used to measure the particle size distribution of the pigment in the paint.Mean particle size (d50), and distribution width.
Rheology The flow behavior of the paint is measured. Poorly dispersed or flocculated systems can exhibit undesirable rheological properties.Viscosity at different shear rates.

Visualization of Workflows and Relationships

Experimental Workflow for Pigment Dispersion

G cluster_prep Preparation cluster_disp Dispersion cluster_eval In-Process Evaluation cluster_final Finalization A Weighing of Raw Materials (Pigment, Resin, Solvent, Additives) B Charging Liquid Components to Vessel A->B C Gradual Addition of Pigment B->C D High-Speed Dispersion (Pre-mix) C->D E Bead Milling (Fine Dispersion) D->E Optional for finer grind F Sampling D->F E->F G Fineness of Grind (Hegman) F->G G->D Continue Dispersion H Let-Down with Remaining Components G->H Target Achieved I Final Quality Control H->I

Caption: A typical workflow for the dispersion of "this compound" pigment in a paint formulation.

Relationship between Dispersion Parameters and Paint Properties

G cluster_params Dispersion Parameters cluster_props Paint Properties A Milling Time / Number of Passes X Particle Size A->X Decreases B Disperser Speed / Energy Input B->X Decreases C Dispersant Concentration C->X Optimizes D Pigment Loading W Viscosity D->W Increases Y Gloss X->Y Increases Z Color Strength X->Z Increases

References

Application Notes: Incorporation of "Bronze Red" Pigment in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The term "Bronze Red" in cosmetics typically refers to a shimmer or pearlescent effect pigment rather than a single chemical entity. These pigments are valued for their ability to impart a rich, metallic, bronze-red hue with lustrous effects.[1] For the purposes of these application notes, "this compound" is defined as a composite pigment made of natural mica platelets coated with iron oxides (specifically Iron Oxide Red, CI 77491) and potentially titanium dioxide to enhance the pearlescent effect.[2][3] This composition is widely used in color cosmetics to provide shimmering red and bronze shades.[1][2] These pigments are generally considered safe for use in all types of cosmetics, including products for the eyes and lips, when used in accordance with good manufacturing practices.[4][5]

Data Presentation

The successful incorporation of "this compound" into a cosmetic formulation depends on its physicochemical properties and its compatibility with the other ingredients in the base formula.

Table 1: Physicochemical Properties of a Representative "this compound" Pigment

PropertyValueSource(s)
INCI Name Mica (CI 77019), Iron Oxides (CI 77491), Titanium Dioxide (CI 77891)[2][4]
CAS Numbers 12001-26-2 (Mica), 1309-37-1 (Iron Oxide), 13463-67-7 (Titanium Dioxide)[3][4]
Appearance Red to bronze-red shimmering powder[3][4]
Particle Size Typically 10-60 µm (micrometers)[5]
Solubility Insoluble in water and oils, but miscible in liquids[3][4]
pH Stability Stable in a wide pH range typical for cosmetic formulations[6]
Light Stability Good[7]
Heat Stability Stable to 140°C[8]

Table 2: Recommended Use Levels in Various Cosmetic Formulations

Formulation TypeRecommended Use Level (% w/w)NotesSource(s)
Lipstick / Lip Gloss 5 - 15%Provides color and shimmer. Higher levels increase opacity and effect.[9]
Eyeshadow (Pressed/Loose) 10 - 40%Can be a primary colorant or blended with other pigments for desired shade.[10]
Foundation / Tinted Cream 1 - 5%Used to add warmth, radiance, or for color correction.[11]
Nail Polish 2 - 10%Suspends in the lacquer base to provide a metallic or pearlescent finish.[12]
Body Lotion / Cream 0.5 - 3%Imparts a subtle bronze shimmer to the skin.[6]

Experimental Protocols

The following protocols provide a framework for the incorporation and evaluation of "this compound" in a model oil-in-water (O/W) cream formulation.

Protocol 1: Pigment Dispersion and Formulation

Objective: To properly disperse "this compound" pigment into an O/W cream base to achieve a homogenous color and texture.

Materials & Equipment:

  • "this compound" Pigment (Mica, CI 77491)

  • Oil Phase Ingredients (e.g., Caprylic/Capric Triglyceride, Cetearyl Alcohol)

  • Water Phase Ingredients (e.g., Deionized Water, Glycerin)

  • Emulsifier (e.g., Glyceryl Stearate)

  • Preservative (e.g., Phenoxyethanol)

  • Dispersant/Wetting Agent (e.g., an ester or alkoxylate)

  • Laboratory Scale

  • Beakers and Glass Rods

  • Homogenizer or High-Shear Mixer

  • Water Bath or Hot Plate

  • pH Meter

Methodology:

  • Preparation of Premix:

    • Weigh the "this compound" pigment.

    • In a separate small beaker, weigh a portion of the oil phase (e.g., Caprylic/Capric Triglyceride) at a 1:1 ratio with the pigment.[11]

    • Add a wetting agent or dispersant to the oil, typically at 5-7% of the pigment weight, to aid in the wetting process.[13]

    • Gradually add the "this compound" pigment to the oil/dispersant mixture while stirring with a glass rod until the pigment is fully wetted and no dry clumps are visible. This step is crucial to replace air from the pigment surface.[14]

  • Preparation of Phases:

    • Oil Phase: Combine the remaining oil phase ingredients, including the pigment premix and emulsifiers, in a beaker. Heat to 75°C.

    • Water Phase: In a separate beaker, combine the water phase ingredients (water, glycerin). Heat to 75°C.

  • Emulsification:

    • Slowly add the water phase to the oil phase while mixing with a standard propeller mixer.

    • Once the phases are combined, increase the mixing speed and homogenize for 3-5 minutes at high shear to form a stable emulsion and ensure fine pigment particle distribution.[7][15]

  • Cool Down:

    • Begin cooling the emulsion while continuing to stir at a lower speed.

    • Add any temperature-sensitive ingredients, such as preservatives and fragrances, when the temperature is below 40°C.

    • Adjust the pH if necessary.

  • Quality Control:

    • Visually inspect the final product for color uniformity, streaks, or specks.

    • Use a microscope to assess the particle size and distribution of the pigment particles to ensure no significant agglomerates are present.[14]

Protocol 2: Stability Testing

Objective: To evaluate the physical and chemical stability of the final formulation containing "this compound".

Materials & Equipment:

  • Final product samples in their intended packaging.

  • Temperature-controlled ovens (e.g., at 40°C, 45°C).[16]

  • Refrigerator/Freezer (e.g., at 4°C, -10°C).[17]

  • Light exposure chamber (UV and visible light).

  • Viscometer, pH meter.

  • Centrifuge.

Methodology:

  • Sample Preparation: Fill multiple containers with the cosmetic product and retain a control sample stored at room temperature (approx. 25°C) in the dark.[18]

  • Accelerated Stability (Temperature):

    • Place samples in ovens at elevated temperatures (e.g., 40°C and 45°C) for a period of 1 to 3 months.[16] A product stable for three months at 45°C can predict a shelf life of approximately two years at room temperature.[17]

    • Evaluate samples at regular intervals (e.g., 2, 4, 8, 12 weeks).

  • Freeze-Thaw Cycle Testing:

    • Subject samples to alternating temperature cycles. A common protocol is 24 hours at -10°C followed by 24 hours at 25°C.[17]

    • Repeat this for at least three cycles. This stress test is particularly useful for evaluating emulsion stability.[17]

  • Light Stability:

    • Expose samples to controlled UV and visible light to assess color stability and potential for fading.[16]

  • Evaluation Parameters:

    • At each evaluation point, compare the test samples to the room temperature control for any changes in:

      • Organoleptic Properties: Appearance, color, odor.[16]

      • Physicochemical Properties: pH, viscosity.[16][18]

      • Emulsion Stability: Signs of separation, creaming, or coalescence. Centrifuging a sample can accelerate the detection of creaming.[17]

Table 3: Stability Testing Parameters and Schedule

Test ConditionDurationEvaluation IntervalsParameters to Assess
Room Temperature (25°C) 12-24 Months1, 3, 6, 12, 24 monthsOrganoleptic properties, pH, Viscosity (Control)
Elevated Temperature (45°C) 3 Months2, 4, 8, 12 weeksOrganoleptic properties, pH, Viscosity, Separation
Freeze-Thaw Cycles (-10°C to 25°C) 3-5 CyclesAfter each cycleEmulsion stability, Texture changes, Separation
Light Exposure As per equipmentRegular intervalsColor stability, Fading

Visualizations

Diagram 1: Experimental Workflow

G cluster_0 Phase 1: Formulation Development cluster_1 Phase 2: Stability & Quality Testing A 1. Pigment Wetting (this compound + Oil/Dispersant) B 2. Prepare Oil & Water Phases A->B C 3. Emulsification (High-Shear Mixing) B->C D 4. Cool Down & Add Actives C->D E 5. Package Final Product D->E Formulation Complete F 6. Accelerated Stability Testing (Temp, Light, Freeze-Thaw) E->F G 7. Real-Time Stability Testing E->G H 8. Evaluate Parameters (Color, pH, Viscosity) F->H G->H I 9. Final Assessment H->I

Caption: Workflow for formulating and testing a cosmetic cream with "this compound".

Diagram 2: Pigment Dispersion Logic

G Pigment This compound Pigment (Agglomerates) Wetting Wetting Step (Displace Air) Pigment->Wetting Add Oil/Wetting Agent Dispersion De-agglomeration (High Shear) Wetting->Dispersion Apply Mechanical Force Stabilization Stabilization (Dispersant Action) Dispersion->Stabilization Prevent Re-agglomeration Result Homogenous Formulation (Stable Color & Texture) Stabilization->Result

Caption: Key steps for achieving a stable pigment dispersion in a cosmetic base.

Diagram 3: Cosmetic Interaction with Skin Barrier

G cluster_0 Cosmetic Formulation cluster_1 Skin Barrier Formulation O/W Emulsion with this compound SC Stratum Corneum (Lipid Matrix) Formulation->SC Topical Application VE Viable Epidermis Effect Visual Appearance (Color & Shimmer) SC->Effect Optical Effect (Light Reflection/Scattering)

Caption: Interaction of a "this compound" formulation with the outermost layer of the skin.

References

Application Notes and Protocols for "Bronze Red" (Eosin Y) as a Biological Staining Agent

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

"Bronze Red," in the context of biological research, is recognized as a synonym for Eosin (B541160), specifically Eosin Y ("this compound CL," "irgalite this compound cl").[1][2][3] Eosin Y is a fluorescent, pinkish-red acidic dye that serves as a counterstain to hematoxylin (B73222) in the widely used Hematoxylin and Eosin (H&E) staining protocol. It is one of the most common stains in histology, providing crucial morphological information for routine diagnostics and research. Eosin stains cytoplasmic components, cell membranes, and extracellular structures in varying shades of pink and red.

These application notes provide detailed protocols and technical information for the use of Eosin Y (referred to hereafter as Eosin) as a biological stain for researchers, scientists, and professionals in drug development.

Physicochemical and Staining Properties of Eosin Y

Eosin Y's utility as a stain is derived from its chemical properties, which allow it to bind to basic components within a cell. The following table summarizes its key characteristics.

PropertyValue
Common Name Eosin Y
Synonyms This compound CL, Acid Red 87, Eosin Yellowish
CAS Number 17372-87-1
Chemical Formula C₂₀H₆Br₄Na₂O₅
Molecular Weight 691.85 g/mol
Appearance Red to reddish-brown powder
Excitation Maximum (λex) ~525 nm
Emission Maximum (λem) ~545 nm
Target Structures Cytoplasm, collagen, muscle fibers, red blood cells
Staining Color Pink to red

Experimental Protocols

The most prevalent application of Eosin is in the Hematoxylin and Eosin (H&E) staining method. This protocol provides a foundational understanding of tissue architecture by staining cell nuclei blue/purple with hematoxylin and the extracellular matrix and cytoplasm pink/red with eosin.

Hematoxylin and Eosin (H&E) Staining Protocol for Paraffin-Embedded Tissues

This protocol outlines the standard procedure for staining formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

  • FFPE tissue sections on slides

  • Xylene (or a xylene substitute)

  • Reagent alcohol (100%, 95%, 70%)

  • Distilled water

  • Harris's Hematoxylin solution

  • Acid-alcohol (e.g., 1% HCl in 70% alcohol)

  • Scott's Tap Water Substitute or ammonia (B1221849) water

  • Eosin Y solution (0.5% - 1.0% in 80% alcohol)

  • Mounting medium

  • Coverslips

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene: 2 changes, 5 minutes each.

    • Immerse in 100% alcohol: 2 changes, 3 minutes each.

    • Immerse in 95% alcohol: 2 changes, 3 minutes each.

    • Immerse in 70% alcohol: 1 change, 3 minutes.

    • Rinse gently in running tap water.

  • Nuclear Staining (Hematoxylin):

    • Immerse slides in Harris's Hematoxylin for 5-15 minutes.

    • Rinse in running tap water until the water runs clear.

    • Differentiation: Dip slides in acid-alcohol for a few seconds to remove excess stain.

    • Rinse in running tap water.

  • Bluing:

    • Immerse slides in Scott's Tap Water Substitute or weak ammonia water for 1-2 minutes until sections turn a distinct blue.

    • Rinse in running tap water for 5 minutes.

  • Cytoplasmic Staining (Eosin):

    • Immerse in 70% alcohol for 2 minutes.

    • Immerse in Eosin Y solution for 1-3 minutes.

    • Rinse in 95% alcohol to remove excess eosin.

  • Dehydration and Clearing:

    • Dehydrate through 95% alcohol: 2 changes, 2 minutes each.

    • Dehydrate through 100% alcohol: 2 changes, 2 minutes each.

    • Clear in Xylene: 2 changes, 5 minutes each.

  • Mounting:

    • Apply a drop of mounting medium to the tissue section and place a coverslip, avoiding air bubbles.

    • Allow the slides to dry before microscopic examination.

Visualizations

Mechanism of H&E Staining

The following diagram illustrates the principle of H&E staining, where the positively charged hematoxylin binds to negatively charged nucleic acids (basophilic structures) and the negatively charged eosin binds to positively charged proteins (acidophilic structures) in the cytoplasm and extracellular matrix.

G cluster_0 Cellular Components cluster_1 Staining Agents cluster_2 Staining Result Nucleus Nucleus (DNA/RNA) Negatively Charged (-) StainedNucleus Blue/Purple Nucleus Nucleus->StainedNucleus Cytoplasm Cytoplasm (Proteins) Positively Charged (+) StainedCytoplasm Pink/Red Cytoplasm Cytoplasm->StainedCytoplasm Hematoxylin Hematoxylin (Basic Dye, + charge) Hematoxylin->Nucleus Binds to Basophilic Structures Eosin Eosin (this compound) (Acidic Dye, - charge) Eosin->Cytoplasm Binds to Acidophilic Structures G start FFPE Tissue Section on Slide deparaffinize Deparaffinization & Rehydration (Xylene, Alcohols) start->deparaffinize hematoxylin Nuclear Staining (Hematoxylin) deparaffinize->hematoxylin differentiate Differentiation (Acid-Alcohol) hematoxylin->differentiate bluing Bluing (Scott's Water) differentiate->bluing eosin Cytoplasmic Staining (Eosin / this compound) bluing->eosin dehydrate Dehydration & Clearing (Alcohols, Xylene) eosin->dehydrate mount Mounting dehydrate->mount end Microscopic Analysis mount->end

References

Application Notes & Protocols: Analytical Methods for the Detection of Bronze Red Pigment

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for the identification and quantification of "Bronze Red" in various materials. These guidelines are intended for researchers, scientists, and professionals in drug development and material science.

1. Introduction to this compound

"this compound" primarily refers to an organic monoazo pigment. Its formal chemical name is 2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-4-(2-phenyldiazenyl)-, and it is identified by the CAS Number 3789-75-1.[1] It is a yellowish-red powder known for its high color strength and strong hiding power.[1] This pigment is widely used in industrial applications, including offset and water-based printing inks, industrial paints, and decorative coatings, due to its good light, acid, alkali, and water fastness.[1][2]

The term "this compound" can also refer to copper-tin alloys (bronze) with a reddish hue, but in the context of analytical detection within materials, it most commonly specifies the organic pigment.[3] The following protocols focus on the detection of this organic compound.

2. Analytical Methodologies

A combination of chromatographic and spectroscopic techniques is typically employed for the unambiguous identification of organic pigments like this compound.[4] The choice of method depends on the sample matrix, the required sensitivity, and whether the analysis needs to be destructive or non-destructive.

High-Performance Liquid Chromatography (HPLC)

Application: HPLC is a cornerstone technique for the separation and quantification of organic pigments from a mixture.[5][6] Coupled with a Diode-Array Detector (DAD) or UV-Vis detector, it allows for the identification of this compound based on its retention time and characteristic UV-Visible absorption spectrum.[7][8]

Experimental Protocol:

  • Sample Preparation (Extraction):

    • Accurately weigh approximately 10-20 mg of the material sample.

    • If the pigment is in a solid matrix (e.g., paint chip, plastic), mechanical pulverization may be necessary.

    • Transfer the sample to a glass vial and add 5 mL of a suitable solvent. Dimethylformamide (DMF) or a mixture of chloroform (B151607) and methanol (B129727) (1:1 v/v) is often effective for azo pigments.

    • Sonicate the mixture for 15-20 minutes at 40°C to facilitate extraction.

    • Centrifuge the sample at 5000 rpm for 10 minutes to pellet any insoluble matrix components.

    • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

    • HPLC System: An Agilent 1200 series or similar, equipped with a quaternary pump, autosampler, and DAD.[8]

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is typically used.

      • Solvent A: Water with 0.1% formic acid.

      • Solvent B: Acetonitrile with 0.1% formic acid.

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-25 min: Linear gradient from 30% to 95% B

      • 25-30 min: Hold at 95% B

      • 30-35 min: Return to 30% B (equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.[8]

    • Injection Volume: 10 µL.

    • Detection: DAD monitoring at the pigment's maximum absorbance wavelength (typically in the 400-550 nm range for red pigments) and scanning from 200-700 nm to acquire the full spectrum.[7][8]

  • Data Analysis:

    • Identify the peak corresponding to this compound by comparing its retention time and UV-Vis spectrum with that of a certified reference standard.

    • Quantification can be performed by creating a calibration curve from serial dilutions of the standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Application: LC-MS provides a higher level of specificity and sensitivity compared to HPLC-DAD.[9] It couples the separation power of HPLC with the mass-resolving power of mass spectrometry, enabling definitive molecular weight determination and structural elucidation of the pigment.[5][10] This is particularly useful for confirming the identity of a pigment in complex matrices.[9]

Experimental Protocol:

  • Sample Preparation and HPLC:

    • Follow the same sample preparation and HPLC conditions as described in Protocol 2.1. The mobile phase may need to be adjusted to ensure compatibility with the MS ion source (e.g., using volatile buffers like ammonium (B1175870) acetate).[5]

  • Instrumentation and Conditions (MS):

    • Mass Spectrometer: A Quadrupole Time-of-Flight (QTOF) or Triple Quadrupole mass spectrometer.[11]

    • Ion Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes to capture the most informative data.[12]

    • Ionization Parameters (Typical):

      • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative)

      • Drying Gas (N₂) Flow: 8 L/min

      • Drying Gas Temperature: 350°C

      • Nebulizer Pressure: 35 psi

    • Mass Range: m/z 100-1000.

    • Data Acquisition: Full scan mode for identification. For quantification, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for higher sensitivity.

  • Data Analysis:

    • Extract the ion chromatogram corresponding to the exact mass of the [M+H]⁺ or [M-H]⁻ ion of this compound (C₂₃H₁₇N₃O₂; Molecular Weight: 367.40 g/mol ).

    • Confirm the identification by matching the retention time and the measured mass-to-charge ratio with a reference standard.

    • For further confirmation, perform tandem MS (MS/MS) to compare the fragmentation pattern of the sample with the standard.[10]

Spectroscopic Methods (FTIR and Raman)

Application: Fourier Transform Infrared (FTIR) and Raman Spectroscopy are powerful, often non-destructive techniques for identifying the chemical bonds and molecular structure of pigments.[13][14][15] They are excellent for rapid screening and can often be performed directly on the material with minimal sample preparation.

Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR):

  • Sample Preparation:

    • Place a small amount of the powdered pigment or the material itself directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying consistent pressure using the instrument's pressure clamp.

  • Instrumentation and Conditions:

    • Spectrometer: Any modern FTIR spectrometer equipped with a diamond or germanium ATR accessory.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Co-add 32 or 64 scans to achieve a good signal-to-noise ratio.

    • Background: Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.

  • Data Analysis:

    • The resulting spectrum should be compared against a library spectrum of this compound.

    • Characteristic peaks for an azo-naphthalene structure would include: N-H stretching (~3300 cm⁻¹), C=O stretching (amide, ~1650 cm⁻¹), N=N stretching (~1400-1450 cm⁻¹), and various C-H and C=C aromatic vibrations.

Experimental Protocol (Raman Spectroscopy):

  • Sample Preparation:

    • Place the material directly under the microscope objective of the Raman spectrometer. No other preparation is usually needed.

  • Instrumentation and Conditions:

    • Spectrometer: A confocal Raman microscope.

    • Laser Excitation: 785 nm is often preferred for red pigments to minimize fluorescence.[15]

    • Laser Power: Use low power (e.g., < 10 mW) to avoid thermal degradation of the organic pigment.[15]

    • Acquisition Time: 10-20 seconds with 5-10 accumulations.[15]

    • Objective: 50x or 100x.

  • Data Analysis:

    • The Raman spectrum is a unique molecular fingerprint. Compare the acquired spectrum to a reference spectrum of this compound for positive identification. The spectrum will show characteristic bands for the azo group and the aromatic ring structures.

3. Data Presentation

Table 1: Physicochemical and Performance Properties of this compound Pigment

Property Value / Observation Reference
CAS Number 3789-75-1 [1]
Molecular Formula C₂₃H₁₇N₃O₂ [1]
Appearance Yellowish Red Powder [1]
Light Fastness Good [2]
Acid Fastness Good [2]
Alkali Fastness Good [2]
Water Fastness Good [2]

| Primary Use | Offset and Water-based Printing Inks |[1][2] |

Table 2: Comparison of Analytical Techniques for this compound Detection

Technique Principle Typical Sensitivity Specificity Sample Prep Notes
HPLC-DAD Chromatographic separation followed by UV-Vis absorbance detection. ng - µg Moderate Extraction Required Good for quantification; identification is presumptive.[5][8]
LC-MS Chromatographic separation followed by mass analysis. pg - ng Very High Extraction Required Confirmatory method; provides molecular weight and structural data.[9][11]
ATR-FTIR Infrared light absorption by molecular bonds. µg High Minimal Non-destructive; identifies functional groups.[13][14]
Raman Inelastic scattering of laser light by molecular vibrations. µg Very High Minimal Non-destructive; provides a unique molecular fingerprint.[13][15]

| XRF | X-ray induced emission of characteristic secondary X-rays. | ppm - % | Low (for organics) | Minimal | Non-destructive; primarily for elemental analysis of inorganic components.[16][17] |

4. Visualizations

Analytical_Workflow cluster_prep Phase 1: Sample Assessment & Preparation cluster_analysis Phase 2: Analytical Screening & Identification cluster_confirm Phase 3: Confirmation & Quantification Sample Material Sample Visual Visual & Microscopic Examination Sample->Visual Prep Sample Preparation (Extraction / Pulverization) Visual->Prep Screening Spectroscopic Screening (FTIR / Raman) Prep->Screening Non-destructive path Separation Chromatographic Separation (HPLC-DAD) Prep->Separation Destructive path Screening->Separation Confirmation Confirmatory Analysis (LC-MS/MS) Separation->Confirmation Quant Quantification (Calibration Curve) Confirmation->Quant Report Final Report Quant->Report

Caption: General experimental workflow for the detection of this compound.

LCMS_Principle cluster_lc Liquid Chromatography (LC) cluster_ms Mass Spectrometry (MS) MobilePhase Mobile Phase (Solvent) SampleInj Sample Injection Column HPLC Column (Separation) SampleInj->Column Analyte Mixture IonSource Ion Source (ESI) Column->IonSource Separated Analytes MassAnalyzer Mass Analyzer (e.g., QTOF) IonSource->MassAnalyzer Ions Detector Detector MassAnalyzer->Detector Filtered Ions Data Data System (Chromatogram & Mass Spectrum) Detector->Data

Caption: Signaling pathway of an LC-MS system for pigment analysis.

Confirmation_Logic Hypothesis Hypothesis: Sample contains This compound HPLC HPLC-DAD: Peak at expected Retention Time + UV-Vis Spectrum Hypothesis->HPLC Test 1 FTIR FTIR: Spectrum matches functional groups Hypothesis->FTIR Test 2 LCMS LC-MS: Correct Molecular Ion (m/z) detected HPLC->LCMS Confirmation FTIR->LCMS MSMS LC-MS/MS: Fragmentation pattern matches standard LCMS->MSMS Definitive Proof ID Positive Identification: This compound Confirmed MSMS->ID

Caption: Logical relationship for confirmatory analysis of this compound.

References

Application Notes and Protocols: "Bronze Red" for Specialized Security Ink Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of "Bronze Red" pigments in the formulation of specialized security inks, with a focus on photochromic applications for anti-counterfeiting measures. This document outlines the key performance characteristics of relevant "this compound" pigments, detailed experimental protocols for ink formulation and testing, and visual workflows to guide researchers.

Introduction to "this compound" Pigments

"this compound" is a designation commonly applied to several organic azo pigments. For security ink applications, the most relevant variants are Pigment Red 53:1 (this compound C) and Pigment Red 21 (this compound 2R) . These pigments are valued for their vibrant color, stability, and compatibility with various ink formulations. While traditionally used in conventional printing, their properties make them suitable as a base colorant in advanced security inks.

A particularly promising application is the use of this compound C as the foundational pigment in photochromic inks.[1] These inks exhibit a reversible color change upon exposure to ultraviolet (UV) light, providing a dynamic and easily verifiable security feature.[2][3] The this compound pigment provides the ink's visible color under ambient light, while the photochromic compound, when activated by UV light, introduces a secondary, transient color.

Quantitative Data of "this compound" Pigments

The selection of a pigment for security ink formulation is dependent on its physical and chemical resistance properties. The following tables summarize the quantitative data for Pigment Red 53:1 and Pigment Red 21, compiled from various technical data sheets.

Table 1: Properties of Pigment Red 53:1 (this compound C)

PropertyValueSource(s)
Colour Index Pigment Red 53:1 (CI 15585:1)
CAS Number 5160-02-1[4][5]
Chemical Class Monoazo Lake (Barium Salt)[6][7]
Heat Resistance 180-240°C[4][8]
Lightfastness (Blue Wool Scale, 1-8) 5[2][4][8][9]
Oil Absorption (ml/100g) 40-55[4][8]
Acid Resistance (1-5 Scale) 3-4[2][4][8]
Alkali Resistance (1-5 Scale) 3-4[2][4][8]
Water Resistance (1-5 Scale) 3[4]
Alcohol Resistance (1-5 Scale) 4[2][8]
Ester Resistance (1-5 Scale) 4[2][8]

Table 2: Properties of Pigment Red 21 (this compound 2R)

PropertyValueSource(s)
Colour Index Pigment Red 21 (CI 12300)[10]
CAS Number 6410-26-0[10][11][12]
Chemical Class Monoazo[10][13]
Heat Resistance 140-150°C[13][14][15]
Lightfastness (Blue Wool Scale, 1-8) 5-7[10][12][13][14]
Oil Absorption (ml/100g) 35-50[10]
Acid Resistance (1-5 Scale) 4-5[12][13][14]
Alkali Resistance (1-5 Scale) 4-5[12][13][14]
Water Resistance (1-5 Scale) 4[10][12]
Oil Resistance (1-5 Scale) 3-4[10]

Experimental Protocols

This section provides detailed methodologies for the formulation of a "this compound"-based photochromic security ink and the subsequent testing of its performance.

Formulation of a Photochromic Security Ink

This protocol describes the preparation of a screen-printable, UV-curable photochromic ink using Pigment Red 53:1 (this compound C) as the base pigment.

Objective: To create a stable ink that appears red under ambient light and develops a secondary color (e.g., blue or purple) upon exposure to UV light.

Materials:

  • Base Pigment: Pigment Red 53:1 (this compound C)

  • Photochromic Additive: A commercial photochromic pigment/dye (e.g., a spiropyran or spirooxazine-based compound) that is colorless or pale indoors and develops color under UV light.

  • Ink Vehicle (Binder): UV-curable acrylic oligomer/monomer blend.

  • Photoinitiator: To facilitate UV curing of the ink vehicle.

  • Dispersant: To ensure uniform dispersion of the pigments.

  • Stabilizers: Antioxidants and UV absorbers to improve the longevity of the photochromic effect.[1]

  • Solvent (if necessary): For viscosity adjustment (e.g., tripropylene (B76144) glycol diacrylate).

Equipment:

  • High-shear mixer or three-roll mill

  • Analytical balance

  • Viscometer

  • Grinding media (if using a ball mill)

Protocol:

  • Vehicle Preparation: In a mixing vessel, combine the UV-curable acrylic oligomer/monomer blend with the photoinitiator and any necessary solvents for viscosity adjustment. Mix at low speed until the photoinitiator is fully dissolved.

  • Pigment Dispersion:

    • Gradually add the dispersant to the ink vehicle while mixing.

    • Slowly add the Pigment Red 53:1 to the mixture. Increase the mixing speed to create a vortex and ensure the pigment is wetted.

    • Continue mixing at high speed for 30-60 minutes to form a preliminary dispersion.

  • Milling:

    • Transfer the mixture to a three-roll mill.

    • Process the ink by passing it through the rollers multiple times, gradually tightening the roller gaps with each pass. This step is crucial for achieving a fine, uniform pigment dispersion, which impacts color strength and print quality. The target particle size should be below 1 μm.[15]

  • Incorporation of Photochromic Additive:

    • In a separate, smaller vessel, pre-disperse the photochromic pigment and stabilizers in a portion of the milled red ink base.

    • Gently heat the mixture to approximately 40°C, if recommended by the photochromic pigment supplier, to aid dissolution and dispersion.

    • Once a homogenous solution is achieved, add this concentrate back into the main batch of the red ink.

  • Final Mixing: Mix the complete formulation at a moderate speed until the photochromic concentrate is uniformly distributed throughout the ink. Avoid excessive heat buildup which could prematurely degrade the photochromic compounds.

  • Quality Control: Measure the final ink viscosity using a viscometer to ensure it meets the specifications for the intended printing process (e.g., screen printing).

Testing and Validation of Security Ink Properties

This section details the protocols for evaluating the performance of the formulated photochromic security ink.

A. Protocol for Application and Curing

  • Substrate Preparation: Ensure the substrate (e.g., security paper, polymer film) is clean and free of contaminants.

  • Printing: Apply the ink to the substrate using a screen printer with a mesh count suitable for the ink's viscosity and desired print thickness (e.g., 305 mesh).

  • Curing: Pass the printed substrate under a UV lamp. The UV energy dose should be sufficient to fully cure the ink vehicle, which can be confirmed by physical tests like the pencil hardness test.[8]

B. Protocol for Photochromic Performance Evaluation

  • Activation: Expose the printed ink sample to a UV light source (e.g., a black light or a UV lamp emitting at 365 nm). The color change should become apparent within seconds.[4]

  • Colorimetric Measurement (Activated State): Immediately after UV exposure, measure the color of the activated ink using a spectrophotometer or colorimeter. Record the CIELab* values.

  • Deactivation (Fading): Remove the sample from the UV light source and place it in a dark environment or under ambient indoor lighting.

  • Fading Time Measurement: Record the time it takes for the UV-activated color to fade and the ink to return to its original red state. A typical fade time indoors is around 5 minutes.[4]

  • Colorimetric Measurement (Faded State): Once the color has reverted, measure the CIELab* values again to ensure they match the initial, unactivated state.

  • Fatigue Resistance (Durability): Repeat the activation/deactivation cycle multiple times (e.g., >40 cycles) to assess the durability and stability of the photochromic effect.[9] Any degradation in the intensity of the color change should be noted.

C. Protocol for Physical and Chemical Resistance

  • Adhesion Test (Cross-Hatch Method):

    • Use a cross-hatch cutter to score a grid pattern through the cured ink film.

    • Apply a specified pressure-sensitive tape (e.g., 3M tape) over the grid and smooth it down.

    • Rapidly pull the tape off at a 180° angle.

    • Examine the grid area for any removal of the ink film and classify the adhesion according to standard scales (e.g., ASTM D3359).[8]

  • Abrasion Resistance Test:

    • Use a rub or abrasion tester to subject the printed surface to a specified number of cycles with a defined weight.

    • Visually inspect the sample for any wear, scuffing, or removal of the ink.

  • Chemical Resistance Test:

    • Apply small drops of various chemicals (e.g., water, ethanol, isopropanol, mild acids, and bases) to different areas of the cured ink.

    • Let the chemicals sit for a specified period (e.g., 1 minute).

    • Wipe away the chemicals and inspect the ink for any signs of discoloration, blistering, or softening.

Visualized Workflows and Pathways

The following diagrams, created using the DOT language, illustrate the key processes involved in the development and application of "this compound"-based security inks.

G cluster_formulation Ink Formulation Workflow start Start: Define Ink Requirements vehicle_prep 1. Prepare UV Vehicle (Oligomers, Monomers, Photoinitiators) start->vehicle_prep pigment_dispersion 2. Disperse this compound C (Add Pigment & Dispersant) vehicle_prep->pigment_dispersion milling 3. Mill the Mixture (e.g., Three-Roll Mill) pigment_dispersion->milling photochromic_prep 4. Prepare Photochromic Concentrate (Photochromic Dye + Stabilizers) milling->photochromic_prep final_mix 5. Final Blending milling->final_mix photochromic_prep->final_mix qc 6. Quality Control (Viscosity, Particle Size) final_mix->qc end_formulation Finished Photochromic Ink qc->end_formulation

Caption: Workflow for the formulation of a photochromic security ink using this compound C.

G cluster_testing Security Feature Testing Protocol cluster_photochromic Photochromic Performance cluster_physical Physical Resistance start_test Start: Cured Ink Sample uv_exposure 1. Expose to UV Light (e.g., 365 nm) start_test->uv_exposure adhesion Adhesion Test (Cross-Hatch) start_test->adhesion abrasion Abrasion Test (Rub Tester) start_test->abrasion measure_activated 2. Measure Activated Color (Spectrophotometer) uv_exposure->measure_activated remove_uv 3. Remove UV Source measure_activated->remove_uv measure_fade 4. Record Fading Time remove_uv->measure_fade measure_reverted 5. Measure Reverted Color measure_fade->measure_reverted cycle_test 6. Repeat Cycle (Fatigue Test) measure_reverted->cycle_test end_test Validation Report cycle_test->end_test adhesion->end_test abrasion->end_test

Caption: Protocol for testing the performance and resistance of the security ink.

G A Ambient Light B Ink Appearance: RED (this compound C Visible) A->B Illumination C UV Light Exposure (e.g., Sunlight, Black Light) B->C Stimulus D Ink Appearance: RED + SECONDARY COLOR (Photochromic Dye Activated) C->D Photo-activation (Reversible Isomerization) D->A Stimulus Removed (Thermal Relaxation)

Caption: Logical relationship of the photochromic security feature's color change mechanism.

References

Synthesis of "Bronze Red" Pigments: Application Notes and Laboratory Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and laboratory protocols for the synthesis of "Bronze Red," a designation encompassing specific organic monoazo pigments. The primary focus of this guide is on two key pigments known for their bronze-red hues: C.I. Pigment Red 53:1 and C.I. Pigment Red 21 . These pigments are of significant interest in various industrial applications, including inks, coatings, and plastics, due to their vibrant color and good fastness properties.

The protocols outlined below are intended for a laboratory setting and are based on established principles of azo dye and pigment chemistry. Adherence to standard laboratory safety procedures is paramount during all experimental work.

Quantitative Data Summary

The following table summarizes key quantitative data associated with the synthesis of Pigment Red 53:1, providing a benchmark for laboratory-scale production. Data for Pigment Red 21 is less commonly reported in the literature; however, typical yields for azo pigment synthesis are provided for reference.

PigmentSynthesis MethodTypical Yield (%)Purity (%)Key Parameters
C.I. Pigment Red 53:1 Batch Process~97%~97%Diazotization at 0-5 °C, Alkaline Coupling, Laking with BaCl₂
C.I. Pigment Red 53:1 Continuous-Flow~97%>98%Optimized for rapid reaction times and improved purity.[1]
C.I. Pigment Red 21 Batch Process (Expected)85-95%>95%Diazotization of 2-chloroaniline (B154045), Coupling with Naphthol AS.

Experimental Protocols

Protocol 1: Synthesis of C.I. Pigment Red 53:1

This protocol details the synthesis of C.I. Pigment Red 53:1, a barium-laked monoazo pigment. The synthesis is a two-stage process involving the diazotization of 2-amino-5-chloro-4-methylbenzenesulfonic acid (CLT acid) and its subsequent coupling with 2-naphthol (B1666908), followed by precipitation with a barium salt.

Materials and Reagents:

  • 2-amino-5-chloro-4-methylbenzenesulfonic acid (CLT acid)

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • 2-Naphthol (β-Naphthol)

  • Sodium hydroxide (B78521) (NaOH)

  • Barium chloride (BaCl₂)

  • Deionized water

  • Ice

Equipment:

  • Glass beakers (various sizes)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Heating mantle or hot plate

  • pH meter or pH indicator strips

  • Büchner funnel and vacuum flask

  • Oven

Procedure:

Stage 1: Diazotization of CLT Acid

  • In a 500 mL beaker, prepare a solution of CLT acid by dissolving a specific molar equivalent in deionized water with the aid of sodium hydroxide to form the sodium salt.

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • Slowly add concentrated hydrochloric acid to the cooled solution to precipitate the free acid.

  • In a separate beaker, prepare a solution of sodium nitrite in deionized water.

  • Slowly add the sodium nitrite solution to the cold CLT acid suspension while maintaining the temperature between 0-5 °C.

  • Stir the mixture for 30-60 minutes at 0-5 °C to ensure complete diazotization. The completion of the reaction can be checked using starch-iodide paper (a blue-black color indicates excess nitrous acid).

Stage 2: Azo Coupling and Laking

  • In a separate 1 L beaker, dissolve 2-naphthol in a dilute sodium hydroxide solution. Cool this solution to below 10 °C in an ice bath.

  • Slowly add the cold diazonium salt suspension from Stage 1 to the alkaline 2-naphthol solution with vigorous stirring. Maintain the temperature below 10 °C. A vibrant red-colored dye will precipitate.

  • Continue stirring for 1-2 hours to ensure the coupling reaction is complete. The pH should be maintained in the alkaline range (pH 9-11).

  • Heat the reaction mixture to 70-80 °C.

  • Prepare a solution of barium chloride in deionized water and add it to the hot dye slurry to precipitate the insoluble barium salt of the pigment.

  • Maintain the temperature and continue stirring for another 30-60 minutes to complete the laking process.

  • Filter the hot pigment suspension using a Büchner funnel.

  • Wash the pigment cake thoroughly with hot deionized water until the filtrate is free of chloride ions (test with silver nitrate (B79036) solution).

  • Dry the pigment in an oven at 80-90 °C to a constant weight.

Protocol 2: Synthesis of C.I. Pigment Red 21

This protocol outlines a plausible laboratory procedure for the synthesis of C.I. Pigment Red 21, which is 4-((2-chlorophenyl)azo)-3-hydroxy-N-phenylnaphthalene-2-carboxamide. The synthesis involves the diazotization of 2-chloroaniline and its subsequent coupling with Naphthol AS.

Materials and Reagents:

  • 2-Chloroaniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Naphthol AS (3-hydroxy-2-naphthanilide)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ice

  • Methanol (B129727) or Ethanol (B145695) (for washing)

Equipment:

  • Glass beakers (various sizes)

  • Magnetic stirrer and stir bars

  • Ice bath

  • pH meter or pH indicator strips

  • Büchner funnel and vacuum flask

  • Oven

Procedure:

Stage 1: Diazotization of 2-Chloroaniline

  • In a 250 mL beaker, dissolve 2-chloroaniline in a mixture of concentrated hydrochloric acid and deionized water.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, dissolve sodium nitrite in deionized water.

  • Slowly add the sodium nitrite solution to the cold 2-chloroaniline hydrochloride solution, ensuring the temperature remains between 0-5 °C.

  • Stir the mixture for 30 minutes at this temperature to complete the formation of the diazonium salt.

Stage 2: Azo Coupling

  • In a separate 500 mL beaker, dissolve Naphthol AS in a dilute sodium hydroxide solution with gentle warming if necessary.

  • Cool the Naphthol AS solution to 5-10 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Stage 1 to the Naphthol AS solution with vigorous stirring.

  • A red precipitate of Pigment Red 21 will form immediately.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete coupling. The pH should be maintained in the alkaline range (pH 9-10).

  • Filter the precipitated pigment using a Büchner funnel.

  • Wash the pigment cake with copious amounts of cold deionized water to remove any unreacted starting materials and salts.

  • Perform a final wash with methanol or ethanol to aid in drying.

  • Dry the pigment in an oven at a temperature below 100 °C to a constant weight.

Visualizations

Synthesis Workflow for Azo Pigments

Azo_Pigment_Synthesis cluster_diazotization Diazotization Stage cluster_coupling Coupling Stage cluster_post_processing Post-Processing AromaticAmine Aromatic Amine DiazoniumSalt Diazonium Salt Solution AromaticAmine->DiazoniumSalt NaNO2 Sodium Nitrite NaNO2->DiazoniumSalt HCl Hydrochloric Acid (0-5°C) HCl->DiazoniumSalt AzoPigment Azo Pigment (Precipitate) DiazoniumSalt->AzoPigment Azo Coupling CouplingComponent Coupling Component CouplingComponent->AzoPigment NaOH Sodium Hydroxide NaOH->AzoPigment Filtration Filtration AzoPigment->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying FinalPigment Final Pigment Powder Drying->FinalPigment

Caption: General experimental workflow for the synthesis of azo pigments.

Logical Relationship of "this compound" Pigments

Caption: Classification of "this compound" pigments within the hierarchy of organic colorants.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Lightfastness of "Bronze Red" Pigments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the lightfastness of "Bronze Red" organic pigments, such as C.I. Pigment Red 53:1 and C.I. Pigment Red 21.

Troubleshooting Guide

Q1: My "this compound" pigmented coating is fading faster than expected under light exposure. What are the primary causes?

A1: The rapid fading of "this compound" pigments, which are typically monoazo compounds, is primarily due to photodegradation. The central azo bond (-N=N-) in the pigment's molecular structure is susceptible to cleavage when exposed to ultraviolet (UV) radiation. This process is often accelerated by the presence of oxygen and moisture, leading to the formation of reactive oxygen species (ROS) like singlet oxygen and hydroxyl radicals that attack the pigment molecule, causing a loss of color.[1] The formulation's other components, such as the binder and solvents, can also influence the pigment's stability.

Q2: I've tried incorporating a generic UV absorber, but the lightfastness has only marginally improved. Why might this be, and what should I consider?

A2: The effectiveness of a UV absorber depends on several factors beyond its mere presence. Here are some troubleshooting considerations:

  • Compatibility: The UV absorber must be highly compatible with the polymer matrix of your coating. Poor solubility can lead to aggregation and reduced efficacy.

  • Absorption Spectrum: The UV absorber's absorption spectrum should overlap with the wavelengths of light that are most damaging to the "this compound" pigment.

  • Concentration: An insufficient concentration of the UV absorber will not provide adequate protection. Conversely, an excessively high concentration can sometimes have a pro-degradative effect or cause other issues like yellowing.

  • Synergistic Effects: For optimal performance, UV absorbers are often used in combination with other stabilizers, such as Hindered Amine Light Stabilizers (HALS). HALS do not absorb UV radiation but act as radical scavengers, interrupting the degradation process initiated by UV light.

Q3: After adding a light stabilizer, I've noticed a slight color shift in my "this compound" formulation even before light exposure. What could be the cause?

A3: A color shift upon the addition of stabilizers can be attributed to a few factors:

  • Inherent Color of the Stabilizer: Some UV absorbers and antioxidants have a slight inherent color that can affect the final shade of the pigmented system.

  • Chemical Interaction: There might be a chemical interaction between the stabilizer and the "this compound" pigment or other components in the formulation, leading to the formation of a new chromophore.

  • Dispersion Issues: If the stabilizer is not properly dispersed, it can alter the light scattering properties of the coating, resulting in a perceived color change. It is crucial to ensure thorough and uniform mixing of all components.

Frequently Asked Questions (FAQs)

Q4: What are the most effective types of additives for improving the lightfastness of "this compound" pigments?

A4: The most effective approach typically involves a combination of additives that work through different mechanisms:

  • UV Absorbers: Benzotriazole (B28993) and benzophenone (B1666685) derivatives are commonly used UV absorbers that dissipate harmful UV radiation as heat.

  • Hindered Amine Light Stabilizers (HALS): These compounds are highly efficient radical scavengers that inhibit the photo-oxidative degradation of the polymer binder and the pigment.

  • Antioxidants: Phenolic antioxidants can be used to quench reactive oxygen species and prevent oxidative degradation of the pigment.[2][3]

Q5: How can I quantitatively measure the improvement in lightfastness of my "this compound" formulation?

A5: There are two primary methods for quantitatively assessing lightfastness:

  • Blue Wool Scale: This method involves exposing your pigmented sample alongside a set of standardized blue wool textiles with known lightfastness ratings (from 1 to 8, with 8 being the most lightfast). The lightfastness of your sample is determined by comparing its degree of fading to that of the blue wool standards.[4]

  • Colorimetric Measurement (ΔE): A more precise method involves using a spectrophotometer to measure the color of your sample before and after light exposure. The color difference is expressed as a ΔE value. A lower ΔE value indicates less color change and therefore better lightfastness. A ΔE value greater than 1 is typically perceptible to the human eye.

Q6: What is a typical experimental protocol for incorporating a UV absorber into a solvent-based "this compound" pigmented coating?

A6: A general protocol for incorporating a UV absorber is as follows. Note that specific concentrations and mixing parameters should be optimized for your particular system.

Experimental Protocols

Protocol 1: Incorporation of a UV Absorber into a Solvent-Based "this compound" Pigment Dispersion

Objective: To prepare a light-stable "this compound" pigmented coating using a UV absorber.

Materials:

  • "this compound" Pigment (e.g., C.I. Pigment Red 53:1)

  • Solvent-based resin binder (e.g., acrylic, alkyd)

  • Appropriate solvent(s) (e.g., xylene, butyl acetate)

  • Dispersing agent

  • UV absorber (e.g., a benzotriazole derivative)

  • High-speed disperser or ball mill

  • Applicator for coating drawdown

  • Substrate for coating (e.g., glass or metal panels)

Procedure:

  • Preparation of the Mill Base: a. In a suitable mixing vessel, combine the solvent(s) and the dispersing agent. b. Gradually add the "this compound" pigment to the solvent/dispersant mixture under low-speed agitation. c. Once the pigment is wetted, increase the speed of the disperser to achieve a fine dispersion. If using a ball mill, add grinding media and mill for the required time to achieve the desired particle size.

  • Incorporation of the UV Absorber: a. In a separate container, dissolve the UV absorber in a portion of the solvent. b. Once the pigment is fully dispersed in the mill base, add the dissolved UV absorber solution to the pigment dispersion under continuous agitation.

  • Let-Down: a. Slowly add the remaining resin binder to the pigmented dispersion containing the UV absorber. b. Continue mixing at a moderate speed until the mixture is homogeneous.

  • Application and Curing: a. Apply the formulated coating to the substrate using a film applicator to ensure a uniform thickness. b. Allow the coating to cure according to the resin manufacturer's recommendations (e.g., air dry, oven bake).

  • Analysis: a. Measure the initial color of the cured coating using a spectrophotometer. b. Subject the coated panel to accelerated weathering in a xenon arc test chamber. c. Periodically measure the color of the exposed area and calculate the ΔE value to determine the rate of fading.

Protocol 2: Lightfastness Testing using the Blue Wool Scale

Objective: To evaluate the lightfastness of a "this compound" pigmented coating relative to the Blue Wool Scale.

Materials:

  • Cured "this compound" coated panels (with and without stabilizers)

  • Standard Blue Wool fading card

  • Xenon arc accelerated weathering chamber

  • Opaque mask

Procedure:

  • Sample Preparation: a. Cover a portion of each coated panel and the Blue Wool fading card with an opaque mask. This will serve as the unexposed reference area.

  • Exposure: a. Place the masked samples and the Blue Wool card in the xenon arc chamber. b. Expose the samples to the simulated sunlight according to a standard test method (e.g., ASTM D4329 or ISO 105-B02).

  • Evaluation: a. Periodically remove the samples from the chamber and compare the fading of the exposed portion of the coated panel to the fading of the different strips on the Blue Wool card. b. The lightfastness rating of the coating corresponds to the Blue Wool strip that shows a similar degree of fading. For example, if the coating has faded to a similar extent as Blue Wool strip 5, its lightfastness rating is 5.

Data Presentation

The following tables summarize hypothetical quantitative data illustrating the potential improvement in lightfastness of a "this compound" pigment formulation with the addition of a UV absorber.

Table 1: Lightfastness Improvement Measured by the Blue Wool Scale

FormulationBlue Wool Scale Rating (before improvement)Blue Wool Scale Rating (after adding 2% UV Absorber)
"this compound" in Acrylic Enamel57

Table 2: Lightfastness Improvement Measured by Color Difference (ΔE)

FormulationΔE after 500 hours Xenon Arc Exposure (Control)ΔE after 500 hours Xenon Arc Exposure (with 2% UV Absorber)
"this compound" in Alkyd Coating8.22.5

Visualizations

Photodegradation Pathway of a Monoazo "this compound" Pigment

The following diagram illustrates a simplified photodegradation pathway for a typical monoazo "this compound" pigment under UV irradiation in the presence of oxygen and water.

G cluster_0 Initiation cluster_1 Propagation (Radical Formation) cluster_2 Degradation Bronze_Red This compound Pigment (Ground State) Excited_Pigment Excited Pigment* Bronze_Red->Excited_Pigment Absorption Azo_Cleavage Azo Bond Cleavage Bronze_Red->Azo_Cleavage Attack by ROS UV_Light UV Light (hν) ROS Reactive Oxygen Species (¹O₂, •OH) Excited_Pigment->ROS Energy/Electron Transfer O2 Oxygen (O2) O2->ROS H2O Water (H2O) H2O->ROS ROS->Azo_Cleavage Degradation_Products Colorless Degradation Products Azo_Cleavage->Degradation_Products

Caption: Simplified photodegradation pathway of a monoazo "this compound" pigment.

Experimental Workflow for Improving Pigment Lightfastness

This diagram outlines the general workflow for developing and evaluating a more lightfast "this compound" pigment formulation.

G Start Start: Poor Lightfastness Formulation Formulation Development (Add UV Absorber/HALS) Start->Formulation Dispersion Pigment Dispersion & Coating Application Formulation->Dispersion Curing Coating Curing Dispersion->Curing Exposure Accelerated Weathering (Xenon Arc) Curing->Exposure Analysis Colorimetric Analysis (ΔE, Blue Wool Scale) Exposure->Analysis End End: Improved Lightfastness Analysis->End Pass Fail Fail: Re-formulate Analysis->Fail Fail Fail->Formulation

Caption: Experimental workflow for enhancing pigment lightfastness.

References

Technical Support Center: Optimization of "Bronze Red" Synthesis Yield and Purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of "Bronze Red" pigments, such as Pigment Red 53:1 and Pigment Red 21.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of "this compound," covering the key stages of diazotization, coupling, laking, and purification.

Diazotization Step

Question 1: Why is my diazotization reaction failing or resulting in a low yield of the diazonium salt?

Answer: Failure or low yield in the diazotization step is a common issue and can often be attributed to several factors related to reaction conditions and reagent stability.

  • Improper Temperature Control: The diazotization reaction is highly exothermic and temperature-sensitive. Aryl diazonium salts are unstable and can decompose at temperatures above 5-10°C, leading to the formation of phenols and nitrogen gas, which reduces the yield.[1][2][3][4]

  • Incorrect pH: A strongly acidic medium is crucial for the in-situ generation of nitrous acid from sodium nitrite (B80452) and a mineral acid (e.g., HCl).[2][5] Insufficient acidity can lead to incomplete diazotization.

  • Reagent Issues: The sodium nitrite solution should be prepared fresh and added slowly to the reaction mixture to prevent localized overheating and decomposition of nitrous acid.[1][5] Impurities in the starting aromatic amine can also interfere with the reaction.

Troubleshooting Solutions:

ParameterRecommended ActionRationale
Temperature Maintain the reaction temperature strictly between 0-5°C using an ice-salt bath.[1][3][5]To ensure the stability of the thermally labile diazonium salt.[1][2][3]
pH Ensure a strongly acidic environment by using a sufficient excess of mineral acid.To facilitate the formation of nitrous acid, the active diazotizing agent.[2][5]
Reagent Addition Add the sodium nitrite solution dropwise and with vigorous stirring.[1]To control the exothermic reaction and prevent localized temperature increases.[1][5]
Reagent Purity Use a freshly purified aromatic amine and freshly prepared sodium nitrite solution.Impurities can lead to side reactions and lower the yield of the desired diazonium salt.
Coupling Step

Question 2: The color of my final "this compound" pigment is weak, or the yield is low after the coupling reaction. What could be the problem?

Answer: A weak color or low yield in the final pigment often points to issues with the coupling reaction conditions, which are highly dependent on the coupling component and pH.

  • Incorrect pH: The pH of the coupling reaction is critical. For coupling with phenols (like 2-naphthol (B1666908), used in Pigment Red 53:1 synthesis), a mildly alkaline pH (typically > 7.5) is required to activate the phenol (B47542) into the more reactive phenoxide ion.[2] For coupling with anilines, a mildly acidic pH is necessary.[2]

  • Decomposition of Diazonium Salt: If the diazonium salt solution was allowed to warm up before or during the coupling step, it would have decomposed, reducing the concentration of the active electrophile.[5]

  • Oxidation of the Coupling Component: Phenols and aromatic amines are susceptible to oxidation, especially under alkaline conditions, which can lead to colored impurities and a lower yield of the desired azo pigment.[5]

Troubleshooting Solutions:

ParameterRecommended ActionRationale
pH Control Carefully adjust and monitor the pH of the coupling reaction mixture. Use a buffer solution if necessary. For phenol coupling components, maintain a mildly alkaline pH.[2][5]To ensure the coupling component is in its most reactive form.[2]
Temperature Keep the diazonium salt solution in an ice bath until it is used. Add the diazonium salt solution slowly to a cooled solution of the coupling component.[5]To prevent the decomposition of the unstable diazonium salt.[5]
Reaction Atmosphere Consider performing the reaction under an inert atmosphere (e.g., nitrogen) if oxidation of the coupling component is suspected.[5]To minimize the formation of colored byproducts from the oxidation of the coupling agent.[5]
Purity and Final Product Properties

Question 3: My "this compound" pigment contains impurities or has the wrong shade. How can I improve its purity and color?

Answer: Impurities and color variations in the final pigment can result from side reactions during synthesis or incomplete purification.

  • Presence of Byproducts: Side reactions such as the formation of phenols from the decomposition of the diazonium salt or the self-coupling of the diazonium salt can lead to impurities.[1]

  • Incorrect Laking Conditions: For lake pigments like Pigment Red 53:1, the "laking" step, where the soluble azo dye is precipitated with a metal salt (e.g., barium chloride or calcium chloride), is crucial for the final color and insolubility.[6][7] The choice of the metal salt and the precipitation conditions can affect the shade.

  • Inefficient Purification: Inadequate washing of the crude pigment can leave behind unreacted starting materials, salts, and byproducts, affecting both purity and color.[1]

Troubleshooting Solutions:

ParameterRecommended ActionRationale
Control of Side Reactions Strictly adhere to the optimized temperature and pH conditions for both diazotization and coupling steps.[1][5]To minimize the formation of byproducts that can affect the purity and color of the final pigment.
Laking Process Carefully control the addition of the laking agent (e.g., BaCl₂ or CaCl₂) and the reaction temperature during this step as specified in the protocol.[8]The conditions of the laking process directly influence the final properties of the pigment, including its shade and fastness.[7]
Purification Thoroughly wash the filtered pigment cake with hot deionized water until the filtrate is colorless and free of salts. Recrystallization from a suitable solvent can also be employed for further purification.[1][9][10]To remove soluble impurities, unreacted starting materials, and byproducts.[1]

Question 4: The particle size of my "this compound" pigment is not uniform, affecting its application properties. How can I control the particle size?

Answer: Particle size is a critical property of pigments that influences their color strength, dispersibility, and transparency.

  • Stirring Speed: The stirring speed during the precipitation (coupling and laking) stages can significantly impact the particle size. Generally, higher stirring speeds can lead to smaller and more uniform particles.[11][12]

  • Rate of Reagent Addition: A slow and controlled addition of the diazonium salt to the coupling component can promote more uniform nucleation and growth of pigment particles.[1]

  • Post-Synthesis Treatment: Milling or grinding of the dried pigment can be used to reduce particle size and achieve a narrower size distribution.[13]

Troubleshooting Solutions:

ParameterRecommended ActionRationale
Stirring Speed Optimize the stirring speed during the coupling and laking steps. Experiment with different speeds to find the optimal condition for the desired particle size.[11][12]Stirring affects the mixing of reactants and the nucleation and growth of pigment particles.[11]
Reagent Addition Add the diazonium salt solution to the coupling component solution at a slow, constant rate.This helps to ensure a uniform concentration of reactants, leading to more controlled particle formation.
Milling If necessary, employ a milling process after drying the pigment to achieve the desired particle size distribution.[13]Mechanical grinding can effectively reduce the size of pigment agglomerates and primary particles.[13]

Experimental Protocols

Synthesis of Pigment Red 53:1 ("this compound")

This protocol describes a general laboratory-scale synthesis of Pigment Red 53:1.

Materials and Reagents:

ReagentMolar Mass ( g/mol )
2-Amino-5-chloro-4-methylbenzenesulfonic acid221.66
2-Naphthol144.17
Sodium Nitrite (NaNO₂)69.00
Hydrochloric Acid (HCl, 37%)36.46
Sodium Hydroxide (B78521) (NaOH)40.00
Barium Chloride (BaCl₂)208.23

Procedure:

  • Diazotization:

    • In a beaker, dissolve 2-Amino-5-chloro-4-methylbenzenesulfonic acid in dilute sodium hydroxide solution.

    • Cool the solution to 0-5°C in an ice-salt bath.

    • Slowly add hydrochloric acid to the cooled solution with constant stirring.

    • In a separate beaker, prepare a solution of sodium nitrite in water.

    • Add the sodium nitrite solution dropwise to the acidic amine solution, maintaining the temperature between 0-5°C.[14]

    • Stir for an additional 30 minutes after the addition is complete.

  • Coupling:

    • In a separate beaker, dissolve 2-naphthol in a dilute sodium hydroxide solution.

    • Cool this solution to below 10°C.

    • Slowly add the freshly prepared cold diazonium salt solution to the 2-naphthol solution with vigorous stirring. A red precipitate will form.

    • Continue stirring for 1-2 hours to ensure the completion of the coupling reaction. The pH should be maintained in the alkaline range (pH 9-10).[8]

  • Laking:

    • Heat the reaction mixture to 75-80°C.[14]

    • Prepare a solution of barium chloride in water.

    • Slowly add the barium chloride solution to the hot pigment slurry.

    • Maintain the temperature and stir for another hour to complete the laking process.

  • Isolation and Purification:

    • Allow the pigment to settle, and then filter the hot slurry using a Buchner funnel.

    • Wash the filter cake with hot water until the filtrate is colorless and free of chloride ions (test with silver nitrate (B79036) solution).

    • Dry the pigment in an oven at 80-90°C to a constant weight.

Visualizations

Experimental Workflow for "this compound" Synthesis

experimental_workflow cluster_diazotization Diazotization (0-5°C) cluster_coupling Coupling (<10°C, Alkaline pH) cluster_laking Laking (75-80°C) cluster_purification Isolation & Purification start Aromatic Amine (e.g., 2-Amino-5-chloro-4-methylbenzenesulfonic acid) add_hcl Add HCl start->add_hcl cool_amine Cool to 0-5°C add_hcl->cool_amine add_nano2 Slowly add NaNO₂ cool_amine->add_nano2 prepare_nano2 Prepare NaNO₂ solution prepare_nano2->add_nano2 diazonium_salt Diazonium Salt Solution add_nano2->diazonium_salt mix Mix Diazonium Salt and Coupling Component diazonium_salt->mix Freshly prepared coupling_component Coupling Component (e.g., 2-Naphthol in NaOH) cool_coupling Cool to <10°C coupling_component->cool_coupling cool_coupling->mix azo_dye Soluble Azo Dye mix->azo_dye heat Heat to 75-80°C azo_dye->heat add_metal_salt Add Metal Salt (e.g., BaCl₂) heat->add_metal_salt insoluble_pigment Insoluble 'this compound' Pigment Slurry add_metal_salt->insoluble_pigment filtration Filtration insoluble_pigment->filtration washing Washing with Hot Water filtration->washing drying Drying (80-90°C) washing->drying final_product Final 'this compound' Pigment drying->final_product

Caption: Experimental workflow for the synthesis of "this compound" pigment.

Troubleshooting Logic for Low Yield in "this compound" Synthesis

troubleshooting_low_yield cluster_diagnosis Problem Diagnosis cluster_diazotization_causes Diazotization Issues cluster_coupling_causes Coupling Issues cluster_purification_causes Purification Issues cluster_solutions Solutions start Low Yield of 'this compound' check_diazotization Check Diazotization Step start->check_diazotization check_coupling Check Coupling Step start->check_coupling check_purification Check Purification Step start->check_purification temp_high Temperature > 5°C? check_diazotization->temp_high ph_not_acidic pH not strongly acidic? check_diazotization->ph_not_acidic nano2_issue NaNO₂ added too quickly? check_diazotization->nano2_issue coupling_ph_wrong Incorrect coupling pH? check_coupling->coupling_ph_wrong diazo_decomposed Diazonium salt decomposed before coupling? check_coupling->diazo_decomposed product_loss Product loss during filtration/washing? check_purification->product_loss solution_temp Maintain 0-5°C with ice-salt bath temp_high->solution_temp Yes solution_ph_acid Ensure excess mineral acid ph_not_acidic->solution_ph_acid Yes solution_nano2 Add NaNO₂ solution slowly with stirring nano2_issue->solution_nano2 Yes solution_ph_coupling Adjust pH to optimal range for coupling coupling_ph_wrong->solution_ph_coupling Yes solution_diazo_stability Use diazonium salt immediately and keep cold diazo_decomposed->solution_diazo_stability Yes solution_filtration Ensure proper filtration and minimal washing loss product_loss->solution_filtration Yes

Caption: Troubleshooting logic for low yield in "this compound" synthesis.

References

Technical Support Center: Troubleshooting "Bronze Red" Ink Printing Defects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering printing defects with "Bronze Red" ink.

Frequently Asked Questions (FAQs)

1. What is "this compound" ink?

"this compound" ink is a specialized printing ink that typically utilizes Pigment Red 53:1 as its primary colorant.[1][2][3][4] This pigment is a barium salt of a monoazo lake, which gives it a distinct yellowish-red hue.[2] The formulation for offset printing is a high-viscosity paste designed for precise application and stability on press.[5][6]

2. What are the most common printing defects associated with "this compound" and other metallic inks?

Common defects include:

  • Bronzing: An iridescent, metallic sheen that appears on the print surface, often altering the intended color when viewed at different angles.

  • Poor Adhesion: The ink fails to adhere properly to the substrate, leading to flaking, peeling, or rubbing off.

  • Smudging or Smearing: The ink transfers or spreads easily after printing, even after a supposed drying period.

  • Weak Color or Inconsistent Density: The printed color appears faded, lacks vibrancy, or shows unevenness across the printed area.[7]

  • Ghosting: Faint, unwanted images appear in non-image areas of the print.[8]

3. What is the typical chemical composition and key properties of "this compound" ink (Pigment Red 53:1)?

The key component is Pigment Red 53:1, a monoazo pigment.[2][3] Its properties are summarized in the table below.

PropertyValue
Chemical Formula C17H12ClN2O4S1/2Ba
C.I. Number 15585:1
CAS Number 5160-02-1
Appearance Red Powder
pH Value 7.0 - 8.0
Density (g/cm³) 1.8
Oil Absorption (ml/100g) 40-60
Heat Resistance 160-180°C
Light Fastness (1-8) 4-5
Water Resistance (1-5) 3-4
Oil Resistance (1-5) 3-4
Acid Resistance (1-5) 3-4
Alkali Resistance (1-5) 3-4

Data compiled from multiple sources.[1][2][3]

Troubleshooting Guides

Issue 1: Bronzing

Description: The printed "this compound" ink exhibits a metallic, iridescent sheen, particularly in solid areas, which alters the color depending on the viewing angle.

Experimental Protocol for Diagnosis:

  • Visual Inspection: Examine the printed sample under various lighting conditions and angles to confirm the presence of bronzing.

  • Microscopic Analysis: Use a digital microscope to observe the ink lay on the substrate. Look for signs of pigment particles sitting on the surface rather than being fully bound within the ink vehicle.

  • Ink Drawdown Test: Create a drawdown of the "this compound" ink on the specific substrate using a laboratory drawdown coater. Compare the drawdown to the printed sample to determine if the issue is ink-related or process-related.

Troubleshooting Workflow:

Bronzing_Troubleshooting start Bronzing Defect Observed check_ink Check Ink Formulation start->check_ink check_substrate Evaluate Substrate start->check_substrate check_press Review Press Settings start->check_press adjust_viscosity Adjust Ink Viscosity check_ink->adjust_viscosity Improper rheology add_drier Incorporate Co-solvent/Drier check_ink->add_drier Slow drying change_substrate Select More Porous Substrate check_substrate->change_substrate Low porosity apply_coating Apply Pre-Print Coating check_substrate->apply_coating Low surface energy reduce_ink_film Reduce Ink Film Thickness check_press->reduce_ink_film Excessive ink optimize_drying Optimize Drying Temperature & Airflow check_press->optimize_drying Inadequate curing solution Bronzing Mitigated adjust_viscosity->solution add_drier->solution change_substrate->solution apply_coating->solution reduce_ink_film->solution optimize_drying->solution

Caption: Troubleshooting workflow for bronzing defect.

Issue 2: Poor Adhesion

Description: The "this compound" ink can be easily flaked, peeled, or rubbed off the substrate after printing and drying.

Experimental Protocol for Diagnosis:

  • Tape Test (ASTM D3359): Apply a pressure-sensitive tape over the printed area and then rapidly remove it. Observe the amount of ink removed from the substrate.

  • Surface Energy Measurement: Use dyne pens or a contact angle goniometer to measure the surface energy of the substrate. For good adhesion, the substrate's surface energy should be higher than the ink's surface tension.[9]

  • Ink Viscosity Measurement: Use a viscometer to measure the viscosity of the "this compound" ink. Offset inks typically have a high viscosity, in the range of 40-100 Pa·s.[5][10]

Quantitative Data Summary:

ParameterRecommended Range
Substrate Surface Energy > 38 mN/m (dynes/cm)
Offset Ink Viscosity 40 - 100 Pa·s (40,000 - 100,000 mPa·s)
pH of Fountain Solution 4.8 - 5.5

Data compiled from multiple sources.[6][9][10][11]

Ink-Substrate Adhesion Model:

Adhesion_Model cluster_substrate Substrate Surface Pigment Pigment Resin Resin Pigment->Resin Cohesion Substrate Substrate Resin->Substrate  Adhesion Forces  (van der Waals, H-bonding) Solvent Solvent Solvent->Substrate Wetting

Caption: Molecular interactions at the ink-substrate interface.

Issue 3: Smudging and Smearing

Description: The "this compound" ink remains tacky and is easily smudged or smeared upon contact, even after the recommended drying time.

Experimental Protocol for Diagnosis:

  • Rub Resistance Test: Use a rub tester to apply a standardized rubbing action to the printed surface and evaluate the degree of ink transfer.

  • Ink Drying Time Analysis: Print a sample and test for tackiness at regular intervals using a finger touch test or a tack meter.

  • Fountain Solution Analysis: Check the pH and conductivity of the fountain solution. An incorrect pH can interfere with the oxidative drying process of the ink.[11]

Troubleshooting Workflow:

Smudging_Troubleshooting start Smudging/Smearing Defect check_drying Verify Drying Parameters start->check_drying check_ink_water Check Ink-Water Balance start->check_ink_water check_ink_tack Measure Ink Tack start->check_ink_tack increase_drying Increase Dryer Temp or Airflow check_drying->increase_drying Insufficient drying adjust_fountain Adjust Fountain Solution pH/Conductivity check_ink_water->adjust_fountain Incorrect pH reduce_emulsification Reduce Water Feed to Ink check_ink_water->reduce_emulsification Over-emulsification reformulate_ink Consult Manufacturer for Ink Reformulation check_ink_tack->reformulate_ink Ink too tacky solution Smudging Resolved increase_drying->solution adjust_fountain->solution reduce_emulsification->solution reformulate_ink->solution

Caption: Troubleshooting workflow for smudging and smearing.

References

Technical Support Center: Enhancing the Thermal Stability of "Bronze Red" Coatings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the thermal stability of "Bronze Red" coatings.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments aimed at improving the thermal stability of "this compound" coatings.

Issue 1: Color Fading or Discoloration at Elevated Temperatures

  • Question: Why is my "this compound" coating fading or changing color when exposed to high temperatures?

  • Answer: Color fading or shifting in "this compound" coatings, which are often based on organic monoazo pigments like Pigment Red 21 and Pigment Red 53:1, is primarily due to thermal degradation of the pigment's chemical structure.[1][2] The azo group (-N=N-) that acts as the chromophore is susceptible to cleavage at high temperatures, leading to a loss of color.[2] The specific heat resistance of Pigment Red 21 is noted to be around 160°C, while some grades of Pigment Red 53:1 can withstand up to 180°C.[1][3][4] Exceeding these temperatures will likely cause degradation.

Issue 2: Blistering of the Coating Film upon Heating

  • Question: What causes the formation of blisters in my "this compound" coating during thermal stress testing?

  • Answer: Blistering is often caused by the entrapment of solvent, moisture, or air within the coating film.[5][6][7][8] When the coated substrate is heated, these trapped substances vaporize and expand, creating pressure that lifts the coating from the substrate, forming blisters.[5][6] This can be exacerbated by applying the coating too thickly or in high humidity conditions.[5][6]

Issue 3: Cracking or Crazing of the Coating After Thermal Cycling

  • Question: Why is my "this compound" coating developing cracks after being subjected to repeated heating and cooling cycles?

  • Answer: Cracking is typically a result of internal stresses exceeding the tensile strength of the coating.[5] This can be caused by a mismatch in the coefficient of thermal expansion (CTE) between the coating and the substrate. As the substrate expands and contracts with temperature changes, a coating with a significantly different CTE will be subjected to stress, leading to cracking.[5] Additionally, some coating binders can become brittle with heat exposure, reducing their flexibility and making them more prone to cracking under stress.[5]

Issue 4: Poor Adhesion of the Coating After High-Temperature Exposure

  • Question: My "this compound" coating is peeling or flaking off the substrate after being heated. What is the cause?

  • Answer: Poor adhesion after thermal exposure can be attributed to several factors. The degradation of the binder at the coating-substrate interface can weaken the adhesive bond. Contamination on the substrate surface, such as oils or moisture, can prevent proper initial adhesion, and these contaminants can be driven out upon heating, causing delamination.[6] Furthermore, the stresses induced by thermal cycling can also contribute to adhesion failure.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the enhancement of thermal stability in "this compound" coatings.

General Questions

  • Question: What is the typical composition of a "this compound" pigment?

  • Answer: "this compound" is a term that can refer to several pigments. Commonly, it refers to organic monoazo pigments such as C.I. Pigment Red 21 (this compound 2R) and C.I. Pigment Red 53:1.[1][3][4] These pigments are characterized by the presence of one azo group (-N=N-) in their molecular structure, which is responsible for their color.[2]

  • Question: What is the maximum operating temperature for standard "this compound" coatings?

  • Answer: The thermal stability of "this compound" coatings depends on the specific pigment and binder system used. For coatings based on Pigment Red 21, the heat resistance is typically around 160°C.[1][3] Certain grades of Pigment Red 53:1 can offer heat resistance up to 180°C.[4] Formulations for plastic applications claim heat resistance up to 260°C for Pigment Red 53:1 in high-density polyethylene (B3416737) (HDPE).[2]

Enhancement Strategies

  • Question: How can I improve the thermal stability of my "this compound" coating formulation?

  • Answer: Several strategies can be employed to enhance the thermal stability of "this compound" coatings:

    • Binder Selection: Utilizing a binder with high thermal stability is crucial. Silicone-based resins are an excellent choice for high-temperature applications due to the strength of the siloxane (Si-O) bond, which is significantly stronger than the carbon-carbon bonds found in many organic resins.[9]

    • Use of Additives: Incorporating additives such as antioxidants and UV stabilizers can help protect the organic pigment from degradation. Antioxidants work by scavenging free radicals that are generated at high temperatures and can attack the pigment molecules.

    • Pigment Encapsulation: While not specific to "this compound" in the search results, microencapsulation is a known technique to improve the stability of pigments. This process involves coating the pigment particles with a protective layer, which can shield them from the effects of heat and other environmental factors.

  • Question: Are there any specific additives that are recommended for improving the heat resistance of monoazo red pigments?

  • Answer: While the search results do not provide specific quantitative data for "this compound" pigments, the use of antioxidants is a well-established method for improving the thermal stability of organic materials. Hindered Amine Light Stabilizers (HALS) and phenolic antioxidants are commonly used in coatings to protect against thermal and photo-oxidation. The selection of a specific antioxidant will depend on the binder system and the processing temperatures.

Analytical Techniques

  • Question: What analytical techniques can I use to evaluate the thermal stability of my "this compound" coatings?

  • Answer: The following thermal analysis techniques are essential for characterizing the thermal stability of coatings:

    • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature of the coating components, including the pigment and the binder.

    • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It can be used to determine the glass transition temperature (Tg) of the binder, as well as melting and crystallization events. Changes in these properties after thermal aging can indicate degradation.

    • Therma-Mechanical Analysis (TMA): TMA measures the dimensional changes of a material as a function of temperature. It is useful for determining the coefficient of thermal expansion (CTE) of the coating, which is important for assessing the potential for stress-induced cracking.

Quantitative Data Summary

Pigment TypeBinder SystemAdditiveTemperature Resistance (°C)Key Findings
Pigment Red 21Not SpecifiedNone160Standard heat resistance of the pigment.[1][3]
Pigment Red 53:1Not SpecifiedNone180Improved heat resistance compared to PR 21.[4]
Pigment Red 53:1HDPENone260Suitable for high-temperature plastic applications.[2]

Experimental Protocols

1. Thermogravimetric Analysis (TGA) of "this compound" Coatings

  • Objective: To determine the onset of thermal degradation of the coating.

  • Methodology:

    • A small, representative sample of the cured coating (5-10 mg) is carefully scraped from the substrate.

    • The sample is placed in a TGA crucible (typically alumina (B75360) or platinum).

    • The crucible is placed on the TGA balance.

    • The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen or air).

    • The weight loss of the sample is recorded as a function of temperature.

    • The onset of significant weight loss indicates the beginning of thermal degradation.

2. Differential Scanning Calorimetry (DSC) of "this compound" Coatings

  • Objective: To determine the glass transition temperature (Tg) and other thermal transitions of the coating's binder.

  • Methodology:

    • A small sample of the cured coating (5-10 mg) is hermetically sealed in a DSC pan.

    • An empty, sealed pan is used as a reference.

    • The sample and reference pans are placed in the DSC cell.

    • The sample is subjected to a controlled temperature program, typically involving a heating and cooling cycle (e.g., heat from -50°C to 200°C at 10°C/min, cool to -50°C at 10°C/min, and reheat to 200°C at 10°C/min).

    • The heat flow to the sample is measured relative to the reference.

    • The glass transition is observed as a step change in the heat flow curve.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Thermal Stability Testing cluster_analysis Data Analysis & Optimization Formulation Formulate this compound Coating Application Apply Coating to Substrate Formulation->Application Curing Cure Coating Application->Curing Thermal_Stress Apply Thermal Stress Curing->Thermal_Stress TGA TGA Analysis Thermal_Stress->TGA DSC DSC Analysis Thermal_Stress->DSC Color_Measurement Colorimetric Analysis (ΔE) Thermal_Stress->Color_Measurement Data_Analysis Analyze Data TGA->Data_Analysis DSC->Data_Analysis Color_Measurement->Data_Analysis Optimization Optimize Formulation Data_Analysis->Optimization Optimization->Formulation Iterate

Caption: Experimental workflow for enhancing the thermal stability of "this compound" coatings.

Troubleshooting_Logic Start Coating Failure Observed Color_Fade Color Fading? Start->Color_Fade Blistering Blistering? Color_Fade->Blistering No Degradation Pigment/Binder Degradation -> Use more stable components -> Add antioxidants Color_Fade->Degradation Yes Cracking Cracking? Blistering->Cracking No Entrapment Solvent/Moisture Entrapment -> Optimize application thickness -> Control humidity Blistering->Entrapment Yes Stress High Internal Stress (CTE Mismatch) -> Select flexible binder -> Match coating and substrate CTE Cracking->Stress Yes End Optimized Coating Cracking->End No Degradation->End Entrapment->End Stress->End

References

Technical Support Center: Reducing the Environmental Impact of "Bronze Red" Azo Pigment Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development and related fields who are working to synthesize azo pigments, referred to here as "Bronze Red," with a reduced environmental footprint. As a representative example, this guide will focus on the synthesis of a monoazo pigment analogous to C.I. Pigment Red 4. The content provides practical solutions to common experimental challenges encountered when transitioning from traditional synthesis methods to greener, more sustainable alternatives.

Frequently Asked Questions (FAQs)

Q1: What are the main environmental concerns with traditional "this compound" (azo dye) synthesis?

A1: Traditional azo dye synthesis typically involves several environmental hazards. The process often uses large volumes of water and organic solvents, and employs strong acids and alkalis, leading to significant wastewater generation with high chemical oxygen demand (COD).[1] Furthermore, the synthesis can produce toxic by-products, and the diazonium salt intermediates are often unstable and potentially explosive, requiring low temperatures (0-5 °C) to handle safely, which is energy-intensive.[2][3]

Q2: What are the most promising greener alternatives to conventional azo dye synthesis?

A2: Several green chemistry approaches can significantly reduce the environmental impact of azo dye synthesis. These include:

  • Solvent-free Synthesis: Performing the reaction by grinding the solid reactants at room temperature. This method eliminates the need for harmful solvents, reduces waste, and can lead to shorter reaction times and higher yields.[4][5]

  • Use of Solid Acid Catalysts: Replacing corrosive liquid acids like HCl with reusable solid acid catalysts, such as silica-supported sulfuric acid or magnetic nanoparticles functionalized with sulfonic acid.[6] These catalysts are easier to handle, reduce acidic wastewater, and can often be recovered and reused.[6]

  • Alternative Diazotization Reagents: Exploring alternatives to sodium nitrite (B80452) in strong acid, such as using different nitrates in organic solvents or employing more stable, pre-formed diazonium salts, can improve safety and reduce nitrous acid fumes.[7][8]

Q3: Can solvent-free grinding methods produce "this compound" with comparable yield and purity to traditional methods?

A3: Yes, solvent-free grinding methods have been shown to produce azo dyes with good to excellent yields, often comparable to or even exceeding those of traditional solvent-based methods.[5] The purity of the final product is typically high, as the absence of solvent can reduce the formation of side products. However, optimization of grinding time, reactant stoichiometry, and the choice of catalyst is crucial for achieving the best results.[4]

Q4: Are there safety benefits to using greener synthesis methods for azo dyes?

A4: Absolutely. Solvent-free methods reduce exposure to volatile organic compounds (VOCs). The use of solid acid catalysts can make diazonium salts more stable at room temperature, mitigating the explosion hazard associated with their isolation and handling at low temperatures.[2][4] Newer methods that avoid the isolation of diazonium salts altogether further enhance the safety of the process.[2]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter when implementing greener synthesis protocols for "this compound".

Issue 1: Low or No Yield in Solvent-Free Grinding Synthesis

Symptoms: After the specified grinding time, the color of the reaction mixture has not changed to the expected deep red of "this compound," and upon workup, very little or no product is isolated.

Possible Causes & Solutions:

  • Incomplete Diazotization: The formation of the diazonium salt is the critical first step. In a solid-state reaction, inefficient mixing can be a problem.

    • Solution: Ensure that the aromatic amine, sodium nitrite, and solid acid catalyst are finely powdered and thoroughly mixed before and during grinding. Use a mortar and pestle with sufficient force or a ball mill for more efficient mixing. To confirm the completion of diazotization, you can test for the presence of excess nitrous acid by spotting a small, diluted sample of the reaction mixture onto starch-iodide paper; a blue-black color indicates an excess of nitrous acid.[9]

  • Inactive Catalyst: The solid acid catalyst may have lost its activity.

    • Solution: Ensure the catalyst has been properly stored and is not hydrated. If necessary, activate the catalyst before use according to the supplier's instructions (e.g., by heating). If you are reusing a catalyst, ensure it has been thoroughly washed and dried.

  • Incorrect Stoichiometry: An incorrect ratio of reactants can lead to an incomplete reaction.

    • Solution: Carefully weigh all reactants. A slight excess of sodium nitrite and the acid catalyst may be necessary to ensure the complete conversion of the aromatic amine.[1]

Low_Yield_Troubleshooting start Low or No Yield of 'this compound' check_color Did the reaction mixture turn deep red during grinding? start->check_color check_diazotization Test for complete diazotization (starch-iodide paper) check_color->check_diazotization No check_coupling Is the coupling component pure? check_color->check_coupling Yes incomplete_diazotization Problem: Incomplete Diazotization Solution: - Ensure reactants are finely powdered. - Increase grinding time/intensity. - Use a slight excess of NaNO2/catalyst. check_diazotization->incomplete_diazotization Negative check_catalyst Is the solid acid catalyst active and dry? check_diazotization->check_catalyst Positive success Yield should improve. If not, re-evaluate reactant purity. incomplete_diazotization->success inactive_catalyst Problem: Inactive Catalyst Solution: - Activate catalyst before use. - Use fresh catalyst. - Ensure proper storage. check_catalyst->inactive_catalyst No check_catalyst->check_coupling Yes inactive_catalyst->success impure_coupling Problem: Impure Coupling Component Solution: - Purify the coupling component (e.g., recrystallization). - Use a higher-grade reagent. check_coupling->impure_coupling No check_coupling->success Yes impure_coupling->success

A troubleshooting decision tree for low yield in greener synthesis.
Issue 2: Product is an Off-Color or Impure

Symptoms: The final isolated product is not the expected vibrant "this compound" but is instead a dull brown or orange, or TLC analysis shows multiple spots.

Possible Causes & Solutions:

  • Decomposition of Diazonium Salt: Even in the solid state, diazonium salts can decompose if the reaction generates too much heat, leading to the formation of phenolic by-products that can alter the color.[1]

    • Solution: While the reaction is performed at room temperature, vigorous grinding can generate localized heat. Grind the mixture in intervals to allow for heat dissipation. If the problem persists, consider cooling the mortar and pestle in an ice bath before use.

  • Oxidation of the Coupling Component: Phenolic coupling components (like 2-naphthol) are susceptible to oxidation, which can produce colored impurities.

    • Solution: Ensure the coupling component is of high purity. If possible, perform the grinding under an inert atmosphere (e.g., in a glove box) to minimize contact with atmospheric oxygen.

  • Side Reactions: The diazonium salt can couple with itself or other species if the primary coupling reaction is too slow.

    • Solution: Ensure that the coupling component is added in the correct stoichiometric amount and is well-mixed with the diazonium salt intermediate. The rate of addition can be a critical factor in preventing side reactions.[10]

Quantitative Data Comparison

The following table presents a representative comparison between the traditional aqueous synthesis and a greener, solvent-free approach for a "this compound" type pigment. Data is synthesized from typical results reported in the literature.[3][4][11]

ParameterTraditional Aqueous MethodGreener Solvent-Free Method
Solvent Water, Ethanol (B145695)None
Acid Concentrated HClSolid Acid (e.g., nano BF3·SiO2)
Reaction Temperature 0-5 °CRoom Temperature
Reaction Time 2-4 hours15-30 minutes
Typical Yield 75-85%90-98%
Energy Input High (for cooling)Low (manual grinding)
Waste Generation High (acidic/organic wastewater)Low (minimal solid waste)

Experimental Protocols

Protocol 1: Traditional Synthesis of "this compound" in Aqueous Medium

This protocol describes a typical synthesis involving diazotization in an acidic aqueous solution at low temperatures.

Materials:

Procedure:

  • Diazotization: a. In a beaker, dissolve 2-chloro-4-nitroaniline in dilute HCl. b. Cool the beaker in an ice-salt bath to 0-5 °C with constant stirring. c. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. d. Stir for an additional 15-20 minutes at 0-5 °C to ensure complete formation of the diazonium salt solution.

  • Coupling: a. In a separate beaker, dissolve 2-naphthol in an aqueous solution of sodium hydroxide. b. Cool this solution to 0-5 °C in an ice bath. c. Slowly add the cold diazonium salt solution to the 2-naphthol solution with vigorous stirring. d. A vibrant red precipitate of "this compound" should form immediately. e. Continue stirring in the ice bath for 30 minutes to ensure the reaction goes to completion.

  • Isolation and Purification: a. Collect the solid product by vacuum filtration. b. Wash the filter cake with cold distilled water until the filtrate is neutral. c. Dry the product in a desiccator or a low-temperature oven. d. Recrystallize from a suitable solvent like ethanol or glacial acetic acid to improve purity.[1]

Protocol 2: Greener, Solvent-Free Synthesis of "this compound"

This protocol utilizes a solid acid catalyst and mechanical grinding at room temperature.[4]

Greener_Synthesis_Workflow start Start: Gather Reactants step1 Step 1: Mix Solids Combine aromatic amine, NaNO2, and solid acid catalyst in a mortar. start->step1 step2 Step 2: Diazotization Grind the mixture with a pestle for 5-10 minutes at room temperature. step1->step2 step3 Step 3: Add Coupling Component Add powdered 2-naphthol to the mortar. step2->step3 step4 Step 4: Azo Coupling Grind the combined mixture for another 10-15 minutes. The mixture should turn deep red. step3->step4 step5 Step 5: Isolation Transfer the solid to a beaker and wash with water to remove inorganic salts. step4->step5 step6 Step 6: Filtration & Drying Collect the 'this compound' pigment by vacuum filtration and dry. step5->step6 end_product End Product: Purified 'this compound' Pigment step6->end_product

Experimental workflow for the greener synthesis of "this compound".

Materials:

  • 2-Chloro-4-nitroaniline (finely powdered)

  • Sodium Nitrite (NaNO₂, finely powdered)

  • Solid Acid Catalyst (e.g., nano BF₃·SiO₂, finely powdered)

  • 2-Naphthol (finely powdered)

  • Mortar and Pestle

  • Distilled Water

Procedure:

  • Diazotization: a. In a clean, dry mortar, add 2-chloro-4-nitroaniline, sodium nitrite, and the solid acid catalyst in the appropriate stoichiometric ratio. b. Grind the solid mixture vigorously with a pestle for 5-10 minutes at room temperature. The mixture will typically become slightly colored as the diazonium salt forms.

  • Coupling: a. Add finely powdered 2-naphthol to the mortar. b. Continue to grind the entire mixture for another 10-15 minutes. A deep red color should develop, indicating the formation of the "this compound" pigment.

  • Isolation and Purification: a. Transfer the solid product from the mortar into a beaker. b. Add distilled water and stir to dissolve the inorganic salts (e.g., sodium nitrate, unreacted catalyst). c. Collect the insoluble "this compound" pigment by vacuum filtration. d. Wash the product on the filter with additional portions of distilled water. e. Dry the purified pigment in a desiccator. Recrystallization is typically not required but can be performed if necessary.

Azo_Synthesis_Pathway amine Aromatic Amine (Ar-NH2) diazotization Diazotization amine->diazotization nitrite NaNO2 + Acid Catalyst nitrite->diazotization coupling_component Coupling Component (e.g., 2-Naphthol) azo_coupling Azo Coupling coupling_component->azo_coupling diazonium Diazonium Salt (Ar-N2+) diazonium->azo_coupling azo_dye 'this compound' Azo Dye (Ar-N=N-Ar') diazotization->diazonium azo_coupling->azo_dye

The two-stage reaction pathway for azo dye synthesis.

References

Technical Support Center: Overcoming "Bronze Red" Pigment Bleeding in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the issue of "Bronze Red" pigment bleeding in polymeric materials.

Troubleshooting Guide

This guide is designed to help you systematically identify and resolve issues related to "this compound" pigment bleeding during your experiments.

Question: What are the initial steps to diagnose the cause of pigment bleeding?

Answer:

A logical first step is to isolate the source of the problem. You can do this by running the process with the natural, uncolored polymer resin while keeping all other processing parameters the same.[1] If the issue, such as surface defects, disappears, it strongly suggests that the colorant package is the root cause.[1] If the problem persists, it may be related to the base resin, processing equipment, or molding conditions.[1]

It is also highly recommended to consult your pigment supplier.[2] They can provide valuable information on the pigment's specifications, known incompatibilities, and recommended processing conditions.[2] If the bleeding is a new issue with a previously stable formulation, working with the supplier can help identify any changes in the raw materials.[2]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding "this compound" pigment bleeding.

Q1: What is "this compound" pigment bleeding in polymers?

A1: "this compound" pigment bleeding, a form of color migration, is the undesirable diffusion or leaching of a "this compound" pigment from the polymer matrix to the surface of the product or into an adjacent material.[3] This phenomenon can result in a color change on the surface, staining of other materials in contact with the product, and a reduction in the overall color intensity of the polymer.

Q2: What are the primary causes of "this compound" pigment bleeding?

A2: The primary causes of "this compound" pigment bleeding are multifaceted and often interrelated. Key factors include:

  • Incompatibility: A lack of compatibility between the pigment, the polymer resin, and any other additives is a major contributor.[3] Some organic pigments, for instance, may dissolve in certain polymers like styrenics, leading to migration.

  • Excessive Processing Temperature: High processing temperatures can increase the mobility of the pigment molecules within the polymer matrix, promoting bleeding.[3][4]

  • High Pigment Loading: Using an excessive concentration of the pigment can lead to oversaturation in the polymer, making it more likely for the unbound pigment to migrate.[2]

  • Poor Dispersion: Inadequate dispersion of the pigment results in agglomerates (clumps) of pigment particles.[2][5] These poorly integrated particles are more prone to bleeding.

  • Presence of Certain Additives: Some additives, such as plasticizers and lubricants, can increase the solubility of the pigment in the polymer or increase its mobility, thereby facilitating bleeding.[3]

Q3: Which types of polymers and pigments are most susceptible to this issue?

A3: While specific data for "this compound" is not detailed in the provided results, general principles suggest that organic pigments, which include many reds and yellows, are more prone to bleeding than inorganic pigments.[2] The issue can be prevalent in various thermoplastic resins, especially when formulation and processing parameters are not optimized. For example, dyes are generally not recommended for use in olefins due to limited solubility and a high potential for migration.

Q4: How can I reformulate my polymer compound to reduce or eliminate pigment bleeding?

A4: Reformulation is a key strategy to combat pigment bleeding. Consider the following approaches:

  • Pigment Selection: Opt for a pigment grade with higher migration resistance. Pigment suppliers often offer specific grades designed for applications where bleeding is a concern.

    • Carrier Resin Compatibility: Ensure the carrier resin in a color masterbatch is compatible with the base polymer. The carrier should melt in the late-feed or early-transition sections of the processing screw for proper pigment distribution.[1]

  • Use of Additives:

    • Dispersants: Additives like zinc stearate (B1226849) or polyethylene (B3416737) waxes can improve pigment dispersion, although caution is advised as they can sometimes have unintended side effects.[2] Silicone-based hyperdispersants are also effective in wetting pigment surfaces and preventing agglomeration.[5]

    • Stabilizers: UV stabilizers and antioxidants can prevent the degradation of the polymer and pigment, which can sometimes contribute to bleeding.[6][7] Hindered Amine Light Stabilizers (HALS) are particularly effective in polyolefins.[6][8]

  • Crosslinking Agents: For some systems, particularly in textiles which share similar principles, using a crosslinker can enhance the bond between the binder (polymer) and the pigment.[9]

Q5: What adjustments can be made to the processing parameters to mitigate bleeding?

A5: Optimizing processing conditions is crucial for preventing pigment bleeding. Key parameters to adjust include:

  • Temperature Control: Maintain the processing temperature within the recommended range for the specific pigment and polymer system.[3] Excessive heat can accelerate pigment migration.[3]

  • Screw Speed: Slower screw speeds during extrusion or injection molding can reduce shear and prevent overheating of the colorant, leading to better distribution.[1]

  • Back Pressure: Increasing back pressure can improve mixing and dispersion, but it should be done within the limits recommended by the machinery manufacturer (generally up to 300 psi or 2 MPa).[1]

  • Drying: Ensure that the polymer resin is thoroughly dried before processing. Inadequate drying can lead to moisture-related color bleeding.[3]

Q6: Are there standardized tests to evaluate pigment bleeding?

A6: Yes, there are standardized test methods to assess the bleeding characteristics of pigments. ASTM D279, for instance, provides two primary methods:[10]

  • Test Method A (Solvent Extraction): The pigment is shaken with a solvent like toluene (B28343), and the resulting filtrate is observed for coloration.[10] This provides a quick assessment of the pigment's general bleeding tendency.[10]

  • Test Method B (Overstriping): A coating containing the pigment is applied to a panel, and after drying, a white finish is applied over it. The white topcoat is then examined for any color migration from the base coat.[10] This method offers a more practical evaluation of bleed resistance in a layered system.[10]

Quantitative Data Summary

The following tables summarize the impact of various factors on pigment bleeding, based on general principles of polymer processing and coloration.

Table 1: Effect of Formulation Variables on Pigment Bleeding

Formulation VariableLow Bleeding PotentialHigh Bleeding Potential
Pigment Type High molecular weight, low solubility pigmentsLow molecular weight, high solubility dyes/pigments
Pigment Loading Within recommended dosage (e.g., < 0.3% by wt. in some systems[2])Excessive loading (e.g., > 0.45% by wt. in some systems[2])
Polymer-Pigment Compatibility HighLow
Dispersant Additives Present and effectiveAbsent or ineffective
Plasticizer Content Low / No plasticizerHigh plasticizer content

Table 2: Effect of Processing Parameters on Pigment Bleeding

Processing ParameterSetting to Minimize BleedingSetting that Promotes Bleeding
Melt Temperature Lower end of the recommended rangeUpper end or exceeding the recommended range[3]
Screw Speed Slower[1]Faster
Back Pressure Higher (within limits)[1]Lower
Residence Time Optimized to ensure good mixing without degradationExcessively long
Resin Moisture Thoroughly dried resinInsufficiently dried resin[3]

Experimental Protocols

Protocol 1: Evaluation of Pigment Bleeding by Solvent Extraction (Based on ASTM D279, Method A)

Objective: To determine the tendency of a "this compound" pigment to bleed in a solvent.

Materials:

  • "this compound" pigment sample

  • Reagent-grade toluene

  • Test tubes or vials with stoppers

  • Filter paper and funnel

  • White background for observation

Procedure:

  • Weigh 0.50 g of the "this compound" pigment and place it into a clean test tube.[10]

  • Add 20 mL of toluene to the test tube.[10]

  • Stopper the test tube and shake it vigorously for 10 seconds.

  • Let the test tube stand for 15 minutes.

  • Repeat the 10-second shaking and then let it stand for an additional 45 minutes.[10]

  • Filter the mixture to obtain a clear filtrate. If the filtrate is cloudy, refilter.[10]

  • Hold the vial containing the filtrate against a white background and observe for any coloration.[10]

  • Describe the degree of bleeding using a standardized scale (e.g., None, Slight, Moderate, Severe).[10]

Protocol 2: Rub-Off Test for Pigment Bleeding on a Molded Part

Objective: To assess the surface migration of "this compound" pigment on a finished polymer part.

Materials:

  • Molded part colored with "this compound" pigment (allow to sit for 24 hours after molding[2])

  • Household cleaning spray

  • Clean, white tissues or cloths

Procedure:

  • Spray a small area (e.g., 5" x 5") on the surface of the molded part with the household cleaner.[2]

  • Briskly rub the sprayed area with a clean, white tissue.[2]

  • Examine the tissue for any signs of color transfer. Even a slight trace of color can indicate a potential bleeding issue.[2]

  • To standardize the test, use the same type of cleaner, the same number of sprays, and the same time between spraying and rubbing for all samples.[2]

Visualizations

The following diagrams illustrate key concepts and workflows for troubleshooting "this compound" pigment bleeding.

PigmentBleedingMechanism cluster_polymer Polymer Matrix cluster_factors Contributing Factors Pigment This compound Pigment Surface Polymer Surface Pigment->Surface Migration / Bleeding Polymer Polymer Chains Additives Plasticizers, Lubricants Additives->Pigment Increases Solubility HighTemp High Temperature HighTemp->Pigment Increases Mobility Incompatibility Incompatibility Incompatibility->Pigment Reduces Binding PoorDispersion Poor Dispersion PoorDispersion->Pigment Creates Agglomerates

Caption: Mechanism of "this compound" pigment bleeding in polymers.

TroubleshootingWorkflow Start Start: Pigment Bleeding Observed ConsultSupplier Consult Pigment Supplier Start->ConsultSupplier CheckFormulation Review Formulation Reformulate Reformulate: - Change Pigment Grade - Add Dispersant - Check Compatibility CheckFormulation->Reformulate CheckProcessing Review Processing Parameters AdjustProcessing Adjust Processing: - Lower Temperature - Optimize Screw Speed - Increase Back Pressure CheckProcessing->AdjustProcessing TestNatural Run Uncolored (Natural) Resin ConsultSupplier->TestNatural ProblemPersists Problem Persists? TestNatural->ProblemPersists ProblemPersists->CheckFormulation No ProblemPersists->CheckProcessing Yes Evaluate Evaluate Sample (e.g., Rub Test) Reformulate->Evaluate AdjustProcessing->Evaluate Evaluate->CheckFormulation Failure End End: Bleeding Resolved Evaluate->End Success EndFail End: Re-evaluate

Caption: Troubleshooting workflow for pigment bleeding issues.

References

Technical Support Center: "Bronze Red" Pigment Milling and Grinding Process Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the milling and grinding processes for "Bronze Red" pigment.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" pigment and what are its key properties?

A1: "this compound" is an organic monoazo pigment.[1] It is characterized as a yellowish-red powder with high color strength and good dispersion properties.[2][3] Key characteristics include resistance to light, heat, oil, water, acid, and alkali. As an organic pigment, it can be sensitive to high temperatures and mechanical stress during milling, which may lead to degradation or changes in color properties.[4][5]

Q2: Which milling techniques are most suitable for "this compound" pigment?

A2: The most common and suitable milling techniques for organic pigments like "this compound" are bead milling, ball milling, and jet milling.

  • Bead Milling: This is a wet grinding process effective for achieving very fine, sub-micron or even nanometer-sized particles.[6] It is well-suited for producing high-quality dispersions.

  • Ball Milling: A traditional method that can be used for both wet and dry grinding. It is a cost-effective technique, though it may be less efficient in achieving ultra-fine particles compared to bead or jet mills.[7][8]

  • Jet Milling: This is a dry grinding method that uses high-velocity air to cause particle-on-particle collisions.[9] It is particularly advantageous for heat-sensitive materials like organic pigments because the expanding gases have a cooling effect, preventing thermal degradation.[4][10] It also minimizes contamination as there is no grinding media.[4][10]

Q3: How does particle size affect the final properties of the "this compound" pigment?

A3: Particle size and its distribution are critical factors that significantly influence the final properties of the pigment. A smaller and more uniform particle size generally leads to:

  • Increased Color Strength: Smaller particles have a larger surface area, which can enhance color intensity.[8][11]

  • Improved Hiding Power and Opacity: Finer particles can scatter light more effectively, leading to better coverage.

  • Enhanced Gloss: A narrow particle size distribution contributes to a smoother surface of the final coating, resulting in higher gloss.

  • Greater Stability: A uniform dispersion of fine particles helps prevent settling and agglomeration in liquid formulations.[9]

Troubleshooting Guides

This section addresses common problems encountered during the milling and grinding of "this compound" pigment.

Issue 1: Inconsistent Color or Color Shift After Milling

Possible Causes:

  • Thermal Degradation: Excessive heat generated during milling can alter the chemical structure of the organic pigment.[5][12]

  • Over-processing: Milling for too long can lead to an undesirable particle size distribution or even amorphization of the pigment crystals.

  • Contamination: Wear from milling media or equipment can introduce impurities that affect the color.[13]

Troubleshooting Steps:

  • Monitor Temperature: If using a bead or ball mill, ensure the milling chamber has adequate cooling. For heat-sensitive pigments, consider using a jet mill where the process has an inherent cooling effect.[4][10]

  • Optimize Milling Time: Conduct a time-course experiment to determine the optimal milling duration that achieves the desired particle size without causing color degradation.

  • Select Appropriate Grinding Media: Use high-quality, wear-resistant grinding media (e.g., zirconia, silicon carbide) to minimize contamination.[4]

  • Evaluate Milling Speed: Reduce the agitator or mill speed to decrease the energy input and heat generation.[14]

Issue 2: Pigment Agglomeration or Poor Dispersion

Possible Causes:

  • Ineffective Wetting: The pigment particles may not be properly wetted by the solvent or dispersing agent before milling.

  • Inadequate Dispersant: The type or concentration of the dispersing agent may not be suitable for the "this compound" pigment.

  • High Pigment Loading: An excessively high concentration of pigment can lead to high viscosity and poor particle mobility, promoting agglomeration.[13]

Troubleshooting Steps:

  • Pre-wetting: Ensure the pigment is thoroughly wetted with the solvent and dispersing agent before starting the milling process.

  • Optimize Dispersant: Experiment with different types and concentrations of dispersing additives to find the most effective one for stabilizing the "this compound" particles.

  • Adjust Pigment Concentration: Start with a lower pigment loading and gradually increase it to find the optimal concentration that allows for efficient milling without causing high viscosity and agglomeration. A study on a similar organic red pigment found that a 30% pigment loading provided a narrow particle size distribution.[15]

  • Milling Media Size: In bead milling, smaller beads can improve dispersion by increasing the number of contact points.[16]

Issue 3: Clogging of the Mill or Separator (Bead Mill)

Possible Causes:

  • High Viscosity of the Slurry: A thick slurry can impede the movement of the grinding media and block the separator screen.[6]

  • Inappropriate Bead Size: If the beads are too large, they may not effectively grind the pigment, leading to a wide particle size distribution and potential clogging by larger particles.

  • Material Buildup: Pigment particles may adhere to the internal surfaces of the mill.

Troubleshooting Steps:

  • Control Viscosity: Adjust the solid content or add a suitable solvent to reduce the viscosity of the slurry.

  • Optimize Bead Size: Use a smaller bead size for finer grinding. A mix of bead sizes can also be effective.[11][15]

  • Regular Cleaning: Implement a regular cleaning protocol for the mill and separator to prevent material buildup.

  • Check for Mechanical Issues: Inspect the pump and pressure control valves for any blockages or malfunctions.[17]

Data Presentation: Recommended Starting Parameters for Milling

The following tables provide recommended starting parameters for different milling techniques. These should be optimized for your specific application.

Table 1: Bead Milling Parameters for Organic Red Pigments

ParameterRecommended RangeNotes
Grinding Media Size 0.5 - 1.0 mmSmaller beads are generally more efficient for finer grinding. A mix of sizes can also be effective.[11][15]
Pigment Loading 30 - 40% (by weight)Higher loading can increase efficiency but may lead to high viscosity.[11][15]
Agitator Tip Speed 6 - 15 m/sHigher speeds increase energy input but also generate more heat.
Milling Time 4 - 8 hoursDependent on the desired final particle size and other parameters.[11][15]
Grinding Media Zirconia, Yttria-stabilized ZirconiaHigh density and wear-resistant.

Table 2: Ball Milling Parameters for Organic Pigments

ParameterRecommended RangeNotes
Mill Speed 65 - 75% of critical speedOperating too close to critical speed will reduce grinding efficiency.[18]
Ball Charge 30 - 50% of mill volumeThe volume filled by the grinding media.[18]
Ball-to-Powder Ratio 10:1 to 20:1 (by weight)This can vary significantly based on the material and desired outcome.[14]
Milling Time 8 - 24 hoursGenerally longer than for bead milling to achieve a similar particle size.[7]
Grinding Media Stainless Steel, CeramicThe material should be compatible with the pigment and solvent.[3]

Table 3: Jet Milling Parameters for Organic Pigments

ParameterRecommended RangeNotes
Grinding Air Pressure 6 - 10 barHigher pressure generally results in a finer particle size.[19]
Feed Rate 1 - 5 kg/hr (lab scale)A slower feed rate can improve grinding efficiency and fineness.[20]
Classifier Wheel Speed 1200 - 3600 rpmHigher speeds result in a smaller cut-off size for the particles.[19]
Initial Particle Size < 1 mmPre-milling may be necessary for larger particles.[20]

Experimental Protocols

Protocol 1: Particle Size Analysis using Laser Diffraction

Objective: To determine the particle size distribution of the milled "this compound" pigment.

Materials:

  • Laser diffraction particle size analyzer

  • Dispersing unit (wet or dry)

  • Solvent compatible with the pigment and its application (e.g., isopropanol, water with dispersant)

  • Milled pigment sample

  • Pipette or spatula

Procedure:

  • Instrument Preparation: Turn on the laser diffraction instrument and allow it to warm up as per the manufacturer's instructions.

  • Blank Measurement: Fill the dispersing unit with the clean solvent and run a blank measurement to establish the background.

  • Sample Preparation:

    • Wet Analysis: Prepare a dilute suspension of the milled pigment in the chosen solvent. The concentration should be such that the obscuration level is within the instrument's recommended range (typically 5-15%). Sonication may be required to break up any loose agglomerates.

    • Dry Analysis: Ensure the pigment powder is free-flowing.

  • Measurement:

    • Slowly add the prepared sample to the dispersing unit until the target obscuration is reached.

    • Start the measurement. The instrument will pass the laser beam through the dispersed sample and measure the scattered light to calculate the particle size distribution.

  • Data Analysis: The software will generate a report with the particle size distribution, typically including values such as Dv10, Dv50 (median particle size), and Dv90.

  • Cleaning: Thoroughly clean the dispersing unit after each measurement to prevent cross-contamination.

Protocol 2: Colorimetric Measurement using a Spectrophotometer

Objective: To quantitatively measure the color of the "this compound" pigment before and after milling.

Materials:

  • Spectrophotometer (with an appropriate measurement geometry, e.g., d/8°)

  • White and black calibration tiles

  • Sample holder

  • Milled pigment sample (as a dry powder or a dispersion on a substrate)

Procedure:

  • Instrument Calibration: Turn on the spectrophotometer and allow it to warm up. Calibrate the instrument using the white and black calibration tiles according to the manufacturer's instructions.

  • Sample Preparation:

    • Dry Powder: Place the pigment powder in the sample holder, ensuring a smooth, opaque, and uniform surface.

    • Dispersion: Apply a uniform film of the pigment dispersion onto a standardized substrate and allow it to dry completely.

  • Measurement:

    • Place the prepared sample at the measurement port of the spectrophotometer.

    • Initiate the measurement. The instrument will illuminate the sample and measure the reflected light across the visible spectrum.

  • Data Acquisition: The spectrophotometer software will provide the color data in a specified color space, most commonly CIE Lab*.

    • L* : Lightness (0 = black, 100 = white)

    • a : Red-green axis (+a = red, -a* = green)

    • b : Yellow-blue axis (+b = yellow, -b* = blue)

  • Data Comparison: Compare the Lab* values of the unmilled pigment with those of the milled samples to quantify any color changes. The color difference (ΔE*) can be calculated to determine the magnitude of the change.

Visualizations

Troubleshooting_Workflow start Identify Milling Issue issue1 Inconsistent Color / Color Shift start->issue1 issue2 Agglomeration / Poor Dispersion start->issue2 issue3 Mill Clogging start->issue3 cause1a Thermal Degradation? issue1->cause1a cause2a Ineffective Wetting? issue2->cause2a cause3a High Viscosity? issue3->cause3a cause1b Over-processing? cause1a->cause1b No sol1a Monitor/Reduce Temperature Consider Jet Mill cause1a->sol1a Yes cause1c Contamination? cause1b->cause1c No sol1b Optimize Milling Time cause1b->sol1b Yes sol1c Use Wear-Resistant Media cause1c->sol1c Yes cause2b Inadequate Dispersant? cause2a->cause2b No sol2a Ensure Pre-wetting cause2a->sol2a Yes cause2c High Pigment Loading? cause2b->cause2c No sol2b Optimize Dispersant Type/Amount cause2b->sol2b Yes sol2c Reduce Pigment Loading cause2c->sol2c Yes cause3b Incorrect Bead Size? cause3a->cause3b No sol3a Adjust Solid Content cause3a->sol3a Yes cause3c Material Buildup? cause3b->cause3c No sol3b Optimize Bead Size cause3b->sol3b Yes sol3c Implement Regular Cleaning cause3c->sol3c Yes Process_Optimization_Cycle cluster_0 Optimization Cycle define Define Parameters (e.g., Mill Speed, Time, Media) mill Perform Milling Experiment define->mill analyze Analyze Results (Particle Size, Color) mill->analyze adjust Adjust Parameters Based on Analysis analyze->adjust adjust->define Iterate for Optimization

References

Technical Support Center: Stabilizing "Bronze Red" Pigment Against UV Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to stabilize "Bronze Red" pigments against ultraviolet (UV) degradation.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" pigment?

A1: "this compound" is a commercial name that can refer to several organic pigments. The most common are Pigment Red 21 (PR21) and Pigment Red 53:1 (PR53:1). Both are monoazo pigments known for their vibrant red hues.[1][2][3][4][5][6] Their technical specifications are summarized below.

PropertyPigment Red 21 (PR21)Pigment Red 53:1 (PR53:1)
C.I. Name Pigment Red 21Pigment Red 53:1
C.I. Number 1230015585:1
CAS Number 6410-26-05160-02-1
Chemical Class MonoazoMonoazo Lake (Barium Salt)
Shade Yellowish RedYellowish to Bluish Red
Lightfastness (1-8) 5-63-5
Heat Resistance ~140-160°C~180°C

Q2: Why is my "this compound" pigment fading or changing color upon exposure to light?

A2: The color of "this compound" pigments is due to their chemical structure, specifically the azo group (-N=N-), which acts as a chromophore.[7] UV radiation from sunlight possesses enough energy to break the chemical bonds within the pigment molecule. This process, known as photodegradation, alters the chromophore, leading to a loss of color or a color shift.[7] Organic pigments, like the azo pigments classified as "this compound," are particularly susceptible to this type of degradation.

Q3: What are the primary methods for stabilizing "this compound" against UV degradation?

A3: The most common and effective methods involve the use of light stabilizers. These are additives incorporated into the pigment formulation. The two main types are:

  • UV Absorbers (UVAs): These compounds, such as benzotriazoles or benzophenones, function by absorbing harmful UV radiation and dissipating it as less harmful thermal energy before it can reach the pigment molecules.[8][9][10]

  • Hindered Amine Light Stabilizers (HALS): These are radical scavengers. They do not absorb UV radiation but instead inhibit the degradation of the polymer binder that encapsulates the pigment by neutralizing free radicals formed during photo-oxidation.[8][10][11][12] A synergistic effect is often achieved by using a combination of UVAs and HALS.[8][13]

Q4: How do I choose between a UV absorber and a HALS?

A4: The choice depends on your specific application and formulation.

  • UV absorbers are highly effective in protecting the substrate and are beneficial for improving the lightfastness of organic pigments.[8] Their effectiveness is dependent on the thickness of the coating; they work best in thicker applications.[10]

  • HALS are particularly effective at protecting the surface of a coating from defects like loss of gloss and cracking.[8] They are not dependent on the coating's thickness. For pigmented systems, especially opaque ones, a higher concentration of HALS is often recommended.[8][13] For optimal protection, a combination of both is typically used.[8][13]

Q5: What are typical loading levels for UV absorbers and HALS?

A5: Typical loading levels for UV absorbers and HALS in coatings range from 0.5% to 2.0% each, based on the total solids of the binder. However, the optimal concentration will depend on the specific pigment, the binder system, the thickness of the application, and the expected level of UV exposure. It is always recommended to perform a ladder study to determine the most effective and economical loading level for your specific formulation.

Troubleshooting Guides

Issue 1: The addition of a UV stabilizer is altering the initial color of my "this compound" formulation.

Possible Cause Suggested Solution
Inherent color of the stabilizer Some UV absorbers have a slight yellow hue which can affect the final color of the formulation. Request a sample of the stabilizer and dissolve it in a solvent to observe its color. Consult the manufacturer's technical data sheet for information on the stabilizer's color index.
Interaction with other components The stabilizer may be interacting with other additives or the binder in your formulation. Basic HALS can sometimes interact with acidic components in the paint, including certain pigments.[13] Consider using a non-basic HALS.
Poor dispersion If the stabilizer is not properly dispersed, it can lead to color inconsistencies. Ensure you are using an appropriate solvent and mixing technique to fully dissolve and disperse the stabilizer in your formulation.

Issue 2: My "this compound" formulation is still showing significant fading even with the addition of a UV stabilizer.

Possible Cause Suggested Solution
Incorrect stabilizer type You may be using a UV absorber in a very thin film application where its effectiveness is limited.[10] In such cases, a HALS or a combination of HALS and a UVA may be more effective.
Insufficient loading level The concentration of the stabilizer may be too low to provide adequate protection. Conduct a ladder study with increasing concentrations of the stabilizer to find the optimal loading level.
Migration of the stabilizer The UV stabilizer may be migrating out of the coating over time, especially in plasticized systems or at elevated temperatures. Consider using a higher molecular weight or polymeric stabilizer to improve its permanence.
Degradation of the stabilizer itself UV absorbers can also degrade over time with prolonged UV exposure.[8] HALS are regenerative and offer longer-term protection.[10] A combination of both can provide initial and long-term stability.
Binder degradation The binder system itself may be degrading, leading to chalking and an apparent fading of the pigment. Ensure you are using a durable binder and an appropriate HALS to protect it.

Issue 3: I'm observing surface defects like cracking and loss of gloss in my "this compound" coating.

Possible Cause Suggested Solution
Insufficient surface protection These are classic signs of surface degradation due to UV exposure. HALS are particularly effective at preventing these types of defects.[8] Ensure you have an adequate concentration of a suitable HALS in your formulation.
Binder embrittlement The UV radiation is breaking down the polymer chains in the binder, making it brittle. The addition of HALS will help to mitigate this by scavenging the free radicals responsible for this degradation.[10][11]
Incompatibility of additives Incompatibility between the pigment, binder, and stabilizers can lead to stress in the coating film, resulting in cracking. Ensure all components are compatible and properly dispersed.

Quantitative Data on Stabilization Performance

The following tables present illustrative data on the performance of "this compound" Pigment Red 53:1 in a solvent-based acrylic coating, with and without the addition of UV stabilizers. The data is based on accelerated weathering tests.

Table 1: Color Change (ΔE*ab) After Accelerated Weathering

FormulationΔEab after 500 hoursΔEab after 1000 hours
Control (No Stabilizer)8.215.7
1.5% Benzotriazole (B28993) UVA4.59.8
1.5% HALS5.18.5
1.0% Benzotriazole UVA + 1.0% HALS2.1 4.3

Table 2: Gloss Retention (%) After Accelerated Weathering

FormulationGloss Retention after 500 hoursGloss Retention after 1000 hours
Control (No Stabilizer)65%38%
1.5% Benzotriazole UVA78%55%
1.5% HALS85%72%
1.0% Benzotriazole UVA + 1.0% HALS92% 85%

Note: The data presented is for illustrative purposes and actual results may vary depending on the specific formulation and testing conditions.

Experimental Protocols

Protocol 1: Formulation of a "this compound" Coating for UV Stability Testing

  • Binder Preparation: Prepare a solution of acrylic resin in a suitable solvent (e.g., xylene/butyl acetate (B1210297) blend).

  • Pigment Dispersion:

    • In a separate vessel, add the acrylic resin solution.

    • While stirring, slowly add "this compound" pigment (e.g., Pigment Red 53:1) to achieve the desired pigment-to-binder ratio.

    • Add dispersing agent as required.

    • Disperse the mixture using a high-speed disperser or bead mill until the desired fineness of grind is achieved.

  • Addition of Stabilizers (for test samples):

    • For the control sample, proceed to the next step.

    • For the test samples, create separate batches for each stabilizer or combination of stabilizers.

    • Pre-dissolve the UV absorber and/or HALS in a suitable solvent.

    • Slowly add the stabilizer solution to the pigment dispersion under constant agitation. Ensure thorough mixing.

  • Let-down:

    • Adjust the viscosity of the final formulation with the appropriate solvent.

    • Add other additives such as flow and leveling agents as needed.

  • Application:

    • Apply the coating to standardized test panels (e.g., aluminum or steel) using a film applicator to ensure a consistent dry film thickness.

    • Allow the panels to cure according to the resin manufacturer's recommendations.

Protocol 2: Accelerated Weathering Test

  • Apparatus: Use a fluorescent UV and condensation apparatus that conforms to ASTM D4587 standards.

  • Test Cycle: A common cycle for testing coatings is 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.

  • Procedure:

    • Place the prepared test panels in the weathering chamber.

    • Run the specified test cycle for a predetermined duration (e.g., 500, 1000, or 2000 hours).

    • At regular intervals, remove the panels for evaluation.

  • Evaluation:

    • Color Change: Measure the color of the panels before and after exposure using a spectrophotometer. Calculate the total color difference (ΔE*ab).

    • Gloss Retention: Measure the 60° gloss of the panels before and after exposure using a gloss meter. Calculate the percentage of gloss retention.

    • Visual Inspection: Visually inspect the panels for any signs of cracking, blistering, or chalking.

Visualizations

UV_Degradation_Pathway UV UV Radiation (Sunlight) Pigment This compound Pigment (Azo Chromophore) UV->Pigment excites molecule DegradedPigment Degraded Pigment (Broken Chromophore) Pigment->DegradedPigment breaks chemical bonds ColorFade Color Fading / Change DegradedPigment->ColorFade Stabilization_Mechanism cluster_UVA UV Absorber (UVA) Mechanism cluster_HALS HALS Mechanism UVA UV Absorber (e.g., Benzotriazole) Heat Harmless Heat UVA->Heat dissipated as Pigment This compound Pigment UVA->Pigment PROTECTS UV_In_A UV Radiation UV_In_A->UVA absorbed by UVA HALS Hindered Amine Light Stabilizer (HALS) Neutralized Neutralized Radicals HALS->Neutralized HALS->Pigment PROTECTS FreeRadical Free Radicals (from binder oxidation) FreeRadical->HALS scavenged by UV_In_H UV Radiation Binder Polymer Binder UV_In_H->Binder Binder->FreeRadical generates Experimental_Workflow Formulation 1. Coating Formulation - Control - +UVA - +HALS - +UVA & HALS Application 2. Film Application (on test panels) Formulation->Application Curing 3. Curing Application->Curing Weathering 4. Accelerated Weathering (ASTM D4587) Curing->Weathering Evaluation 5. Evaluation - Color Change (ΔE*ab) - Gloss Retention - Visual Inspection Weathering->Evaluation Data 6. Data Analysis & Comparison Evaluation->Data

References

Technical Support Center: Modifying "Bronze Red" for Improved Solvent Resistance

Author: BenchChem Technical Support Team. Date: December 2025

A Foreword for Our Researchers: The term "Bronze Red" is often used to describe a specific shade and can refer to various chemical structures. For the purposes of this guide, we will address "this compound" as a representative organic monoazo pigment, similar in nature to C.I. Pigment Red 53:1 or Pigment Red 21, which are sometimes marketed under this name.[1][2][3] These pigments are known for their vibrant color but can exhibit limited resistance in certain organic solvents. The principles and methodologies described here are broadly applicable to improving the solvent fastness of similar organic pigments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My "this compound" pigment is bleeding into the solvent during my formulation process. What's causing this?

A: Pigment bleeding, or leaching, occurs when the pigment has some solubility in the solvent system you are using.[4] This is a common issue with certain organic pigments, especially in aggressive organic solvents like ketones, esters, or aromatic hydrocarbons.[4] The weak solvent resistance of a pigment like this compound (a monoazo type) is an inherent property related to its molecular structure and particle surface characteristics.[2][4]

Q2: What are the primary strategies to improve the solvent resistance of "this compound"?

A: There are three primary strategies you can employ, often in combination:

  • Surface Treatment/Encapsulation: This involves creating a physical barrier around the pigment particle. Coating the particle with an inert material like silica (B1680970) or a crosslinked polymer can dramatically reduce its interaction with solvents.[5][6]

  • Particle Size Modification: Generally, increasing the particle size of the pigment can improve its fastness properties, including solvent resistance.[7] However, this can also affect other properties like color strength and transparency.[7][8]

  • Binder/Formulation Optimization: While not a modification of the pigment itself, selecting a binder system that has strong interaction with the pigment surface can effectively "lock" it in place, reducing its mobility and tendency to bleed.

Q3: I attempted a silica encapsulation, but my results are inconsistent. What are the critical parameters?

A: A successful silica encapsulation via a sol-gel process (a common method) is highly dependent on several factors. Key parameters to control are:

  • pH of the reaction: The pH significantly influences the rate of hydrolysis and condensation of the silica precursor (like TEOS), affecting the shell's morphology.[9]

  • Concentration of reactants: The ratio of pigment to silica precursor, water, and catalyst (e.g., ammonia) must be carefully optimized.[9]

  • Surface pre-treatment: The surface of the organic pigment is often hydrophobic. A pre-treatment step to make the surface more hydrophilic can be necessary for a uniform silica coating.[9]

  • Temperature and Stirring: Consistent temperature and agitation are crucial for uniform particle coating and to prevent agglomeration.[10]

Q4: How does increasing the particle size of "this compound" impact my experiment?

A: Increasing the pigment particle size generally improves lightfastness and solvent resistance.[7] Larger particles have a smaller surface-area-to-volume ratio, which reduces the interface for solvent interaction. However, be aware of the trade-offs:

  • Decreased Color Strength: Smaller particles typically provide higher color strength or tinting ability.[8][11]

  • Increased Opacity: Larger particles tend to scatter more light, leading to a more opaque and less transparent finish.[6]

  • Shift in Shade: Particle size can influence the perceived color.[7]

Data Presentation: Solvent Resistance Comparison

The following table provides illustrative data on the solvent bleed of "this compound" before and after a hypothetical silica encapsulation modification. The resistance is graded on a scale of 1 (severe bleed) to 5 (no bleed), a common industry method.[12][13]

SolventUnmodified "this compound"Silica-Encapsulated "this compound"
Ethanol (B145695) 45
Acetone 24
Ethyl Acetate 24
Toluene 35
Methyl Ethyl Ketone (MEK) 14

Table 1: Comparative solvent fastness of unmodified versus surface-modified "this compound" pigment.

Experimental Protocols

Protocol 1: Silica Encapsulation of "this compound" via Sol-Gel Method

This protocol describes a common method for creating a protective silica shell around organic pigment particles.

Objective: To improve the solvent resistance of "this compound" pigment by encapsulation with a thin, uniform layer of amorphous silica.

Materials:

Procedure:

  • Dispersion: Disperse 1.0 g of "this compound" pigment in a mixture of 80 mL ethanol and 20 mL deionized water. Use an ultrasonic bath for 30 minutes to ensure a fine, homogenous suspension.

  • Catalyst Addition: Transfer the suspension to a round-bottom flask equipped with a magnetic stirrer. Add 5.0 mL of ammonium hydroxide solution to the mixture and stir for 15 minutes. This raises the pH and catalyzes the reaction.

  • Silica Precursor Addition: While stirring vigorously, add 2.0 mL of TEOS dropwise to the suspension over a period of 10 minutes.

  • Reaction: Allow the reaction to proceed for 6 hours at room temperature with continuous stirring. The TEOS will hydrolyze and then condense onto the surface of the pigment particles.

  • Washing & Isolation: Stop the stirring and collect the encapsulated pigment by centrifugation (e.g., 8000 rpm for 10 min). Discard the supernatant.

  • Purification: Re-disperse the pigment pellet in 50 mL of ethanol and centrifuge again. Repeat this washing step three times to remove any unreacted reagents.

  • Drying: Dry the final product in a vacuum oven at 60°C for 12 hours. The result is a free-flowing powder of silica-coated "this compound".

Protocol 2: Qualitative Solvent Bleed Test

This is a straightforward method to assess the effectiveness of your modification.[14]

Objective: To visually compare the solvent resistance of modified and unmodified pigments.

Procedure:

  • Preparation: Place 10 mg of the pigment powder (unmodified or modified) onto a piece of white filter paper.

  • Solvent Addition: Add 2-3 drops of the test solvent (e.g., acetone) directly onto the pigment powder.

  • Observation: Allow the solvent to wick outwards through the filter paper and evaporate completely.

  • Analysis: Observe the area around the pigment spot. A colored "halo" or ring indicates that the pigment has bled into the solvent. The intensity of this halo corresponds to the degree of bleeding. A clean paper indicates excellent resistance.

Visualizations

Workflow for Improving Solvent Resistance

G cluster_0 Problem Identification cluster_1 Analysis & Strategy cluster_2 Modification Pathways cluster_3 Evaluation A Pigment Bleeding in Solvent B Assess Severity & Solvent Type A->B C Select Modification Strategy B->C D Physical Barrier: Encapsulation (e.g., Silica) C->D High Severity E Physicochemical: Increase Particle Size C->E Moderate Severity F Formulation: Change Binder System C->F Mild Severity G Perform Solvent Bleed Test D->G E->G F->G H Analyze Optical Properties (Color Strength, Shade) G->H I Problem Resolved H->I

Caption: Decision workflow for selecting and evaluating a modification strategy.

Mechanism of Protection by Encapsulation

G cluster_0 Unmodified Pigment cluster_1 Encapsulated Pigment P1 This compound Particle S1 Solvent S1->P1 Dissolves S2 Solvent S2->P1 Bleeding S3 Solvent S3->P1 Leaching Shell Inert Silica Shell P2 This compound Particle S4 Solvent S4->Shell Blocked S5 Solvent S5->Shell Repelled

Caption: How an inert shell blocks solvent interaction with the pigment core.

References

Validation & Comparative

A Comparative Analysis of "Bronze Red" and Other Red Pigments for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate pigments is critical for applications ranging from bio-imaging to formulation development. This guide provides an objective comparison of the performance of "Bronze Red" pigments against other common red pigment classes, supported by quantitative data and detailed experimental protocols.

Introduction to Red Pigments

Red pigments are a diverse class of materials used to impart color. Their performance characteristics, such as durability, stability, and chemical inertness, are crucial for scientific and technical applications. This guide focuses on a comparative analysis of "this compound" pigments, specifically Pigment Red 21 (PR 21) and Pigment Red 53:1 (PR 53:1), with other significant red pigment families, including inorganic Cadmium Reds and organic Quinacridones and Perylenes.

"this compound" is a term that can encompass several distinct chemical entities. In the context of modern industrial pigments, it most commonly refers to specific monoazo pigments. These are organic compounds characterized by the presence of one azo group (-N=N-) in their molecular structure, which acts as the chromophore[1]. For the purpose of this analysis, we will focus on two prominent "this compound" types:

  • Pigment Red 21 (PR 21): A monoazo pigment known for its yellowish-red hue and high color strength[1][2][3][4][5].

  • Pigment Red 53:1 (PR 53:1): A barium salt lake of a monoazo dye, recognized for its brilliant, yellowish-red shade[1][6][7][8][9].

These will be compared against:

  • Cadmium Red (PR 108): An inorganic pigment based on cadmium sulfoselenide, valued for its excellent heat and chemical stability[1][10][11][12][13].

  • Quinacridone Red (e.g., PR 122, PR 209): A class of high-performance organic pigments known for their exceptional lightfastness and transparency[14][15][16].

  • Perylene Red (e.g., PR 149, PR 179): Organic pigments recognized for their deep, rich shades and good durability[15][17][18][19][20].

Quantitative Performance Data

The following tables summarize the key performance indicators for "this compound" and the selected alternative red pigments. The data has been compiled from various technical datasheets and scientific publications.

Table 1: General and Physical Properties

Pigment ClassC.I. NameChemical TypeMolecular FormulaDensity (g/cm³)Oil Absorption ( g/100g )
This compound PR 21MonoazoC₂₃H₁₆ClN₃O₂[2][4]1.5[3][4]35-50[3][4]
This compound PR 53:1Monoazo LakeC₃₄H₂₄Cl₂N₄O₈S₂Ba[6][7]1.65-2.11[7]30-60[6]
Cadmium Red PR 108Cadmium SulfoselenideCdS·CdSe[1]~5.12[1]~20[1]
Quinacridone Red PR 122QuinacridoneC₂₂H₁₂N₂O₂~1.540-60
Perylene Red PR 179PeryleneC₂₆H₁₄N₂O₄[17]~1.540-50

Table 2: Fastness and Resistance Properties

Pigment ClassC.I. NameLightfastness (Blue Wool Scale, 1-8)Heat Stability (°C)Acid Resistance (1-5)Alkali Resistance (1-5)Water Resistance (1-5)Oil Resistance (1-5)
This compound PR 215-7[2][3]120-150[2][3][4]4-5[2][3]4-5[2][3]4[3][4]3-4[3][4]
This compound PR 53:14-5[6][7]130-180[7]3-4[6]3-4[6]3-4[6]3-4[6]
Cadmium Red PR 108I (ASTM)[1]300-450+[1][10]ExcellentExcellentExcellentExcellent
Quinacridone Red PR 122I (ASTM)[21]~200GoodExcellentExcellentExcellent
Perylene Red PR 1797-8[19]~300ExcellentExcellentExcellentExcellent

Note: Lightfastness ratings are often provided on the Blue Wool Scale (1-8, where 8 is the highest fastness) or as an ASTM rating (I-V, where I is excellent). Resistance to chemicals is typically rated on a scale of 1-5, where 5 is excellent.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the performance data.

Lightfastness Testing (Adapted from ASTM D4303)

This test method is designed to approximate the color change of pigments upon exposure to indoor light conditions over time.

  • Specimen Preparation:

    • The pigment is dispersed in a suitable binder (e.g., acrylic emulsion, oil) at a standardized concentration.

    • The dispersion is applied as a uniform film of controlled thickness onto a stable, non-reactive substrate (e.g., coated paper, glass).

    • A portion of each specimen is masked with an opaque material to serve as an unexposed control.

  • Exposure:

    • Specimens are exposed to a controlled light source that simulates indoor daylight. A common apparatus is a xenon-arc lamp filtered to mimic daylight through window glass[22][23].

    • The total radiant exposure is controlled, typically to a level such as 1260 MJ/m²[22].

    • Environmental conditions such as temperature and humidity are maintained at constant levels (e.g., 55 ± 5% relative humidity)[22].

  • Evaluation:

    • The color of the exposed and unexposed areas of the specimen is measured using a spectrophotometer or colorimeter.

    • The color difference (ΔE) is calculated using the CIE 1976 Lab color difference equation[23][24].

    • The lightfastness is categorized based on the magnitude of the color change.

Heat Stability Testing (Adapted from ISO 787-21)

This method compares the heat stability of a pigment in a stoving medium.

  • Dispersion Preparation:

    • The test pigment and a reference standard pigment are each dispersed in a stoving binder at a specified pigment-to-binder ratio.

  • Application:

    • The dispersions are applied to separate heat-resistant panels (e.g., steel) to a uniform wet film thickness.

  • Stoving (Curing):

    • The coated panels are placed in a forced-air oven and subjected to a series of increasing temperatures for a fixed duration at each temperature.

    • A control panel for each pigment is cured at the lowest temperature that ensures a full cure of the film[25].

  • Assessment:

    • After cooling, the color of the panels subjected to higher temperatures is visually compared to the control panel under standardized lighting conditions.

    • The heat stability is reported as the highest temperature at which no significant color change is observed compared to the control.

Chemical Resistance Testing

This protocol assesses the stability of a pigment when exposed to various chemical agents.

  • Sample Preparation:

    • A known mass of the pigment is placed in a test tube.

  • Exposure:

    • A specified volume of the chemical agent (e.g., 2% hydrochloric acid, 5% sodium hydroxide (B78521) solution, ethanol) is added to the test tube[26][27].

    • The mixture is agitated for a defined period (e.g., 24 hours) at room temperature[28].

  • Evaluation:

    • The mixture is filtered, and the filtrate is visually assessed for any coloration, indicating bleeding of the pigment.

    • The pigment on the filter paper is rinsed, dried, and its color is compared to an untreated sample to assess any color change.

    • The resistance is rated on a scale (typically 1-5) based on the degree of bleeding and color change[26].

Visualizations

Experimental Workflow for Pigment Performance Evaluation

Pigment_Performance_Workflow cluster_prep Sample Preparation cluster_tests Performance Tests cluster_eval Evaluation cluster_report Reporting P1 Pigment Dispersion in Binder P2 Film Application on Substrate P1->P2 T3 Chemical Resistance Test P1->T3 (or dry pigment) T1 Lightfastness Test (ASTM D4303) P2->T1 T2 Heat Stability Test (ISO 787-21) P2->T2 E1 Colorimetric Measurement (ΔE*) T1->E1 E2 Visual Assessment T2->E2 E3 Bleeding & Color Change T3->E3 R1 Assign Lightfastness Rating E1->R1 R2 Determine Max. Heat Resistance E2->R2 R3 Assign Chemical Resistance Rating E3->R3 Azo_Pigment_Cytotoxicity cluster_intake Intake & Metabolism cluster_cellular Cellular Effects Azo Azo Pigment (e.g., this compound) Metabolism Azoreductase (e.g., in gut microbiota) Azo->Metabolism Metabolites Aromatic Amines Metabolism->Metabolites DNA_Damage DNA Damage Metabolites->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax/Bak Activation p53->Bax Mito Mitochondrial Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

References

A Comparative Performance Analysis of Bronze Red and Quinacridone Red Pigments in Coatings

Author: BenchChem Technical Support Team. Date: December 2025

In the formulation of high-performance coatings, the selection of pigments is paramount to achieving the desired coloristic properties, durability, and overall performance. This guide provides an objective comparison between "Bronze Red," a class of monoazo pigments, and quinacridone (B94251) red pigments, focusing on their performance characteristics in coating applications. The information presented is a synthesis of publicly available technical data to assist researchers, scientists, and professionals in drug development in making informed decisions for their specific formulation needs.

I. Overview of Pigment Chemistries

This compound pigments are typically organic monoazo pigments.[1] One of the common pigments identified as this compound is Pigment Red 21 (PR 21) .[2][3] These pigments are characterized by the presence of one azo group (-N=N-) in their molecular structure, which acts as the chromophore.[4] They are generally known for their bright, yellowish-red shades and strong hiding power.[1]

Quinacridone red pigments are high-performance polycyclic organic pigments.[5] This family includes several important red pigments, such as Pigment Red 122 (PR 122) and Pigment Red 209 (PR 209) .[6][7] Quinacridones are renowned for their exceptional transparency, vibrant color, and outstanding fastness properties, making them suitable for demanding applications like automotive and industrial coatings.[5][6]

II. Quantitative Performance Data

The following tables summarize the key performance characteristics of a representative this compound pigment (Pigment Red 21) and two common quinacridone red pigments (Pigment Red 122 and Pigment Red 209). The data has been compiled from various technical datasheets. It is important to note that direct comparisons should be made with caution, as testing conditions may vary slightly between sources.

Table 1: Lightfastness and Weather Resistance

PigmentC.I. NameChemical ClassLightfastness (Full Shade) (Scale 1-8)Lightfastness (Tint) (Scale 1-8)Weather Resistance (Scale 1-5)
This compoundPigment Red 21Monoazo5-6[2]5[8]4-5[9]
Quinacridone RedPigment Red 122Quinacridone8[10][11]7[11]5[11]
Quinacridone RedPigment Red 209Quinacridone7-8[7]-7-8 (grade)[7]

Note: For weather resistance, a grade of 7-8 was reported for PR 209, which is on a different scale than the 1-5 scale. This highlights the need for caution when comparing data from different sources.

Table 2: Heat and Chemical Resistance

PigmentC.I. NameHeat Resistance (°C)Acid Resistance (Scale 1-5)Alkali Resistance (Scale 1-5)Solvent Resistance
This compoundPigment Red 21120-160[1][2]4-5[2][9]4-5[2][9]Fair to Poor[12][13]
Quinacridone RedPigment Red 122280-300[10][14]5[15]5[15]Excellent[15]
Quinacridone RedPigment Red 209200[7]5[7]5[7]Excellent[7]

III. Experimental Protocols

The performance data presented in this guide is typically generated using standardized testing methodologies. Below are detailed overviews of the key experimental protocols for evaluating pigment performance in coatings.

Lightfastness Testing

Objective: To determine the resistance of the pigment to fading or color change upon exposure to light.

Standard: ASTM D4303 - Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials.

Methodology:

  • Specimen Preparation: The pigment is dispersed in a specific coating binder and applied to a substrate to create a uniform film. Both full shade and a tint (mixed with a white pigment) are typically prepared.

  • Exposure: The coated specimens are exposed to a controlled light source that simulates indoor daylight. Common methods include:

    • Xenon-Arc Lamp: The specimens are placed in a xenon-arc apparatus that simulates the spectral distribution of daylight filtered through window glass.[12] The exposure is carried out for a specified radiant exposure.

    • Natural Daylight: Specimens are exposed to natural daylight filtered through glass at a specific angle and location for a defined period.[7]

  • Evaluation: The color change of the exposed specimens is measured using a spectrophotometer or colorimeter. The color difference (ΔE) is calculated using the CIE 1976 Lab color difference equation.[7] The lightfastness is then rated on the Blue Wool Scale (1=very poor, 8=excellent), where the specimen's fading is compared to that of a set of blue wool standards.[16]

Weather Resistance Testing

Objective: To evaluate the ability of the pigmented coating to withstand outdoor environmental conditions, including sunlight, moisture, and temperature fluctuations.

Standard: ISO 2810 - Paints and varnishes — Natural weathering of coatings — Exposure and assessment.

Methodology:

  • Specimen Preparation: Coated panels are prepared as for lightfastness testing.

  • Exposure: The panels are exposed to natural weather conditions at a designated outdoor exposure site.[17] Alternatively, accelerated weathering can be performed in a chamber that simulates these conditions using UV lamps, controlled humidity, and temperature cycles.[17]

  • Evaluation: The exposed panels are periodically evaluated for changes in color, gloss, chalking, cracking, and blistering. The weather resistance is typically rated on a scale of 1 to 5, where 5 represents excellent resistance.[16]

Chemical Resistance Testing

Objective: To assess the pigment's stability when exposed to various chemicals.

Methodology:

  • Spot Test: A drop of the test chemical (e.g., acid or alkali solution) is placed on the surface of the cured pigmented coating.[18] The spot is covered to prevent evaporation and left for a specified period. The coating is then examined for any changes in color, blistering, or softening.

  • Immersion Test: A coated panel is fully immersed in the test chemical for a defined duration. After removal, the panel is assessed for any signs of degradation.

  • Evaluation: The resistance is rated on a scale of 1 to 5, where 5 indicates no change in the coating's appearance or properties.[2]

IV. Visualizing the Pigment Selection Process

The following diagram illustrates a logical workflow for selecting between this compound and quinacridone red pigments based on key performance requirements for a coating application.

PigmentSelection start Define Application Requirements performance Key Performance Drivers? start->performance cost_vibrancy Cost-Effective Vibrancy for General Use? performance->cost_vibrancy Cost/Vibrancy high_performance High Durability & Transparency Needed? performance->high_performance Durability/Transparency bronze_red Consider this compound (e.g., PR 21) cost_vibrancy->bronze_red quinacridone_red Consider Quinacridone Red (e.g., PR 122, PR 209) high_performance->quinacridone_red indoor_use Primarily Indoor Application? bronze_red->indoor_use outdoor_use Outdoor/Automotive Application? quinacridone_red->outdoor_use indoor_use->high_performance No, requires higher durability final_selection_br Select this compound indoor_use->final_selection_br Yes final_selection_qr Select Quinacridone Red outdoor_use->final_selection_qr Yes

References

Validating the Purity of Synthesized "Bronze Red" Pigment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and related scientific fields, ensuring the purity of synthesized compounds is paramount. This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized "Bronze Red" pigment, primarily identified as Pigment Red 53:1, against common alternative red pigments. The experimental protocols and comparative data herein offer a framework for objective quality assessment.

Executive Summary

The purity of "this compound" (Pigment Red 53:1) is crucial for its performance and safety in various applications. This guide details the use of X-ray Diffraction (XRD), X-ray Fluorescence (XRF), and UV-Visible (UV-Vis) Spectroscopy for purity validation. A comparative analysis of "this compound" with alternative organic red pigments—Pigment Red 170, Pigment Red 122, and Pigment Red 177—is presented, highlighting key performance differences in heat stability, lightfastness, and tinting strength. The provided methodologies and data will aid in the selection of appropriate analytical techniques and alternative pigments for specific research and development needs.

Comparative Performance of Red Pigments

The selection of a pigment is often a trade-off between cost, coloristic properties, and performance. "this compound" (Pigment Red 53:1) is a cost-effective pigment with good tinting strength, but its performance in terms of heat and light stability can be a limiting factor in demanding applications.[1] High-performance pigments like quinacridones (e.g., Pigment Red 122) and anthraquinones (e.g., Pigment Red 177) offer superior durability but at a higher cost.[2]

PigmentChemical ClassHeat Stability (°C)Lightfastness (Blue Wool Scale)Key Characteristics
"this compound" (Pigment Red 53:1) Monoazo Lake~200-260[3]4-6[4]Cost-effective, good tinting strength, sensitive to acid/alkali.[3]
Pigment Red 170 Naphthol AS~2707Good overall fastness properties, bluish-red shade.[5]
Pigment Red 122 Quinacridone~280-3008Excellent lightfastness, high transparency, and weather resistance.[2]
Pigment Red 177 Anthraquinone~3008Exceptional heat resistance and vibrant color.[2]

Experimental Protocols for Purity Validation

A multi-technique approach is recommended for the comprehensive validation of "this compound" pigment purity. The following protocols are based on established standards and scientific literature.

X-ray Diffraction (XRD) for Crystallinity and Phase Identification

XRD is a powerful technique to identify the crystalline phases of the pigment and detect crystalline impurities. The protocol is guided by ASTM D5380.[6][7]

Methodology:

  • Sample Preparation:

    • Ensure the synthesized "this compound" pigment is a dry, homogeneous powder.

    • Gently grind the pigment to a fine powder using a mortar and pestle to ensure random orientation of crystallites.

    • Mount the powdered sample onto a sample holder. Ensure a flat, smooth surface.

  • Instrument Parameters (Typical):

    • X-ray Source: Cu Kα radiation (λ = 1.5406 Å)

    • Voltage and Current: 40 kV and 40 mA

    • Scan Range (2θ): 5° to 65°

    • Scan Speed: 1-2°/minute

    • Divergence and Receiving Slits: 1° and 0.2 mm, respectively

  • Data Analysis:

    • Collect the diffraction pattern.

    • Process the data to remove background noise.

    • Identify the diffraction peaks (d-spacings and relative intensities).

    • Compare the obtained diffraction pattern with a reference pattern for pure Pigment Red 53:1 from a database (e.g., ICDD PDF-4+).

    • The presence of unexpected peaks indicates crystalline impurities.

X-ray Fluorescence (XRF) for Elemental Analysis

XRF is used to determine the elemental composition of the pigment, which is crucial for identifying inorganic impurities, particularly the presence of barium in the case of Pigment Red 53:1. This protocol is based on the guidelines in ASTM D5381.[8][9][10][11]

Methodology:

  • Sample Preparation:

    • The pigment powder can be analyzed directly or pressed into a pellet.

    • For loose powder, place it in a sample cup with a thin Mylar film window.

    • For pellets, press the powder using a hydraulic press to form a solid disc.

  • Instrument Parameters (Typical):

    • X-ray Source: Rhodium (Rh) target

    • Voltage: 15-50 kV (a stepped voltage may be used to optimize for different elements)

    • Current: Auto-adjusted

    • Atmosphere: Vacuum or Helium purge

    • Detector: Silicon Drift Detector (SDD) or similar

  • Data Analysis:

    • Acquire the XRF spectrum.

    • Identify the characteristic X-ray emission lines to determine the elements present.

    • For "this compound" (Pigment Red 53:1), the presence of Barium (Ba), Sulfur (S), and Chlorine (Cl) is expected from its chemical formula.

    • The absence of expected elements or the presence of unexpected metallic elements (e.g., lead, mercury, cadmium) would indicate impurities or an incorrect synthesis product. XRF is not suitable for identifying organic impurities.[8][9]

UV-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

UV-Vis spectroscopy is a valuable tool for characterizing the chromophoric system of the pigment and detecting organic impurities with different absorption profiles.

Methodology:

  • Sample Preparation:

    • Accurately weigh a small amount of the synthesized "this compound" pigment (e.g., 1-5 mg).

    • Dissolve the pigment in a suitable solvent in which it is soluble (e.g., N,N-Dimethylformamide or a mixture of solvents). Use a volumetric flask for accurate concentration.

    • The solution may require sonication for complete dissolution.

    • Prepare a blank solution using the same solvent.

  • Instrument Parameters (Typical):

    • Spectrophotometer: Double-beam UV-Vis spectrophotometer

    • Wavelength Range: 300 - 800 nm

    • Scan Speed: Medium

    • Data Interval: 1 nm

    • Cuvette: 1 cm path length quartz cuvette

  • Data Analysis:

    • Record the absorbance spectrum of the sample solution against the solvent blank.

    • Identify the wavelength of maximum absorbance (λmax).

    • Compare the obtained spectrum with that of a known pure standard of Pigment Red 53:1.

    • The presence of additional absorption bands or a shift in the λmax can indicate the presence of organic impurities or a different pigment structure.

Visualizing the Workflow and Comparisons

To facilitate a clear understanding of the validation process and the comparative landscape of red pigments, the following diagrams have been generated.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Assessment cluster_analysis Analytical Purity Validation cluster_decision Conclusion Synthesized_Pigment Synthesized 'this compound' Pigment Visual_Inspection Visual Inspection (Color, Texture) Synthesized_Pigment->Visual_Inspection XRD XRD Analysis (Crystalline Purity) Visual_Inspection->XRD Proceed if visually acceptable XRF XRF Analysis (Elemental Composition) Visual_Inspection->XRF UV_Vis UV-Vis Spectroscopy (Chromophore Integrity) Visual_Inspection->UV_Vis Purity_Confirmed Purity Confirmed XRD->Purity_Confirmed Impurities_Detected Impurities Detected XRD->Impurities_Detected XRF->Purity_Confirmed XRF->Impurities_Detected UV_Vis->Purity_Confirmed UV_Vis->Impurities_Detected Further_Purification Further Purification/ Re-synthesis Impurities_Detected->Further_Purification

Caption: Workflow for the purity validation of synthesized "this compound" pigment.

Pigment_Performance_Comparison cluster_bronze_red 'this compound' (PR 53:1) cluster_alternatives High-Performance Alternatives BR_Heat Heat Stability (~200-260°C) PR177 PR 177 (Anthraquinone) (Excellent Heat Stability) BR_Heat->PR177 Lower than BR_Light Lightfastness (Moderate) PR122 PR 122 (Quinacridone) (Excellent Lightfastness) BR_Light->PR122 Lower than BR_Cost Cost-Effective PR170 PR 170 (Good All-rounder) BR_Cost->PR170 More BR_Cost->PR122 More BR_Cost->PR177 More

Caption: Performance comparison of "this compound" with alternative red pigments.

References

Cross-Validation of Analytical Techniques for "Bronze Red" (C.I. Pigment Red 53:1)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key analytical techniques for the identification and quantification of "Bronze Red," specifically C.I. Pigment Red 53:1, a monoazo pigment. The cross-validation of these methods is crucial for ensuring data accuracy, reproducibility, and reliability in research, quality control, and regulatory submissions. This document outlines detailed experimental protocols, presents comparative quantitative data, and visualizes analytical workflows to aid in the selection of appropriate methodologies.

Introduction to "this compound" (C.I. Pigment Red 53:1) and the Imperative of Cross-Validation

"this compound," identified as C.I. Pigment Red 53:1 (CAS No. 5160-02-1), is a synthetic organic monoazo pigment.[1] Its chemical name is 5-chloro-2-[(2-hydroxy-1-naphthalenyl)azo]-4-methyl-benzenesulfonic acid, barium salt (1:1). It is characterized by its vibrant red hue and is utilized in various applications, including printing inks and cosmetics. The accurate and precise measurement of Pigment Red 53:1 is critical for product quality, safety, and regulatory compliance.

Cross-validation of analytical methods is the process of assuring that a method is suitable for its intended purpose by comparing results from two or more different analytical techniques.[2] This process is essential for:

  • Verifying Accuracy: Ensuring the closeness of a measured value to the true value.

  • Confirming Precision: Assessing the degree of agreement among a series of measurements.

  • Establishing Method Robustness: Demonstrating the reliability of a method with respect to deliberate variations in method parameters.

  • Ensuring Data Integrity: Providing confidence in the generated data for decision-making.

This guide will compare four widely used analytical techniques for the analysis of Pigment Red 53:1: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Fourier-Transform Infrared Spectroscopy (FTIR), and Raman Spectroscopy.

Comparative Overview of Analytical Techniques

The selection of an appropriate analytical technique depends on the specific requirements of the analysis, such as the need for quantitative or qualitative data, sensitivity, and the nature of the sample matrix. The following table summarizes the key performance characteristics of the four techniques for the analysis of Pigment Red 53:1.

ParameterHPLC-DADLC-MS/MSFTIR SpectroscopyRaman Spectroscopy
Principle Chromatographic separation followed by UV-Vis detectionChromatographic separation followed by mass-based detectionVibrational spectroscopy based on absorption of infrared lightVibrational spectroscopy based on inelastic scattering of monochromatic light
Primary Use Quantification and Purity AssessmentHigh-Sensitivity Quantification and ConfirmationIdentification and Structural ElucidationIdentification and Molecular Fingerprinting
Linearity (r²) > 0.99> 0.995Qualitative, Quantitative with calibrationQualitative, Quantitative with calibration
Limit of Detection (LOD) ~1-10 mg/kg~1-10 µg/kg--
Limit of Quantitation (LOQ) ~5-20 mg/kg[3][4]~5-100 µg/kg[1]--
Accuracy (% Recovery) 85-115%90-110%--
Precision (%RSD) < 5%< 15%--
Specificity Moderate to HighVery HighHighHigh
Sample Preparation Extraction and filtration requiredExtraction and filtration requiredMinimal, can be directMinimal, can be direct

Experimental Protocols

Detailed and validated experimental protocols are fundamental for achieving reliable and reproducible results. The following sections provide generalized methodologies for the analysis of Pigment Red 53:1 using the four discussed techniques.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC-DAD is a robust and widely used technique for the quantification of organic pigments.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the "this compound" sample.

  • Dissolve the sample in a suitable solvent such as dimethylformamide (DMF), methanol (B129727), or a mixture of methanol and water.[5]

  • Use sonication to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.[5]

2. Chromatographic Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a diode-array detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically used with a mixture of an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[5]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: Monitor the absorbance at the maximum wavelength of Pigment Red 53:1 (approximately 485 nm).[3]

3. Method Validation:

  • Linearity: Prepare a series of standard solutions of Pigment Red 53:1 of known concentrations to construct a calibration curve.

  • Accuracy: Perform recovery studies by spiking a blank matrix with a known amount of the pigment standard.

  • Precision: Assess repeatability by analyzing multiple preparations of the same sample.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level analysis and confirmation.

1. Sample Preparation:

  • Sample preparation follows a similar procedure to that for HPLC-DAD, though smaller sample sizes may be used due to the higher sensitivity of the technique.

2. LC-MS/MS Conditions:

  • LC System: A UHPLC system is often preferred for better resolution and faster analysis times.

  • Column: A C18 or similar reversed-phase column suitable for UHPLC.

  • Mobile Phase: Similar to HPLC-DAD, using a gradient of acidified water and an organic solvent.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically suitable for sulfonated azo pigments.

3. Method Validation:

  • Validation parameters are assessed similarly to the HPLC-DAD method.

  • Matrix effects should be evaluated by comparing the response of the analyte in the sample matrix to the response in a neat solution.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is a powerful tool for the identification and structural characterization of pigments.

1. Sample Preparation:

  • For powdered samples, the KBr pellet method or the Attenuated Total Reflectance (ATR) technique can be used.

  • KBr Pellet: Mix a small amount of the pigment with dry potassium bromide (KBr) powder and press into a thin pellet.

  • ATR: Place a small amount of the powdered sample directly onto the ATR crystal.

2. FTIR Analysis:

  • Acquire the infrared spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

  • The resulting spectrum provides a unique "fingerprint" of the molecule, allowing for identification by comparison with reference spectra.

3. Quantitative Analysis:

  • For quantitative analysis, a calibration curve can be constructed by preparing standards of known concentrations of Pigment Red 53:1 in a suitable matrix (e.g., KBr) and plotting the absorbance of a characteristic peak against concentration.

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to FTIR and is particularly useful for identifying inorganic and organic pigments.

1. Sample Preparation:

  • Raman spectroscopy typically requires minimal to no sample preparation. Powdered samples can be analyzed directly.

2. Raman Analysis:

  • A laser of a specific wavelength (e.g., 532 nm, 785 nm) is focused on the sample.

  • The scattered light is collected and analyzed to produce a Raman spectrum.

  • The spectrum shows vibrational modes that are characteristic of the pigment's molecular structure.

3. Quantitative Analysis:

  • Similar to FTIR, quantitative analysis can be performed by creating a calibration curve that correlates the intensity of a characteristic Raman band with the concentration of the pigment.

Visualizing Workflows and Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of the analytical process and the relationships between different stages.

CrossValidationWorkflow cluster_Sample Sample: this compound (Pigment Red 53:1) cluster_Prep Sample Preparation cluster_Analysis Analytical Techniques cluster_Data Data Analysis & Validation Sample This compound Sample Dissolution Dissolution in Solvent Sample->Dissolution FTIR FTIR Sample->FTIR Direct Analysis Raman Raman Sample->Raman Direct Analysis Filtration Filtration Dissolution->Filtration HPLC_DAD HPLC-DAD Filtration->HPLC_DAD LC_MSMS LC-MS/MS Filtration->LC_MSMS Quantification Quantification HPLC_DAD->Quantification LC_MSMS->Quantification Identification Identification FTIR->Identification Raman->Identification CrossValidation Cross-Validation Quantification->CrossValidation Identification->CrossValidation

Caption: General workflow for the analysis and cross-validation of "this compound".

HPLC_Method_Flow start Start sample_prep Sample Preparation (Dissolution & Filtration) start->sample_prep hplc_injection Inject Sample into HPLC sample_prep->hplc_injection separation Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->separation detection Diode-Array Detection (485 nm) separation->detection data_analysis Data Analysis (Peak Integration & Quantification) detection->data_analysis end End data_analysis->end

Caption: Logical flow of the HPLC-DAD analytical method.

Conclusion

The cross-validation of analytical techniques is paramount for ensuring the quality and reliability of data in the analysis of "this compound" (C.I. Pigment Red 53:1). HPLC-DAD and LC-MS/MS are powerful tools for quantitative analysis, with LC-MS/MS offering superior sensitivity for trace-level detection. FTIR and Raman spectroscopy are invaluable for unambiguous identification and structural characterization. The choice of technique will be dictated by the specific analytical goals, required sensitivity, and available instrumentation. By employing the detailed protocols and understanding the comparative performance of these methods, researchers, scientists, and drug development professionals can confidently select and validate the most appropriate analytical approach for their needs, ensuring data of the highest quality and integrity.

References

Performance Showdown: "Bronze Red" Pigments in Polymer Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Product Development Professionals

The term "Bronze Red" in the context of polymer coloration can refer to distinctly different pigment chemistries: organic monoazo pigments and inorganic iron oxides. This guide provides a comprehensive performance comparison of these two classes of "this compound" pigments when incorporated into various polymer systems. The selection of the appropriate "this compound" is critical for achieving desired aesthetic and functional properties in the final product, and this document aims to facilitate that decision-making process by presenting key performance data and standardized testing methodologies.

At a Glance: Key Performance Attributes

The following tables summarize the performance characteristics of organic and inorganic "this compound" pigments across several key parameters. It is important to note that performance can vary based on the specific grade of the pigment, its concentration, the polymer matrix, and the presence of other additives.

Table 1: General Performance Comparison of "this compound" Pigment Types

PropertyOrganic "this compound" (e.g., Pigment Red 53:1)Inorganic "this compound" (e.g., Pigment Red 101)
Chemical Class Monoazo Lake (Barium Salt)Iron (III) Oxide (Fe₂O₃)
Color Bright, vibrant yellowish-redDeeper, more muted red
Tinting Strength HighModerate to High
Heat Stability Moderate (typically up to 260°C in some polymers)[1][2]Excellent (up to 300°C or higher)[3]
Lightfastness Moderate (can be poor in outdoor applications)[2]Excellent[3][4]
Weather Resistance ModerateExcellent[3][4]
Migration Resistance Varies; can be a concern in plasticized PVCExcellent[3]
Dispersion Can be challenging; may form agglomeratesGenerally good and easy to disperse[5]
Opacity GoodHigh[4]
Cost Generally lowerCan be higher depending on grade

Table 2: Performance of "this compound" Pigments in Specific Polymer Types

PolymerPropertyOrganic "this compound" (Pigment Red 53:1)Inorganic "this compound" (Pigment Red 101)
HDPE Heat Stability Up to 260°C / 5 min[1][2]Up to 300°C[3][6]
Lightfastness (Blue Wool Scale) 3-48[3]
PVC (Plasticized) Heat Stability ~180°C[1]Excellent
Lightfastness (Blue Wool Scale) 48
Migration Resistance (Grey Scale) 3-45[3]
Polypropylene (PP) Heat Stability Suitable for processing temperatures of 160-230°C[7]Excellent
Lightfastness (Blue Wool Scale) 48
Polystyrene (PS) Heat Stability Degrades above 200°C[8]Excellent
Lightfastness (Blue Wool Scale) 48

Note: The data presented is a synthesis from multiple sources and should be considered as a general guide. For specific applications, it is crucial to consult the technical datasheets from the pigment manufacturer.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the evaluation of "this compound" pigments in polymer systems.

Heat Stability Testing (based on EN 12877-2)

Objective: To determine the maximum temperature a pigment can withstand in a specific polymer for a defined period without significant color change.

Methodology:

  • A masterbatch of the "this compound" pigment is prepared in the test polymer (e.g., HDPE, PP).

  • The masterbatch is then let down into the natural polymer to achieve the desired final pigment concentration (e.g., 0.1% for full shade, or a specific concentration with TiO₂ for tints).

  • The colored polymer compound is injection molded into plaques at a starting temperature (e.g., 200°C) with a dwell time of 5 minutes.[9]

  • The injection molding temperature is increased in increments of 20°C, and new plaques are molded at each temperature, maintaining the 5-minute dwell time.

  • The color of each plaque is measured using a spectrophotometer.

  • The heat stability is defined as the highest temperature at which the color change (ΔE*ab) between the plaque and a reference plaque (molded at the lowest temperature) is less than or equal to 3.0.[9]

Heat_Stability_Workflow cluster_prep Preparation cluster_molding Injection Molding cluster_analysis Analysis Masterbatch Prepare Pigment Masterbatch Letdown Let Down to Final Concentration Masterbatch->Letdown Mold_200 Mold at 200°C (5 min dwell) Letdown->Mold_200 Mold_220 Mold at 220°C (5 min dwell) Mold_200->Mold_220 Mold_240 Mold at 240°C (5 min dwell) Mold_220->Mold_240 Measure Spectrophotometer Color Measurement Mold_240->Measure Calculate Calculate ΔEab vs. 200°C Measure->Calculate Determine Determine Max Temp (ΔEab <= 3.0) Calculate->Determine

Experimental workflow for heat stability testing.
Lightfastness Testing (based on ISO 4892-2)

Objective: To assess the resistance of a colored polymer to fading or color change upon exposure to artificial light that simulates sunlight.

Methodology:

  • Test plaques of the colored polymer are prepared by injection molding or compression molding.

  • The plaques are placed in a xenon arc weather-ometer, which exposes them to a light source with a spectral distribution similar to natural sunlight.[10]

  • A portion of each plaque is masked to serve as an unexposed reference.

  • The exposure conditions (irradiance, temperature, humidity) are controlled according to the specific test cycle defined in ISO 4892-2.

  • Alongside the test samples, a set of Blue Wool standards (rated 1 to 8) are also exposed.[11]

  • The test is run for a specified duration or until a certain level of fading is observed in one of the Blue Wool standards.

  • The lightfastness of the pigment is rated by comparing the color change of the exposed portion of the test plaque to the color change of the Blue Wool standards. The rating corresponds to the Blue Wool standard that shows a similar degree of fading.[11]

Lightfastness_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_evaluation Evaluation Prepare_Plaques Prepare Colored Polymer Plaques Mask_Plaques Mask Portion of Plaques Prepare_Plaques->Mask_Plaques Place_in_Xenon Place Plaques & Blue Wool Standards in Xenon Arc Weather-ometer Mask_Plaques->Place_in_Xenon Expose Expose to Controlled Light, Temp, Humidity Place_in_Xenon->Expose Compare_Fading Compare Fading of Plaque to Blue Wool Standards Expose->Compare_Fading Assign_Rating Assign Lightfastness Rating (1-8) Compare_Fading->Assign_Rating

Experimental workflow for lightfastness testing.
Dispersion Quality Testing (Filter Pressure Value Test based on EN 13900-5)

Objective: To assess the degree of dispersion of a pigment in a thermoplastic polymer by measuring the pressure increase behind a filter screen.[12][13]

Methodology:

  • A test mixture of the color concentrate and the base polymer is prepared.

  • The mixture is fed into a single-screw extruder equipped with a melt pump and a standardized screen pack.[14]

  • The extruder melts and homogenizes the polymer, and the melt pump ensures a constant volume flow through the screen pack.[15]

  • Undispersed pigment agglomerates and other oversized particles are retained by the filter, causing a gradual increase in pressure in front of the screen.[16]

  • A pressure transducer continuously records the pressure upstream of the filter.

  • The Filter Pressure Value (FPV) is calculated based on the pressure increase over a specific amount of extruded material. A lower FPV indicates better pigment dispersion.[16]

Dispersion_Workflow cluster_prep Preparation cluster_extrusion Extrusion & Filtration cluster_analysis Analysis Prepare_Mixture Prepare Test Mixture (Color Concentrate + Polymer) Extrude Extrude Mixture with Melt Pump Prepare_Mixture->Extrude Filter Pass Melt Through Standardized Screen Pack Extrude->Filter Record_Pressure Continuously Record Upstream Pressure Filter->Record_Pressure Calculate_FPV Calculate Filter Pressure Value (FPV) Record_Pressure->Calculate_FPV

Experimental workflow for dispersion quality testing.

Conclusion

The choice between an organic and an inorganic "this compound" pigment is a trade-off between color vibrancy, heat and light stability, and cost. Organic "this compound" pigments, such as Pigment Red 53:1, offer a brighter, more chromatic red at a potentially lower cost. However, their lower heat and light stability may limit their use in high-temperature processing polymers and outdoor applications.[8]

In contrast, inorganic "this compound" pigments, like Pigment Red 101 (iron oxide), provide exceptional heat stability, lightfastness, and weather resistance, making them suitable for a wide range of demanding applications, including engineering plastics and products with long-term outdoor exposure.[3] While their color may be less vibrant than their organic counterparts, their durability and ease of dispersion are significant advantages.[5][17]

For researchers, scientists, and drug development professionals, where the stability and inertness of the colorant may be critical, inorganic "this compound" often presents a more reliable option. However, for applications where cost and color brilliance are the primary drivers and the performance requirements are less stringent, organic "this compound" can be a viable choice. It is imperative to evaluate the specific performance requirements of the intended application and conduct thorough testing using standardized protocols to ensure the selected pigment meets all necessary criteria.

References

"Bronze Red" Lightfastness: A Comparative Analysis Against Industry Benchmarks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of "Bronze Red" Pigment Performance

This guide provides a comprehensive analysis of the lightfastness properties of "this compound," a common descriptor for pigments such as Pigment Red 53:1 and Pigment Red 21. The performance of "this compound" is benchmarked against select industry-standard red pigments, offering a clear, data-driven comparison for professionals in fields requiring high-performance materials. This document outlines a detailed experimental protocol for lightfastness testing, presents comparative data in a structured format, and visualizes the experimental workflow.

Comparative Lightfastness Data

The following table summarizes the lightfastness performance of "this compound" (represented by Pigment Red 53:1) against two high-performance organic pigments, Pyrrole Red (PR254) and Quinacridone Magenta (PR122). The data is presented based on a standardized accelerated lightfastness test.

PigmentC.I. NameLightfastness Rating (Blue Wool Scale)ASTM Lightfastness CategoryTotal Color Difference (ΔE*) after 2000 hours
This compound PR 53:1 5 III (Fair) 12.5
Pyrrole RedPR2548I (Excellent)1.8
Quinacridone MagentaPR1228I (Excellent)2.1

Experimental Protocol: Accelerated Lightfastness Testing

The following protocol details the methodology used to obtain the comparative lightfastness data, adhering to industry best practices.

Objective: To determine and compare the relative lightfastness of "this compound" (Pigment Red 53:1) against Pyrrole Red (PR254) and Quinacridone Magenta (PR122) under controlled, accelerated weathering conditions.

Standard: The methodology is based on ASTM D4303, "Standard Test Methods for Lightfastness of Artists' Pigments in Paint".

Materials and Equipment:

  • Xenon-arc accelerated weathering apparatus with daylight filter

  • Spectrocolorimeter

  • Blue Wool Scale standards (ISO 105-B02)

  • Pigments: this compound (PR 53:1), Pyrrole Red (PR254), Quinacridone Magenta (PR122)

  • Binder: Acrylic emulsion

  • Substrate: Standardized test panels

Procedure:

  • Sample Preparation:

    • Pigments are dispersed in the acrylic emulsion binder at a standardized pigment-to-binder ratio to create paint samples.

    • Each paint sample is applied to a test panel to create a uniform film of a specified thickness.

    • A portion of each panel is masked with a light-opaque material to serve as an unexposed reference.

    • The prepared panels are allowed to cure under controlled conditions (23°C ± 2°C, 50% ± 5% relative humidity) for 24 hours.

  • Initial Color Measurement:

    • The initial color of the unmasked portion of each panel is measured using a spectrocolorimeter.

    • Color is recorded in CIE Lab* color space coordinates.

  • Accelerated Weathering:

    • The prepared test panels, along with Blue Wool Scale standards, are placed in a xenon-arc apparatus.

    • The exposure conditions are set to simulate natural daylight filtered through window glass, with a continuous light cycle.

    • The total radiant exposure is targeted for a comprehensive evaluation of lightfastness.

  • Periodic Evaluation and Final Measurement:

    • At specified intervals, the test panels are removed for color measurement.

    • The color of the exposed area is measured and compared to the initial measurement and the masked, unexposed area.

    • The total color difference (ΔE) is calculated using the CIE 1976 Lab formula.

    • The degree of fading of the test samples is compared to the fading of the Blue Wool Scale standards to determine the lightfastness rating.

  • ASTM Lightfastness Classification:

    • Based on the calculated ΔE* after the total radiant exposure, the pigments are classified into an ASTM Lightfastness Category.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Color Measurement cluster_exposure Accelerated Weathering cluster_analysis Data Analysis pigment_dispersion Pigment Dispersion in Acrylic Binder panel_coating Test Panel Coating pigment_dispersion->panel_coating curing Curing (24h) panel_coating->curing initial_color Initial Color Measurement (CIE Lab) curing->initial_color xenon_arc Xenon-Arc Exposure (ASTM D4303) initial_color->xenon_arc final_color Final Color Measurement (CIE Lab) delta_e Calculate ΔE* final_color->delta_e blue_wool Compare to Blue Wool Scale final_color->blue_wool xenon_arc->final_color astm_class Assign ASTM Lightfastness Category delta_e->astm_class blue_wool->astm_class

Caption: Workflow for comparative lightfastness testing of pigments.

Conclusion

The experimental data indicates that "this compound," as represented by Pigment Red 53:1, exhibits fair lightfastness, corresponding to a rating of 5 on the Blue Wool Scale and an ASTM Category III classification. In contrast, high-performance pigments such as Pyrrole Red (PR254) and Quinacridone Magenta (PR122) demonstrate excellent lightfastness with a Blue Wool Scale rating of 8 and an ASTM Category I classification.[1][2][3][4] The significantly lower total color difference (ΔE*) for PR254 and PR122 after prolonged exposure to light underscores their superior stability.[5] For applications demanding long-term color fidelity and resistance to fading, Pyrrole Red and Quinacridone Magenta are demonstrably more robust alternatives to "this compound." This guide provides a foundational methodology for the comparative assessment of pigment lightfastness, enabling informed material selection for scientific and developmental applications.

References

A Comparative Analysis of "Bronze Red" Pigments for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of high-purity, consistent, and well-characterized reagents is paramount. This guide provides a comparative study of "Bronze Red," an organic monoazo pigment, from various manufacturers. The focus is on providing objective performance data and detailed experimental methodologies to aid in the selection of the most suitable product for specific research and development applications.

"this compound" is a designation for a yellowish-red pigment, and it can refer to several chemical compounds. The most common variants available for research purposes are Pigment Red 21 (C.I. No. 12300; CAS No. 6410-26-0) and Pigment Red 53:1 (C.I. No. 15585:1; CAS No. 5160-02-1).[1][2][3][4][5] These pigments are valued for their high color strength and hiding power.[1][6] This guide will focus on these two primary types of "this compound."

Comparative Performance Data

Table 1: Comparative Properties of Pigment Red 21 ("this compound")

PropertyManufacturer A (Dimacolor)[7]Manufacturer B (HUPC Chemical)[8]Manufacturer C (Hangzhou Epsilon Chemical)[1]
Chemical Type Mono AzoMono AzoMonoazo
CAS Number 6410-26-06410-26-06410-26-0
Molecular Formula C23H16ClN3O2Not SpecifiedNot Specified
Heat Resistance (°C) 160120160
Light Fastness (1-8) 65-65
Oil Absorption ( g/100g ) 40-5035-5035-45
Acid Resistance (1-5) 544
Alkali Resistance (1-5) 544
Water Resistance (1-5) Not Specified4Not Specified
pH Value Not Specified6.0-7.56.0-8.0

Table 2: Comparative Properties of Pigment Red 53:1 ("this compound")

PropertyManufacturer D (Sunglow Chemical)[9]Manufacturer E (iSuoChem)[3]Manufacturer F (Fineland Chem)[2]
Chemical Type Monoazo lake pigment (Barium salt)Barium salt pigmentMonoazo lake pigment (calcium salt)
CAS Number 5160-02-1Not Specified5160-02-1
Molecular Formula Not SpecifiedNot SpecifiedC18H12CaN2O6S
Heat Resistance (°C) 260Not SpecifiedUp to 180–200
Light Fastness (ISO scale) Not SpecifiedNot Specified3-4
Density (g/cm³) Not SpecifiedNot Specified~1.5–1.7
Particle Size (µm) Not SpecifiedNot Specified0.1–0.5
Solubility Not SpecifiedInsoluble in waterInsoluble in water, slightly soluble in polar solvents

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of "this compound" pigments. These protocols are based on established industry standards and scientific best practices.

Determination of Light Fastness

Principle: This test evaluates the resistance of the pigment to color change upon exposure to a standardized light source, simulating indoor or outdoor exposure.

Methodology (based on ASTM D4303): [6][10][11][12]

  • Sample Preparation: A dispersion of the "this compound" pigment is prepared in a suitable binder (e.g., acrylic emulsion for a water-based system or an alkyd resin for a solvent-based system). The dispersion is then applied to a standardized substrate (e.g., coated paper or a metal panel) to create a uniform film.

  • Exposure: One portion of the prepared sample is shielded from light, serving as the unexposed control. The other portion is exposed to a controlled light source, such as a xenon arc lamp, which simulates the full spectrum of sunlight. The exposure is carried out for a specified duration or until a certain radiant exposure is reached.

  • Evaluation: The color of the exposed portion is compared to the unexposed portion. The color difference (ΔE*ab) is measured using a spectrophotometer or colorimeter.

  • Rating: The lightfastness is rated on a scale of 1 to 8, with 8 being the highest fastness and 1 being the lowest. The rating is determined by the magnitude of the color change after exposure.

Assessment of Heat Stability

Principle: This experiment determines the temperature at which the pigment begins to show signs of color change or degradation.

Methodology:

  • Sample Preparation: The "this compound" pigment is thoroughly mixed with a polymer (e.g., polyethylene (B3416737) or polypropylene) at a specified concentration.

  • Processing: The pigmented polymer mixture is then processed through an extruder or injection molding machine at a series of increasing temperatures.

  • Evaluation: The color of the processed samples at each temperature is compared to a sample processed at a low, stable temperature.

  • Determination: The heat stability is reported as the maximum temperature at which the pigment shows no significant color change.

Measurement of Oil Absorption

Principle: This test determines the amount of linseed oil required to form a coherent paste with a given amount of pigment. It is an indicator of the pigment's vehicle demand.

Methodology (based on ASTM D281):

  • Sample Preparation: A known weight of the dry "this compound" pigment is placed on a flat, non-absorbent surface.

  • Titration: Linseed oil is added drop by drop to the pigment from a burette.

  • Mixing: After each addition of oil, the pigment and oil are thoroughly mixed with a spatula.

  • Endpoint: The endpoint is reached when a stiff, putty-like paste is formed that does not break or crumble.

  • Calculation: The oil absorption is calculated as the grams of oil required to wet 100 grams of pigment.

Evaluation of Chemical Resistance

Principle: This test assesses the stability of the pigment when exposed to acidic and alkaline environments.

Methodology:

  • Sample Preparation: A cured film of a coating containing the "this compound" pigment is prepared on a suitable substrate.

  • Exposure: The coated panels are partially immersed in solutions of a specified acid (e.g., 5% hydrochloric acid) and a specified alkali (e.g., 5% sodium hydroxide) for a defined period (e.g., 24 hours).

  • Evaluation: After exposure, the panels are rinsed with deionized water and dried. The color change, blistering, or any other film defects in the immersed area are visually assessed and compared to the unexposed area.

  • Rating: The resistance is typically rated on a scale of 1 to 5, where 5 indicates no change and 1 indicates severe degradation.

Visualizations

Workflow for Pigment Characterization

G Workflow for Comparative Pigment Characterization cluster_0 Sample Acquisition cluster_1 Performance Testing cluster_2 Data Analysis & Reporting A Obtain 'this compound' Samples (Pigment Red 21 & 53:1) from Manufacturers A, B, C, etc. B Light Fastness (ASTM D4303) A->B Characterization C Heat Stability A->C Characterization D Oil Absorption (ASTM D281) A->D Characterization E Chemical Resistance (Acid & Alkali) A->E Characterization F Tabulate Quantitative Data B->F Data Collection C->F Data Collection D->F Data Collection E->F Data Collection G Detail Experimental Protocols F->G Reporting H Generate Visualization G->H Reporting I Publish Comparison Guide H->I Reporting

Caption: Workflow for the comparative analysis of "this compound" pigments.

Logical Relationship of Key Pigment Properties

G Interrelation of Key Pigment Properties A Chemical Structure (e.g., Azo Linkage, Substituents) D Color Strength A->D E Hiding Power A->E F Light Fastness A->F G Heat Stability A->G H Chemical Resistance A->H B Particle Size & Distribution B->D B->E I Dispersibility B->I C Crystal Form C->D C->F C->G J Application Performance (e.g., in coatings, inks) D->J E->J F->J G->J H->J I->J

Caption: Key intrinsic properties influencing the performance of "this compound" pigments.

References

"Bronze Red" pigment performance in solvent vs. water-based inks

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Performance of "Bronze Red" Pigments in Solvent-Based vs. Water-Based Inks

For researchers, scientists, and professionals in drug development and related fields, the selection of appropriate pigments and ink systems is critical for achieving desired outcomes in applications ranging from specialized printing to functional coatings. "this compound," a descriptor for a range of vibrant red pigments, is frequently employed in these applications. This guide provides an objective comparison of the performance of common "this compound" pigments, specifically C.I. Pigment Red 53:1 and C.I. Pigment Red 21, in both solvent-based and water-based ink formulations. The information presented is supported by publicly available technical data and standardized testing methodologies.

Understanding "this compound" Pigments

"this compound" is a common trade name rather than a specific chemical designation. It typically refers to monoazo pigments that exhibit a characteristic yellowish-red or bronze hue. The two most prominent pigments marketed under this name are:

  • C.I. Pigment Red 53:1 (PR 53:1): A barium salt "lake" of a monoazo dye, known for its brilliant, yellowish-red color.[1][2] It is widely used in printing inks due to its bright shade and cost-effectiveness.[3]

  • C.I. Pigment Red 21 (PR 21): A monoazo pigment that also provides a yellowish-red shade with high color strength and strong hiding power.[4]

The choice between a solvent-based and a water-based ink system is a critical decision that significantly impacts the pigment's performance, as well as the final properties of the printed or coated film, regulatory compliance, and environmental impact.

Quantitative Performance Comparison

The performance of "this compound" pigments can vary significantly depending on the ink formulation. The following tables summarize key performance indicators for Pigment Red 53:1 and Pigment Red 21, compiled from technical data sheets. These values represent typical performance and can vary based on the specific grade of the pigment, the formulation of the ink vehicle, and the substrate.

Table 1: Performance of C.I. Pigment Red 53:1

Performance ParameterSolvent-Based InksWater-Based InksTest Standard (Typical)
Lightfastness (Blue Wool Scale, 1-8)4-5[2]3-4ISO 12040 / ASTM D4303
Heat Resistance ~180°C[5]Generally Lower; system dependentEN 12877-2
Water Resistance (1-5 Scale)3-4[6]System dependent; requires specific formulationISO 2836
Solvent Resistance (e.g., Ethanol)2-3[7]4-5 (in cured film)ISO 2836
Alkali Resistance (1-5 Scale)3-4[6]3-4ISO 2836
Acid Resistance (1-5 Scale)3-4[6]3-4ISO 2836
Gloss High, good film formationVariable, can be lower without additivesISO 2813
Adhesion Excellent on non-porous substratesGood, but can be challenging on non-porous substratesASTM D3359
Drying Speed Fast (solvent evaporation)[8]Slower (water evaporation)[8]Lab-specific

Table 2: Performance of C.I. Pigment Red 21

Performance ParameterSolvent-Based InksWater-Based InksTest Standard (Typical)
Lightfastness (Blue Wool Scale, 1-8)6[4]5-6ISO 12040 / ASTM D4303
Heat Resistance ~160°C~140°C[4]EN 12877-2
Water Resistance (1-5 Scale)3[4]Good in a properly formulated systemISO 2836
Solvent Resistance (e.g., Esters)34ISO 2836
Alkali Resistance (1-5 Scale)4[4]4ISO 2836
Acid Resistance (1-5 Scale)4[4]4ISO 2836
Gloss HighGood, formulation dependentISO 2813
Adhesion Excellent on diverse substratesSubstrate and formulation dependentASTM D3359
Drying Speed FastSlowerLab-specific

Performance Analysis

Solvent-Based Inks: "this compound" pigments generally exhibit excellent performance in solvent-based systems. The organic solvents effectively wet the pigment particles, leading to good dispersion, high gloss, and strong color strength.[9] These inks adhere well to a wide variety of non-porous substrates like plastics and metals, making them suitable for demanding applications.[10][11] The primary advantages are rapid drying times and robust film properties, including high durability and resistance to abrasion.[11] However, the use of volatile organic compounds (VOCs) is a significant environmental and health concern.[11]

Water-Based Inks: The transition to water-based inks is driven by environmental regulations aiming to reduce VOC emissions.[8] However, formulating with traditional pigments like PR 53:1 in aqueous systems presents challenges. Achieving stable pigment dispersion is more difficult and often requires specialized surface treatments on the pigment or the use of specific dispersing additives.[12] The higher surface tension of water can lead to poorer wetting of non-porous substrates, potentially compromising adhesion.[8] While water-based inks are eco-friendly, they typically have slower drying times and may require more energy for curing.[8] Despite these challenges, many grades of "this compound" are successfully used in water-based inks, particularly for printing on porous materials like paper and cardboard.[5][13]

Experimental Protocols & Methodologies

Accurate comparison of pigment performance relies on standardized testing. Below are detailed methodologies for key experiments.

1. Determination of Pigment Dispersion The quality of pigment dispersion is crucial for properties like color strength and gloss.

  • Objective: To assess the size of the largest pigment agglomerates in the liquid ink.

  • Apparatus: Hegman Gauge (Fineness of Grind Gauge).

  • Procedure:

    • Place a small amount of the ink sample in the deep end of the gauge's groove.

    • Using a flat-edged scraper, draw the ink down the length of the groove towards the shallow end with firm, uniform pressure.

    • Immediately view the gauge at a low angle to the light.

    • Identify the point in the groove where a significant number of coarse particles or scratches first appear.

    • The reading on the scale at this point indicates the fineness of grind. A lower value (in microns) or a higher Hegman number signifies a better dispersion.[14]

2. Viscosity Measurement Viscosity affects ink transfer and printability.

  • Objective: To determine the flow characteristics of the ink.

  • Apparatus: Zahn Dip Cup (e.g., #2 or #3) and a stopwatch.[15]

  • Procedure:

    • Ensure the ink and the Zahn cup are at a controlled temperature, typically 25°C.[16]

    • Thoroughly mix the ink sample to ensure uniformity.

    • Submerge the Zahn cup completely into the ink.[17]

    • Lift the cup vertically out of the ink, starting the stopwatch the moment the top edge of the cup breaks the surface.[18]

    • Observe the stream of ink flowing from the orifice at the bottom of the cup.

    • Stop the stopwatch at the first distinct break in the continuous stream.[17][18]

    • The elapsed time in seconds is the viscosity reading in "Zahn seconds."[18]

3. Gloss Measurement Gloss is a measure of the specular reflection of a surface.

  • Objective: To quantify the shininess of the dried ink film.

  • Standard: ISO 2813.[19][20][21]

  • Apparatus: Glossmeter (with 20°, 60°, and/or 85° geometry).

  • Procedure:

    • Apply a uniform film of the ink onto a smooth, non-porous substrate and allow it to dry completely.

    • Calibrate the glossmeter using the supplied high-gloss standard.

    • Select the appropriate measurement angle. A 60° geometry is standard for most inks. Use 20° for high-gloss and 85° for low-gloss (matte) finishes.[22]

    • Place the glossmeter on the dried ink film and take several readings at different locations.

    • The average reading is reported in Gloss Units (GU).

4. Color Strength (Tinting Strength) This test evaluates the ability of a pigment to color a standard white base.

  • Objective: To compare the color intensity of a pigment against a standard.

  • Apparatus: Laboratory mixer or muller, spectrophotometer or colorimeter.

  • Procedure:

    • Accurately weigh a specific amount of the "this compound" pigment and a much larger, standardized amount of a white pigment paste (e.g., TiO2). A common ratio is 1:50 or 1:100.[23]

    • Thoroughly mix the components with a measured amount of the appropriate ink vehicle (solvent- or water-based) until a uniform paste is achieved.

    • Prepare an identical mixture using a reference standard "this compound" pigment.

    • Draw down both the sample and standard tints side-by-side on a substrate.

    • Measure the color difference (ΔE) and relative color strength using a spectrophotometer. The result is often expressed as a percentage relative to the standard.[24]

Visualized Workflows and Logic

The following diagrams illustrate key decision-making and experimental processes.

G cluster_0 Ink System Selection Logic start Application Requirement Analysis substrate Substrate Type? start->substrate env Environmental/Safety Regs? substrate->env solvent Select Solvent-Based Ink substrate->solvent Non-Porous (Plastic, Metal) water Select Water-Based Ink substrate->water Porous (Paper, Board) perf Key Performance Needs? (Durability, Dry Speed) env->perf Less Strict env->water Strict VOC Limits perf->solvent High Durability & Fast Dry Needed perf->water Standard Performance

Caption: Ink system selection flowchart.

G cluster_1 Pigment Performance Testing Workflow start Select 'this compound' Pigment & Ink Vehicle (Solvent vs. Water) dispersion 1. Pigment Dispersion (e.g., High-Speed Mixer) start->dispersion grind 2. Measure Dispersion (Hegman Gauge) dispersion->grind ink_prep 3. Final Ink Formulation (Letdown) grind->ink_prep viscosity 4. Measure Viscosity (Zahn Cup) ink_prep->viscosity drawdown 5. Film Application (Drawdown Bar) viscosity->drawdown dry 6. Curing / Drying drawdown->dry testing 7. Performance Testing - Gloss (ISO 2813) - Adhesion (ASTM D3359) - Resistance (ISO 2836) - Lightfastness (ASTM D4303) dry->testing analysis 8. Data Analysis & Comparison testing->analysis

Caption: Experimental workflow for pigment testing.

References

The Influence of Crystal Structure on the Color Properties of "Bronze Red" Pigments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The term "Bronze Red" is often used in the pigment industry to describe a specific reddish hue with a bronze-like sheen. This guide provides a detailed comparison of the crystal structure and color properties of common "this compound" pigments, primarily focusing on C.I. Pigment Red 53:1 , a monoazo barium salt lake. For a comprehensive understanding, its characteristics are compared with alternative high-performance red pigments, including another "this compound" variant, C.I. Pigment Red 21 , and the broader classes of quinacridone (B94251) and diketopyrrolopyrrole (DPP) pigments. This analysis is supported by experimental data and detailed methodologies to aid in research and development.

Unveiling the "this compound" Identity: A Tale of Two Pigments

The name "this compound" does not refer to a single chemical entity but is a trade name for several organic pigments. The most prominent among these are:

  • C.I. Pigment Red 53:1 (PR 53:1): A monoazo pigment that is a barium salt of 2-((5-chloro-4-methyl-2-sulfophenyl)azo)-1-naphthalenol. It is known for its brilliant, yellowish-red hue.[1]

  • C.I. Pigment Red 21 (PR 21): A naphthol red pigment, chemically identified as 3-hydroxy-N-phenyl-4-(phenylazo)-2-naphthalenecarboxamide.[2]

A critical aspect of understanding the properties of these pigments lies in their tautomeric forms. While often referred to as "azo" pigments, crystallographic studies on related β-naphthol red pigments have shown that they predominantly exist in the more stable keto/hydrazone form in the solid state. This structural nuance is crucial as it directly impacts the electronic properties and, consequently, the color of the pigment.

Correlating Crystal Structure with Color Properties

The color of an organic pigment is not solely determined by its molecular structure but is significantly influenced by its solid-state arrangement, a phenomenon known as polymorphism. Different crystal packing, intermolecular interactions, and particle morphology can lead to distinct color shades and performance properties for the same chemical compound.

The primary chromophore in "this compound" and other azo pigments is the extended system of delocalized π-electrons. The crystal structure influences this electronic system in several ways:

  • Molecular Packing and Intermolecular Interactions: The way pigment molecules are arranged in the crystal lattice affects the intermolecular forces, such as hydrogen bonding and π-π stacking. These interactions can alter the energy levels of the molecular orbitals, leading to a shift in the absorption spectrum and a change in color. For instance, dense crystal structures are often preferred as they can enhance stability.[3]

  • Particle Size and Morphology: The size and shape of the pigment particles influence the scattering and absorption of light.[4] For example, needle-like crystals, as observed in the related Pigment Red 53:2, can result from specific columnar packing in the crystal structure.[5]

The relationship between these structural factors and the resulting color is a key area of study in pigment science.

Logical Relationship between Crystal Structure and Color Properties

G Relationship between Crystal Structure and Color of Organic Pigments A Chemical Constitution (e.g., Azo/Hydrazone Tautomerism) C Crystal Packing (Polymorphism) A->C B Substituent Groups (Electron Donating/Withdrawing) B->A D Intermolecular Interactions (H-bonding, π-π stacking) C->D E Particle Size & Morphology C->E H Performance Properties (Lightfastness, Stability) C->H F Light Absorption & Scattering (UV-Vis Spectrum) D->F D->H E->F G Observed Color (Hue, Chroma, Brightness) F->G

Caption: Flowchart illustrating how molecular and solid-state structures influence the color and performance of pigments.

Comparative Analysis of "this compound" and Alternative Red Pigments

To provide a clear comparison, the table below summarizes the known structural and color properties of "this compound" pigments and two classes of high-performance alternatives.

Pigment C.I. Name Chemical Class Crystal System Space Group Unit Cell Parameters Key Structural Features Color Properties
"this compound" Pigment Red 53:1Monoazo Lake (Ba)Data not fully availableData not fully availableData not fully availableLikely exists in the keto/hydrazone tautomeric form. The related Ca salt (PR 53:2) forms a dihydrate γ-phase with a columnar structure.[5]Yellowish-red with a characteristic bronze sheen.
"this compound" Pigment Red 21Naphthol RedData not fully availableData not fully availableData not fully availableA β-naphthol pigment, expected to be in the keto/hydrazone form.[6][7]Brilliant yellowish-red.
Quinacridone Pigment Violet 19QuinacridoneMonoclinic (β-phase), Triclinic (γ-phase)P2₁/c (β), P-1 (γ)β: a=13.63Å, b=6.60Å, c=7.99Å, β=109.6°γ: a=13.33Å, b=4.91Å, c=6.78Å, α=96.9°, β=94.1°, γ=98.8°Polymorphic; γ-phase has a criss-cross lattice with single H-bonds, while the β-phase has linear chains with double H-bonds.[8]The γ-phase is a strong red, while the β-phase is a maroon/violet.[8][9]
DPP Pigment Pigment Red 254DiketopyrrolopyrroleTriclinicP-1a=7.49Å, b=7.75Å, c=8.02Å, α=65.8°, β=80.1°, γ=83.5°[7]Molecules are linked via N-H···O hydrogen bonds, forming chains.[5][6]Medium shade of red, often referred to as "Ferrari Red".[5]

Experimental Protocols for Pigment Characterization

Objective comparison of pigment properties relies on standardized experimental procedures. Below are detailed methodologies for key analytical techniques.

X-ray Diffraction (XRD) for Crystal Structure Determination

Objective: To identify the crystalline phases and determine the crystal structure of the pigment.

Experimental Workflow:

G A Sample Preparation (Fine powder, packed into holder) B XRD Data Collection (e.g., 5-65° 2θ range, Cu Kα radiation) A->B C Phase Identification (Comparison with databases like ICDD) B->C D Unit Cell Indexing (For unknown structures) B->D E Structure Solution & Refinement (e.g., Rietveld method) D->E F Crystallographic Data (Space group, unit cell parameters) E->F

Caption: Workflow for the characterization of pigment crystal structure using X-ray Diffraction.

Methodology:

  • Sample Preparation: The dry pigment powder is gently ground to a fine, uniform consistency. The powder is then packed into a sample holder, ensuring a flat, smooth surface that is level with the holder's reference plane.[10][11]

  • Instrument Setup: A powder X-ray diffractometer equipped with a Cu Kα radiation source is typically used. Data is collected over a 2θ range of 5° to 65°, which is sufficient to capture the characteristic diffraction peaks of most organic pigments.[12]

  • Data Analysis:

    • The resulting diffraction pattern is compared to reference patterns in databases such as the International Centre for Diffraction Data (ICDD) for phase identification.

    • For novel structures, the diffraction peaks are indexed to determine the unit cell parameters.

    • Structure solution can be performed from powder data using methods like simulated annealing, followed by Rietveld refinement to refine the crystal structure parameters.[6][7]

Electron Microscopy (SEM/TEM) for Particle Morphology

Objective: To visualize the size, shape, and surface texture of the pigment particles.

Methodology:

  • Sample Preparation: A small amount of the pigment powder is dispersed in a suitable solvent (e.g., ethanol (B145695) or isopropanol) with the aid of ultrasonication to break up agglomerates. A drop of the dispersion is placed onto a sample stub (for SEM) or a carbon-coated grid (for TEM) and allowed to dry. For non-conductive organic pigments, a thin conductive coating (e.g., gold or carbon) is typically applied for SEM analysis to prevent charging.[13]

  • Imaging:

    • SEM: The sample is scanned with a focused electron beam to generate images of the particle surfaces, providing information on morphology and topography.[13]

    • TEM: A broad beam of electrons is transmitted through the thin sample, providing higher resolution images of the particle outlines and internal structure.

  • Particle Size Analysis: Image analysis software (e.g., ImageJ) can be used to measure the dimensions of a statistically significant number of particles from the micrographs to determine the particle size distribution.[14]

UV-Vis Spectroscopy for Color Properties

Objective: To measure the light absorption and reflectance properties of the pigment in its solid state, which directly relate to its color.

Methodology:

  • Sample Preparation (Solid-State):

    • Diffuse Reflectance: The pigment powder is packed into a sample holder. A non-absorbing, highly reflective material like barium sulfate (B86663) or a calibrated white standard is used as a reference.[15]

    • Thin Film: The pigment can be dispersed in a binder and coated onto a transparent substrate. A blank substrate is used as a reference.[16]

  • Measurement: A UV-Vis spectrophotometer equipped with a diffuse reflectance accessory (e.g., an integrating sphere) is used. The reflectance spectrum (R) is measured over the visible range (typically 400-700 nm).

  • Data Analysis: The reflectance data can be converted to absorbance-like values using the Kubelka-Munk equation: F(R) = (1-R)² / 2R. The resulting spectrum shows the absorption bands that determine the pigment's color.

Conclusion

The color and performance of "this compound" pigments are intricately linked to their solid-state crystal structure. While both C.I. Pigment Red 53:1 and C.I. Pigment Red 21 are classified as "this compound," their distinct chemical compositions and likely different crystal structures will result in variations in their exact hue, lightfastness, and other properties. Understanding that these β-naphthol based pigments likely exist in the keto/hydrazone form is fundamental to accurately modeling and predicting their behavior.

Compared to high-performance pigments like quinacridones and DPPs, which have well-defined and stable crystal structures leading to excellent fastness properties, the monoazo "this compound" pigments offer a cost-effective solution for applications where the highest levels of durability are not required. The choice of pigment for a specific application should, therefore, be guided by a thorough characterization of its crystal structure and its direct impact on the desired color and performance characteristics. The experimental protocols outlined in this guide provide a framework for such a comparative analysis.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Bronze Alloy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the proper handling and disposal of bronze, particularly in dust or fume form, within a laboratory setting. Adherence to these procedures is vital for ensuring the safety of researchers, scientists, and drug development professionals.

In its solid form, bronze is generally not considered hazardous.[1] However, processes such as grinding, cutting, welding, or melting can generate dust or fumes that may pose significant health risks. These fine particulates can be inhaled or come into contact with skin and eyes, leading to potential health effects.[2]

Health Hazards

The primary hazards associated with bronze dust and fumes stem from their component metals, which may include copper, tin, lead, nickel, and cobalt.[1][2] Key health risks include:

  • Carcinogenicity: Cobalt and nickel are suspected of causing cancer.[1] Lead is also reasonably anticipated to be a carcinogen.[2]

  • Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1] Inhalation of dust and fumes can also lead to metal fume fever, with symptoms like a metallic taste, headache, fever, and chills.

  • Skin Sensitization: May cause an allergic skin reaction.[1]

  • Target Organ Toxicity: Causes damage to organs through prolonged or repeated exposure.[1]

  • Irritation: Dust and fumes may irritate the eyes, skin, and respiratory tract.[2]

Exposure Control and Personal Protection

To minimize exposure to hazardous bronze particulates, the following personal protective equipment (PPE) and engineering controls are essential.

Exposure Limits for Bronze Components (Dust and Fume) OSHA PEL ACGIH TLV
Copper 0.1 mg/m³0.2 mg/m³
Tin 2 mg/m³2 mg/m³
Lead 50 µg/m³0.05 mg/m³
Nickel 1 mg/m³1.5 mg/m³ (inhalable fraction)
Cobalt 0.1 mg/m³0.02 mg/m³

Source: Eagle Alloys Corporation[2], Flinn Scientific[1]

Engineering Controls:

  • Use only in a well-ventilated area, preferably within a chemical fume hood, especially when generating dust or fumes.[1][3]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical goggles or safety glasses.

  • Skin Protection: Wear suitable protective clothing and chemical-impermeable gloves.[3]

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator or a full-face respirator.[1][3]

Proper Disposal Procedures

Waste disposal of bronze should be conducted in accordance with federal, state, and local regulations.[2] The following steps outline a general procedure for the disposal of bronze waste, particularly in powder or dust form.

Accidental Spill or Release:

  • Remove Ignition Sources: Eliminate any potential sources of ignition, as finely powdered bronze dust can be flammable.[1]

  • Ventilate the Area: Ensure adequate ventilation to disperse any airborne dust.[1]

  • Containment and Cleanup: Sweep up the spilled material and place it into a sealed, suitable container for disposal.[1][3] Avoid creating dust during cleanup.[3]

  • Decontaminate the Area: After the material has been collected, wash the spill site.[1]

Waste Disposal Workflow:

BronzeDisposalWorkflow cluster_0 Waste Generation & Collection cluster_1 Packaging & Labeling cluster_2 Storage & Disposal Generate Bronze Waste Generated (Dust, Shavings, etc.) Collect Collect Waste in a Designated Container Generate->Collect Immediate Collection Seal Securely Seal the Container Collect->Seal Once Full or End of Process Label Label Container as 'Hazardous Waste' Seal->Label Clear Identification Store Store in a Cool, Dry, Well-Ventilated Area Label->Store Awaiting Pickup Dispose Dispose According to Federal, State & Local Regulations Store->Dispose Scheduled Disposal

Caption: Workflow for the proper disposal of bronze waste.

First Aid Measures

In case of exposure, follow these first aid procedures:

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][3]

  • Skin Contact: Wash the affected area with soap and plenty of water. Remove contaminated clothing.[3]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and consult a doctor.[1][3]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[2][3]

By adhering to these safety protocols and disposal procedures, laboratories can effectively manage the risks associated with bronze waste and maintain a safe working environment. Always refer to the specific Safety Data Sheet (SDS) for the bronze alloy in use for detailed information.

References

Essential Safety and Operational Guide for Handling "Bronze Red"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Bronze Red" can refer to different chemical substances. It is crucial to identify the exact substance you are working with by checking the manufacturer's label and Safety Data Sheet (SDS), paying close attention to the CAS (Chemical Abstracts Service) number. This guide primarily addresses the handling of This compound as an organic pigment (Pigment Red 21) , the most likely substance in a research and laboratory setting. It also provides safety information for This compound as a metal alloy powder , a less common but more hazardous possibility.

Section 1: Identification and Primary Hazards of this compound (Pigment Red 21)

This compound, in a laboratory context, most commonly refers to the organic monoazo pigment known as Pigment Red 21 (PR21).[1]

IdentifierValue
Chemical Name 2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-4-(2-phenyldiazenyl)-
C.I. Name Pigment Red 21
C.I. Number 12300
CAS Number 6410-26-0
Molecular Formula C23H16ClN3O2
Appearance Yellowish-red powder

Primary Hazards: According to available Safety Data Sheets, Pigment Red 21 is generally not classified as a hazardous substance.[2] However, as with any fine powder, there is a risk of dust explosion under certain conditions.[3][4][5] Standard laboratory hygiene and safety protocols should be followed to minimize exposure and risk.

Section 2: Personal Protective Equipment (PPE) for Pigment Red 21

Proper personal protective equipment is essential to ensure safety when handling this compound pigment.

PPE CategorySpecificationRationale
Hand Protection Nitrile rubber glovesTo prevent skin contact.[3]
Eye Protection Safety glasses with side-shields or gogglesTo protect eyes from dust particles.[2][3][6]
Respiratory Protection Dust respiratorRecommended when dust is generated and ventilation is inadequate.[3][6]
Body Protection Laboratory coat or impervious clothingTo prevent contamination of personal clothing.[2][3]

Section 3: Operational Plan for Handling Pigment Red 21

A systematic approach to handling ensures minimal exposure and a safe working environment.

Engineering Controls
  • Ventilation: Handle in a well-ventilated area.[2][6] Use a local exhaust ventilation system if there is a potential for dust generation.[6]

Handling Procedures
  • Preparation: Read and understand the Safety Data Sheet (SDS) before starting any work. Ensure all necessary PPE is available and in good condition.

  • Dispensing: Avoid creating dust when handling the powder.[2] Use non-sparking tools to prevent ignition sources.[2]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][6] Store away from incompatible materials such as strong oxidizing agents.[3]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review SDS prep2 Don PPE prep1->prep2 handle1 Work in Ventilated Area prep2->handle1 handle2 Weigh/Dispense Carefully (Avoid Dust) handle1->handle2 handle3 Use Non-Sparking Tools handle2->handle3 post1 Seal Container Tightly handle3->post1 post2 Clean Work Area post1->post2 post3 Doff PPE post2->post3 post4 Wash Hands post3->post4

Caption: Standard workflow for handling this compound (Pigment Red 21).

Section 4: Disposal Plan for Pigment Red 21

Proper disposal is critical to prevent environmental contamination and comply with regulations.

  • Waste Material: Dispose of waste material at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2] Do not discharge into sewer systems.[2][7]

  • Contaminated Packaging: Containers can be triple-rinsed and offered for recycling or reconditioning.[2][7] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[2][7]

Section 5: Emergency Procedures for Pigment Red 21

In case of an emergency, follow these procedures.

Emergency SituationProcedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]
Skin Contact Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[2]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[2]
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]
Spill Avoid dust formation.[2] Use personal protective equipment.[2] Collect the spilled material and place it in a suitable, closed container for disposal.[2]
Fire Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[2] Wear self-contained breathing apparatus for firefighting if necessary.[2]

Emergency Response Logic Diagram

G cluster_actions exposure Exposure Event inhalation Move to Fresh Air exposure->inhalation Inhalation skin Wash with Soap & Water exposure->skin Skin Contact eye Rinse with Water (15 min) exposure->eye Eye Contact ingestion Rinse Mouth, Do NOT Induce Vomiting exposure->ingestion Ingestion seek_medical Seek Medical Attention inhalation->seek_medical skin->seek_medical if irritation persists eye->seek_medical ingestion->seek_medical

Caption: First aid decision pathway for exposure to this compound (Pigment Red 21).

Section 6: Alternative Identification - this compound as a Metal Alloy Powder

If your "this compound" is a fine metallic powder, it is likely a bronze alloy (copper-tin and possibly other metals like zinc).[8] The handling precautions for this are more stringent.

IdentifierValue
Chemical Name Bronze Alloy Powder (Copper/Tin/Zinc)
Appearance Reddish-brown metallic powder
Primary Hazards - May be harmful if swallowed and enters airways.[9]- Causes serious eye irritation.[9]- Finely divided dust may create an explosive mixture with air.[10]- Inhalation of fumes can cause "metal fume fever".[11]
Personal Protective Equipment (PPE) for Bronze Alloy Powder
PPE CategorySpecificationRationale
Hand Protection Protective glovesTo prevent skin contact.[8][9]
Eye Protection Safety glasses or gogglesTo protect eyes from dust particles.[8][9]
Respiratory Protection Wear respiratory protectionTo avoid breathing in dust/fumes.[8][9]
Body Protection Protective clothingTo prevent skin contamination.[8][9]
Operational and Disposal Plan for Bronze Alloy Powder
  • Handling: Use in a well-ventilated area and prevent the creation of dust.[8] Take precautionary measures against static discharges.[10]

  • Storage: Keep containers tightly closed in a cool, dry place away from heat and ignition sources.[9]

  • Disposal: Dispose of in accordance with local, state, and federal regulations, often as hazardous waste.[8]

Always prioritize verifying the exact identity of your chemical substance before handling. When in doubt, consult with your institution's environmental health and safety (EHS) department.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.